molecular formula C18H21NO4 B12394195 NG-497

NG-497

Cat. No.: B12394195
M. Wt: 315.4 g/mol
InChI Key: VYEIBLWRGBQRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NG-497 is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

propan-2-yl 6-(4-ethoxyphenyl)-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C18H21NO4/c1-5-22-14-8-6-13(7-9-14)16-10-15(21-4)11-17(19-16)18(20)23-12(2)3/h6-12H,5H2,1-4H3

InChI Key

VYEIBLWRGBQRPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=CC(=C2)OC)C(=O)OC(C)C

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of NG-497 in Adipocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-497 has emerged as a first-in-class small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), a critical enzyme in the regulation of lipid metabolism.[1][2][3] Chronically elevated levels of circulating fatty acids are linked to lipotoxicity, which can lead to insulin resistance, steatohepatitis, and heart disease.[1][2] By targeting ATGL, this compound offers a promising therapeutic strategy for mitigating these conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound in adipocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: Competitive and Reversible Inhibition of ATGL

This compound functions as a selective, reversible, and competitive inhibitor of human and non-human primate ATGL.[1][2][4] It specifically targets the patatin-like phospholipase domain of ATGL, binding within a hydrophobic cavity near the enzyme's active site.[1][2][4] This binding event increases the apparent Michaelis constant (Km) of the enzyme without affecting the maximum velocity (Vmax), a hallmark of competitive inhibition.[4] The inhibition is reversible, with adipocytes regaining a significant portion of their lipolytic activity after the removal of this compound, suggesting cellular metabolization of the inhibitor.[1][4]

The selectivity of this compound is a key feature, as it does not significantly affect other structurally and functionally related lipid hydrolases.[1][2] This specificity is crucial for minimizing off-target effects. The efficacy and species selectivity of this compound are determined by three specific amino acid residues within the hydrophobic binding cavity of ATGL.[1][2]

Impact on Adipocyte Lipolysis

In human adipocytes, this compound effectively abolishes hormone-stimulated lipolysis in a dose-dependent manner.[1][2] Lipolysis is the process by which stored triacylglycerols (TAGs) are broken down to release fatty acids (FAs) and glycerol. ATGL catalyzes the initial and rate-limiting step of this process: the hydrolysis of TAGs to diacylglycerols (DAGs). By inhibiting ATGL, this compound prevents this first step, leading to a significant reduction in the release of both fatty acids and glycerol from adipocytes.[1][5]

Studies have shown that at concentrations of 10 µM or higher, this compound can almost completely abolish lipolysis.[1][4] This is in contrast to the inhibition of Hormone-Sensitive Lipase (HSL), the enzyme responsible for the subsequent breakdown of DAGs, which only reduces fatty acid release by a maximum of 70%.[1][4] The remaining HSL-independent fatty acid release can be effectively inhibited by this compound.[1][4] Furthermore, while HSL inhibition leads to an accumulation of DAGs, the combined inhibition of HSL and ATGL with this compound prevents this accumulation.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and properties of this compound.

Parameter Cell Type/System Value Reference
IC₅₀ (Fatty Acid Release) Human SGBS Adipocytes1.5 µM[5]
IC₅₀ (Glycerol Release) Human SGBS Adipocytes1.5 µM[5]
IC₅₀ (HSL-Independent FA Release) Human SGBS Adipocytes0.5 µM[1][4]
Ki (Inhibition Constant) Recombinant Human ATGL0.5 µM[4]
Property Condition Result Reference
Cytotoxicity HepG2 CellsNo toxic effects up to 100 µM[1]
Stability in Human Serum 3 hours at 37°CNo degradation[1]
Half-life in Cells HepG2 Cells46 minutes[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound in adipocytes.

Isoproterenol-Stimulated Lipolysis Assay in SGBS Adipocytes
  • Cell Culture: Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes are differentiated into mature adipocytes.

  • Inhibitor Pre-incubation: Differentiated SGBS adipocytes are pre-incubated with varying concentrations of this compound for 1 hour.

  • Lipolysis Stimulation: Lipolysis is stimulated by the addition of 1 µM isoproterenol.

  • Quantification of Fatty Acid and Glycerol Release: After 1 hour of stimulation, the cell culture medium is collected. The concentrations of released fatty acids and glycerol are determined using commercial kits.

  • Data Analysis: Dose-response curves are generated to calculate the IC₅₀ values.

Forskolin-Stimulated Lipolysis in Primary Human Adipocytes
  • Cell Culture and Labeling: Primary human adipocytes are pre-labeled with 1 µCi of [9,10-³H] oleic acid per well for 12 hours to allow for its incorporation into cellular lipids.

  • Inhibitor Treatment: Cells are treated with or without 40 µM this compound.

  • Lipolysis Stimulation: Basal and forskolin (5 µM)-stimulated lipolysis is assessed over a 2-hour period.

  • Quantification of Radioactivity Release: The release of radioactivity into the medium is measured via liquid scintillation counting.

  • Fatty Acid Release Calculation: Fatty acid concentrations in the conditioned media are determined using a commercial kit to calculate total fatty acid release.

Analysis of Diacylglycerol (DAG) Accumulation
  • Cell Treatment: Differentiated SGBS adipocytes are incubated for 1 hour with an HSL inhibitor (25 µM), this compound (40 µM), or a combination of both.

  • Lipid Extraction: Cellular lipids are extracted from the adipocytes.

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by thin-layer chromatography to resolve different lipid species.

  • Analysis: The accumulation of DAG is visualized and quantified.

This compound Stability Assays
  • Serum Stability: this compound is incubated in human serum at 37°C for 0 and 3 hours. The remaining concentration of this compound is determined by ultrahigh-performance liquid chromatography–mass spectrometry (UHPLC-MS).

  • Cellular Stability: HepG2 cells are treated with 40 µM this compound for 1 hour. The inhibitor is then removed, and the cells are incubated in fresh medium. The concentration of this compound remaining in the well is measured at different time points using UHPLC-MS to determine its cellular half-life.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows related to the mechanism of action of this compound.

G cluster_adipocyte Adipocyte cluster_enzymes Lipolytic Enzymes cluster_inhibition Inhibition by this compound cluster_output Cellular Output TAG Triacylglycerol (TAG) in Lipid Droplet DAG Diacylglycerol (DAG) TAG->DAG Step 1 MAG Monoacylglycerol (MAG) DAG->MAG Step 2 FA Fatty Acids (FA) DAG->FA Glycerol Glycerol MAG->Glycerol MAG->FA Glycerol_Release Glycerol Release Glycerol->Glycerol_Release FA_Release Fatty Acid Release FA->FA_Release ATGL ATGL ATGL->TAG catalyzes HSL HSL HSL->DAG catalyzes MGL MGL MGL->MAG catalyzes NG497 This compound NG497->ATGL inhibits

Caption: Signaling pathway of lipolysis in adipocytes and the inhibitory action of this compound on ATGL.

G cluster_workflow Experimental Workflow: Lipolysis Assay Start Differentiated Adipocytes Preincubation Pre-incubate with This compound (1h) Start->Preincubation Stimulation Stimulate with Isoproterenol (1h) Preincubation->Stimulation Collection Collect Supernatant Stimulation->Collection Measurement Measure FA and Glycerol Release Collection->Measurement Analysis Calculate IC50 Measurement->Analysis G cluster_logic Logical Relationship: ATGL Inhibition and DAG Levels No_Inhibitor No Inhibitor TAG_to_DAG TAG -> DAG (via ATGL) No_Inhibitor->TAG_to_DAG DAG_to_MAG DAG -> MAG (via HSL) No_Inhibitor->DAG_to_MAG HSL_Inhibitor HSL Inhibitor HSL_Inhibitor->TAG_to_DAG HSL_Inhibitor->DAG_to_MAG inhibited ATGL_Inhibitor ATGL Inhibitor (this compound) ATGL_Inhibitor->TAG_to_DAG inhibited ATGL_Inhibitor->DAG_to_MAG Combined_Inhibitors Combined HSL and ATGL Inhibitors Combined_Inhibitors->TAG_to_DAG inhibited Combined_Inhibitors->DAG_to_MAG inhibited Result_Normal Normal Lipolysis TAG_to_DAG->Result_Normal Result_DAG_Accumulation DAG Accumulation TAG_to_DAG->Result_DAG_Accumulation Result_Lipolysis_Blocked Lipolysis Blocked (No DAG formation) TAG_to_DAG->Result_Lipolysis_Blocked Result_Complete_Block Complete Lipolysis Block TAG_to_DAG->Result_Complete_Block DAG_to_MAG->Result_Normal

References

NG-497: A Technical Overview of its Discovery, Mechanism, and Preclinical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

NG-497 is a pioneering, selective small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), a critical enzyme in the mobilization of fatty acids from triglyceride stores.[1][2] This document provides a comprehensive technical guide on the discovery, history, and preclinical characterization of this compound. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound was developed and characterized as the first small-molecule inhibitor of human ATGL.[1][2] Its development, reported in 2022, stemmed from the screening of compounds synthesized during the creation of another lipase inhibitor.[3] The identification of this compound marked a significant advancement in the study of lipid metabolism and its role in various pathologies, as ATGL is considered a promising therapeutic target for lipotoxicity-driven disorders such as insulin resistance, steatohepatitis, and heart disease.[1][2]

The research leading to this compound's discovery was a collaborative effort primarily based at the Institute of Molecular Biosciences and the Institute of Organic Chemistry at the University of Graz, Austria.[2] The compound was identified through a screening process that utilized cell lysates from Expi293 cells overexpressing ATGL and radiolabeled triolein as a substrate.[3] This screening identified a biphenylester compound as a viable starting point for the development of a more potent inhibitor, ultimately leading to the creation of this compound.[3]

Mechanism of Action

This compound functions as a selective inhibitor of human and nonhuman primate ATGL.[1][2] It specifically targets the enzymatically active patatin-like domain of the human ATGL enzyme.[4][5] The mechanism of inhibition involves the binding of this compound within a hydrophobic cavity located near the active site of ATGL.[1][2][6] The efficacy and species selectivity of this compound are determined by three specific amino acid residues within this binding pocket, providing a molecular basis for its selective action.[1][7][6] By occupying this cavity, this compound prevents the catalytic breakdown of triglycerides into diacylglycerols and fatty acids, thereby inhibiting lipolysis.[8]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

ParameterValueCell/SystemConditionsSource
IC50 (FA release) 1.5 µMHuman SGBS adipocytesIsoproterenol-stimulated[3][4][7]
IC50 (Glycerol release) 1.5 µMHuman SGBS adipocytesIsoproterenol-stimulated[3][4][7]
IC50 (HSL-independent FA release) 0.5 µMHuman SGBS adipocytesCombined with HSL inhibitor[3][7]
IC50 (Initial biphenylester compound) 35 µMCell lysates overexpressing ATGLIn vitro assay[3]
SpeciesATGL Inhibition at 50 µM this compoundSource
Human High[1][2][3][7]
Rhesus Monkey High[3][7]
Mouse < 20%[3][7]
Rat < 20%[3][7]
Goat < 20%[3][7]
Pig < 20%[3][7]
Dog < 20%[3][7]
Marmoset < 20%[3][7]

Experimental Protocols

In Vitro ATGL Inhibition Assay

The initial screening for human ATGL inhibitors was performed using cell lysates from Expi293 cells overexpressing ATGL as the enzyme source.[3] Radiolabeled triolein was used as the substrate to measure the enzymatic activity.[3] The assays were conducted in the presence of purified CGI-58, a known co-activator of ATGL.[3] The inhibitory activity of the compounds was determined by measuring the reduction in the release of radiolabeled fatty acids.[3]

Cellular Lipolysis Assay in Human Adipocytes

To assess the cellular efficacy of this compound, lipolysis was measured in human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes.[3][4][7] The cells were preincubated with varying concentrations of this compound for one hour.[3][4][7] Subsequently, lipolysis was stimulated with 1 µM isoproterenol.[3][4][7] The release of fatty acids and glycerol into the medium was quantified after one hour using commercial kits to determine the dose-dependent inhibition by this compound.[3][4][7]

Species Selectivity Assay

The species selectivity of this compound was evaluated by testing its effect on ATGL orthologues from various species, including mouse, rat, goat, pig, dog, and marmoset.[3][7] The triacylglycerol hydrolase activity of these orthologues was measured in the presence of 50 µM this compound.[3][7] A reduction in activity of less than 20% was considered as no substantial effect.[3][7]

Visualizations

Signaling Pathway of Lipolysis Inhibition by this compound

G Inhibition of Adipose Tissue Lipolysis by this compound cluster_adipocyte Adipocyte Triglycerides Triglycerides ATGL ATGL Triglycerides->ATGL substrate of Diacylglycerol Diacylglycerol ATGL->Diacylglycerol catalyzes conversion to This compound This compound This compound->ATGL inhibits Fatty Acids Fatty Acids Diacylglycerol->Fatty Acids further breakdown to

Caption: this compound inhibits the ATGL-mediated breakdown of triglycerides.

Experimental Workflow for Cellular Lipolysis Assay

G Workflow for Cellular Lipolysis Assay Start Start SGBS_adipocytes Culture human SGBS adipocytes Start->SGBS_adipocytes Preincubation Pre-incubate with this compound (1h) SGBS_adipocytes->Preincubation Stimulation Stimulate with Isoproterenol (1µM) Preincubation->Stimulation Incubation Incubate for 1 hour Stimulation->Incubation Quantification Quantify Fatty Acid and Glycerol Release Incubation->Quantification End End Quantification->End

Caption: Protocol for measuring this compound's effect on adipocyte lipolysis.

Logical Relationship of this compound's Selectivity

G Species Selectivity of this compound This compound This compound Human_ATGL Human ATGL This compound->Human_ATGL Binds and Inhibits Primate_ATGL Non-human Primate ATGL This compound->Primate_ATGL Binds and Inhibits Other_Mammalian_ATGL Other Mammalian ATGL (e.g., mouse, rat) This compound->Other_Mammalian_ATGL Does Not Inhibit

Caption: this compound selectively inhibits human and primate ATGL.

Applications in Research

Since its initial description, this compound has been utilized as a research tool to investigate the acute roles of ATGL in various physiological and pathological processes. For instance, it has been employed to study the impact of acute ATGL inhibition on insulin and glucagon secretion from human pancreatic islets.[6][9][10][11][12] These studies have revealed that acute inhibition of ATGL can dysregulate hormone secretion, highlighting the enzyme's role in pancreatic function.[6][9][10][11][12] Furthermore, this compound has been used in cancer research, specifically to investigate the therapeutic potential of targeting ATGL in advanced prostate cancer, where it was shown to synergize with other inhibitors to induce cancer cell death.[13]

Conclusion

This compound represents a significant milestone in the development of selective inhibitors for key enzymes in lipid metabolism. Its well-characterized mechanism of action, species selectivity, and demonstrated utility in preclinical research make it an invaluable tool for dissecting the complex roles of ATGL in health and disease. Further investigations utilizing this compound are poised to provide deeper insights into the therapeutic potential of targeting lipolysis in a range of metabolic and oncologic disorders.

References

NG-497: A Selective Human Adipose Triglyceride Lipase (ATGL) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Adipose triglyceride lipase (ATGL), encoded by the PNPLA2 gene, is the rate-limiting enzyme in the hydrolysis of triacylglycerols (TAGs) stored in cellular lipid droplets.[1][2] It catalyzes the initial step of lipolysis, breaking down TAGs into diacylglycerols (DAGs) and free fatty acids.[1][3] The dysregulation of ATGL activity is associated with various metabolic disorders, including insulin resistance, steatohepatitis, and heart disease, making it a promising therapeutic target.[4][5] NG-497 has emerged as the first potent and selective small-molecule inhibitor of human ATGL, offering a valuable tool for studying the physiological and pathophysiological roles of this crucial enzyme.[4][6] This document provides a comprehensive technical overview of this compound, including its biochemical properties, experimental protocols for its use, and its effects on cellular metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueSpeciesAssay ConditionsReference
IC50 1 µMHumanCell lysates of Expi293 cells overexpressing ATGL with radiolabeled triolein as substrate.[7]
IC50 0.5 µMHumanInhibition of HSL-independent fatty acid release in SGBS adipocytes.[4]
Ki Not explicitly stated, but kinetic analysis performedHumanVarying substrate concentrations in the absence and presence of this compound (0.5 µM).[4][8]

Table 2: Cellular Activity of this compound

ParameterValueCell Line/TypeAssay ConditionsReference
IC50 (Fatty Acid Release) 1.5 µMHuman SGBS adipocytesIsoproterenol-stimulated lipolysis.[4][7][8][9]
IC50 (Glycerol Release) 1.5 µMHuman SGBS adipocytesIsoproterenol-stimulated lipolysis.[4][7][8][9]
Effective Concentration ≥10 µMHuman SGBS adipocytesAlmost complete abolishment of lipolysis.[4][8][9]
Effective Concentration 40 µMPrimary human adipocytesAlmost complete blockage of forskolin-stimulated lipolysis.[10]

Table 3: Selectivity Profile of this compound

Lipase/EnzymeInhibitionConcentrationSpeciesReference
PNPLA1 No significant inhibition100 µMHuman[7]
PNPLA3 No significant inhibition100 µMHuman[7]
PNPLA4 No significant inhibition100 µMHuman[7]
PNPLA5 No significant inhibition100 µMHuman[7]
Hormone-Sensitive Lipase (HSL) No significant inhibitionNot specifiedHuman[10]
Pancreatic Lipase No significant inhibitionNot specifiedHuman[10]
Lipoprotein Lipase (LPL) No significant inhibitionNot specifiedHuman[10]
Hepatic Lipase (HL) No significant inhibitionNot specifiedHuman[10]
CES2 No significant inhibitionNot specifiedHuman[4]
DDHD2 No significant inhibitionNot specifiedHuman[4]

Table 4: Species Selectivity of this compound

SpeciesATGL Inhibition at 50 µMReference
Human Active[4][7][8][9]
Rhesus Monkey Active[4][7][8][9]
Mouse Inactive[4][7][8]
Rat < 20%[4][7][8]
Dog < 20%[4][7][8]
Marmoset < 20%[4][7][8]
Goat Inactive[4][7][8]
Pig Inactive[4][7][8]

Signaling Pathways and Experimental Workflows

ATGL-Mediated Lipolysis Signaling Pathway

Adipose Triglyceride Lipase (ATGL) is a key regulator of intracellular lipolysis. Its activity is tightly controlled by various signaling pathways. The diagram below illustrates the central role of ATGL in the breakdown of triglycerides and its regulation.

ATGL_Signaling_Pathway cluster_0 Adipocyte cluster_1 Regulation TAG Triglycerides (TAG) in Lipid Droplet ATGL ATGL TAG->ATGL Hydrolysis DAG Diacylglycerol (DAG) HSL HSL DAG->HSL Hydrolysis MAG Monoacylglycerol (MAG) MGL MGL MAG->MGL Hydrolysis FFA Free Fatty Acids (FFA) Glycerol Glycerol ATGL->DAG ATGL->FFA + HSL->MAG HSL->FFA + MGL->FFA + MGL->Glycerol NG497 This compound NG497->ATGL Inhibits Beta_Adrenergic β-Adrenergic Stimulation Beta_Adrenergic->ATGL Activates Insulin Insulin Insulin->ATGL Inhibits Experimental_Workflow start Start: Differentiated Human Adipocytes (e.g., SGBS cells) preincubation Pre-incubation with this compound (1 hour at indicated concentrations) start->preincubation stimulation Stimulation of Lipolysis (e.g., with Isoproterenol or Forskolin) preincubation->stimulation incubation Incubation (1-2 hours) stimulation->incubation collection Collection of Conditioned Media incubation->collection measurement Measurement of Released Free Fatty Acids (FFA) and Glycerol collection->measurement analysis Data Analysis: - Dose-response curves - IC50 calculation measurement->analysis end End analysis->end

References

The Role of NG-497 in Elucidating Lipid Droplet Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid droplets are dynamic organelles essential for cellular energy homeostasis, lipid storage, and signaling. Their metabolism, particularly the process of lipolysis, is intricately regulated and its dysregulation is implicated in numerous metabolic diseases. Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme for the initial step of triacylglycerol (TAG) hydrolysis. Understanding the precise role of ATGL in various cellular contexts has been significantly advanced by the development of specific pharmacological inhibitors. This technical guide focuses on NG-497, a potent and selective small-molecule inhibitor of human ATGL. We will delve into its mechanism of action, provide a compilation of its effects on lipid droplet metabolism, detail experimental protocols for its use, and visualize the key signaling pathways and experimental workflows involved. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the multifaceted role of ATGL in lipid metabolism and associated pathologies.

Introduction to this compound

This compound is a groundbreaking pharmacological tool for the study of lipid droplet metabolism. It is the first small-molecule inhibitor that is highly specific for human and non-human primate ATGL.[1][2] Its selectivity is a key advantage, as it does not significantly inhibit other lipases such as hormone-sensitive lipase (HSL), pancreatic lipase, or lipoprotein lipase, allowing for the specific interrogation of ATGL function.[1] this compound acts as a reversible and competitive inhibitor, binding to a hydrophobic cavity near the active site of ATGL.[1][2] This specific mode of action has made this compound an invaluable asset in dissecting the acute roles of ATGL-mediated lipolysis in various cell types and tissues.

Quantitative Effects of this compound on Lipid Metabolism

The inhibitory effects of this compound on lipolysis have been quantified in several studies. The data presented below summarizes the key findings on its potency and impact on lipid droplet dynamics.

Table 1: Inhibitory Potency of this compound on Lipolysis
Cell Type/SystemLipolysis StimulantMeasured EndpointIC50 ValueReference
Human SGBS AdipocytesIsoproterenol (1 μM)Fatty Acid Release1.5 μM[2]
Human SGBS AdipocytesIsoproterenol (1 μM)Glycerol Release1.5 μM[2]
Human SGBS Adipocytes (HSL inhibited)Isoproterenol (1 μM)Fatty Acid Release0.5 μM[3]
Table 2: Effects of this compound on Lipid Droplet Morphology
Cell TypeTreatment ConditionsObserved Effect on Lipid DropletsReference
Human β-cellsOvernight incubation with this compound in glucose-sufficient cultureNotable increases in lipid droplet size and number.[4][5][4][5]
Human α-cellsOvernight incubation with this compound in fasting-simulated conditionsMore prominent accumulation of lipid droplets compared to glucose-sufficient conditions.[4][5][4][5]
Human IsletsOvernight incubation with this compoundStatistically significant increases in the size and number of lipid droplets.[6][6]

Signaling Pathways and Experimental Workflows

The utility of this compound is best understood in the context of the signaling pathways it perturbs and the experimental designs it enables.

Beta-Adrenergic Stimulation of Lipolysis

A common experimental paradigm to study lipolysis involves the stimulation of the β-adrenergic signaling pathway. This compound is used in this context to pinpoint the specific contribution of ATGL to the overall lipolytic response.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_ld Lipid Droplet Adrenergic_Agonist Adrenergic Agonist (e.g., Isoproterenol) Beta_AR β-Adrenergic Receptor Adrenergic_Agonist->Beta_AR binds G_Protein Gs Protein Beta_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates Perilipin_inactive Perilipin 1 (inactive) PKA->Perilipin_inactive phosphorylates HSL_active HSL (active, phosphorylated) HSL_inactive->HSL_active DAG Diacylglycerol (DAG) HSL_active->DAG hydrolyzes Perilipin_active Perilipin 1 (active, phosphorylated) Perilipin_inactive->Perilipin_active CGI58 CGI-58 Perilipin_active->CGI58 releases ATGL ATGL TAG Triacylglycerol (TAG) ATGL->TAG hydrolyzes NG497 This compound NG497->ATGL inhibits CGI58->ATGL activates TAG->DAG + FFA MAG Monoacylglycerol (MAG) DAG->MAG + FFA Glycerol Glycerol MAG->Glycerol + FFA FFA Free Fatty Acids (FFA)

Caption: β-adrenergic signaling pathway leading to lipolysis and the point of inhibition by this compound.

Experimental Workflow for Studying Lipolysis Inhibition

A typical experiment to assess the effect of this compound on stimulated lipolysis follows a structured workflow.

G Start Start Cell_Culture 1. Cell Culture (e.g., adipocytes, hepatocytes) Start->Cell_Culture Pre_incubation 2. Pre-incubation - Vehicle (Control) - this compound (Test) Cell_Culture->Pre_incubation Stimulation 3. Stimulation of Lipolysis (e.g., Isoproterenol, Forskolin) Pre_incubation->Stimulation Incubation 4. Incubation (e.g., 1-3 hours) Stimulation->Incubation Sample_Collection 5. Sample Collection - Conditioned media - Cell lysates - Fixed cells for imaging Incubation->Sample_Collection Analysis 6. Analysis Sample_Collection->Analysis FA_Glycerol Fatty Acid and Glycerol Release Assays Analysis->FA_Glycerol Lipid_Droplet_Imaging Lipid Droplet Staining and Imaging Analysis->Lipid_Droplet_Imaging Lipidomics Lipidomic Analysis Analysis->Lipidomics End End FA_Glycerol->End Lipid_Droplet_Imaging->End Lipidomics->End

Caption: A generalized experimental workflow for investigating the inhibitory effect of this compound on lipolysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments utilizing this compound.

Measurement of Fatty Acid and Glycerol Release

This protocol is adapted for a 96-well plate format and is based on commonly used commercial assay kits.

Materials:

  • Differentiated adipocytes (e.g., SGBS) or other relevant cell types

  • Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA, pH 7.4

  • This compound stock solution (in DMSO)

  • Lipolysis stimulating agent (e.g., Isoproterenol)

  • Commercial fatty acid and glycerol assay kits

  • 96-well plates

Procedure:

  • Cell Preparation: Plate and differentiate adipocytes in a 96-well plate to confluence.

  • Pre-incubation with this compound:

    • Wash cells gently with pre-warmed KRBH buffer.

    • Add KRBH buffer containing either vehicle (DMSO) or the desired concentrations of this compound.

    • Pre-incubate for 1 hour at 37°C.[3]

  • Stimulation of Lipolysis:

    • To the appropriate wells, add the lipolysis stimulating agent (e.g., 1 μM Isoproterenol).

    • Incubate for 1-3 hours at 37°C.[3]

  • Sample Collection:

    • Carefully collect the conditioned media from each well for analysis.

  • Quantification:

    • Determine the concentration of free fatty acids and glycerol in the collected media using commercial colorimetric or fluorometric assay kits, following the manufacturer's instructions.

    • Normalize the results to total protein content or cell number.

Lipid Droplet Staining and Imaging

This protocol describes the staining of lipid droplets with BODIPY 493/503 for visualization by fluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Lipid loading solution (e.g., oleic acid complexed to BSA) - optional

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Treatment:

    • Culture cells on glass coverslips to the desired confluency.

    • Treat cells with vehicle or this compound for the desired duration (e.g., overnight).[5] In some experiments, lipid loading may be performed to induce lipid droplet formation.[5]

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS.

    • Incubate the fixed cells with the BODIPY working solution for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence or confocal microscope with appropriate filter sets for DAPI and BODIPY 493/503.

    • Analyze the images to quantify lipid droplet number, size, and total area per cell using image analysis software.

Conclusion

This compound has emerged as an indispensable tool for the precise study of ATGL's role in lipid droplet metabolism. Its high selectivity and well-characterized inhibitory properties enable researchers to dissect the acute effects of ATGL inhibition in a variety of cellular and physiological contexts. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists to design and execute rigorous experiments aimed at further unraveling the complexities of lipid metabolism and its role in health and disease. The continued application of this compound will undoubtedly lead to new insights into the therapeutic potential of targeting ATGL in metabolic disorders.

References

The Core of Lipolysis Inhibition: A Technical Guide to NG-497

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research surrounding NG-497, a selective small-molecule inhibitor of Adipose Triglyceride Lipase (ATGL). The document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound and Lipolysis

Lipolysis is the metabolic process through which triglycerides stored in adipocytes are hydrolyzed into glycerol and free fatty acids. This process is critical for maintaining energy homeostasis. A key enzyme regulating the initial step of this cascade is Adipose Triglyceride Lipase (ATGL). Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity and type 2 diabetes, making ATGL a significant therapeutic target.[1][2]

This compound has been identified as a potent and selective inhibitor of human ATGL.[1] It offers a valuable tool for studying the physiological and pathophysiological roles of ATGL-mediated lipolysis and presents a promising lead compound for the development of novel therapeutics for metabolic diseases.

Quantitative Data: Inhibitory Activity of this compound

ParameterCell LineStimulantValueReference
IC50 (Fatty Acid Release) Human SGBS AdipocytesIsoproterenol (1 µM)1.5 µM
IC50 (Glycerol Release) Human SGBS AdipocytesIsoproterenol (1 µM)1.5 µM
IC50 (HSL-independent FA release) Human SGBS AdipocytesHSL inhibitor + Isoproterenol0.5 µM

Table 1: Cellular Inhibitory Activity of this compound on Isoproterenol-Stimulated Lipolysis.

ParameterEnzymeSubstrateInhibition TypeKiReference
Inhibition Constant (Ki) Human ATGLTrioleinCompetitive, Reversible0.5 µM[3]

Table 2: Enzymatic Inhibition of Human ATGL by this compound.

Signaling Pathway of Lipolysis and this compound Inhibition

Lipolysis in adipocytes is primarily initiated by hormonal stimulation, such as through β-adrenergic receptors, which leads to the activation of a signaling cascade. This compound exerts its inhibitory effect by directly targeting ATGL.

Lipolysis_Pathway cluster_stimulation Hormonal Stimulation cluster_lipolysis Lipolytic Cascade Isoproterenol Isoproterenol Beta-Adrenergic Receptor Beta-Adrenergic Receptor Isoproterenol->Beta-Adrenergic Receptor AC Adenylyl Cyclase Beta-Adrenergic Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Activates ATGL ATGL Triglycerides Triglycerides ATGL->Triglycerides Catalyzes Diglycerides Diglycerides HSL->Diglycerides Catalyzes Triglycerides->Diglycerides Hydrolysis Fatty Acids Fatty Acids Triglycerides->Fatty Acids Monoglycerides Monoglycerides Diglycerides->Monoglycerides Hydrolysis Diglycerides->Fatty Acids Monoglycerides->Fatty Acids Glycerol Glycerol Monoglycerides->Glycerol Hydrolysis This compound This compound This compound->ATGL Inhibits

Caption: Signaling pathway of hormone-stimulated lipolysis and the inhibitory action of this compound on ATGL.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on lipolysis.

Cell Culture and Differentiation of Human SGBS Adipocytes

The Simpson-Golabi-Behmel syndrome (SGBS) preadipocyte cell line is a widely used model for studying human adipocyte biology.

  • Preadipocyte Culture: Culture SGBS preadipocytes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 33 µM biotin, and 17 µM pantothenate.

  • Initiation of Differentiation: Once cells reach confluence, initiate differentiation by treating them with differentiation medium (DMEM/F12, 10% FBS, 25 nM dexamethasone, 500 µM 3-isobutyl-1-methylxanthine (IBMX), 2 µM rosiglitazone, and 10 µg/mL insulin) for four days.

  • Maturation: Replace the differentiation medium with adipogenic medium (DMEM/F12, 10% FBS, 10 µg/mL insulin) and culture for at least ten more days to allow for full differentiation into mature adipocytes, characterized by the accumulation of lipid droplets.

Isoproterenol-Stimulated Lipolysis Assay

This assay measures the release of fatty acids and glycerol from adipocytes following stimulation.

  • Pre-incubation: Differentiated SGBS adipocytes are washed with phosphate-buffered saline (PBS) and then pre-incubated in serum-free DMEM for 2 hours.

  • Inhibitor Treatment: The cells are then pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour in Krebs-Ringer-HEPES (KRH) buffer containing 2% fatty acid-free bovine serum albumin (BSA).

  • Stimulation: Lipolysis is stimulated by adding isoproterenol to a final concentration of 1 µM and incubating for 1-3 hours at 37°C.

  • Sample Collection: At the end of the incubation, the medium is collected for the quantification of fatty acid and glycerol release.

Quantification of Fatty Acid and Glycerol Release

Commercially available assay kits are typically used for the colorimetric or fluorometric quantification of non-esterified fatty acids (NEFA) and glycerol in the collected medium. Follow the manufacturer's instructions for the specific kit used.

General Principle for Glycerol Assay: Glycerol is enzymatically oxidized to generate a product that is quantified by measuring the change in absorbance or fluorescence.

General Principle for Fatty Acid Assay: Fatty acids are enzymatically converted to acyl-CoA, which is then oxidized to produce a colored or fluorescent product.

In Vitro Triglyceride Hydrolase Activity Assay

This assay directly measures the enzymatic activity of ATGL.

  • Enzyme Source: Cell lysates containing human ATGL are used as the enzyme source.

  • Substrate Preparation: A radiolabeled triglyceride substrate (e.g., [3H]triolein) is emulsified in a buffer containing phospholipids.

  • Reaction: The enzyme lysate is incubated with the substrate in the presence of varying concentrations of this compound or vehicle.

  • Termination and Extraction: The reaction is stopped, and the released radiolabeled fatty acids are extracted using an organic solvent.

  • Quantification: The amount of radioactivity in the fatty acid-containing phase is measured by liquid scintillation counting to determine the enzyme activity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of a compound like this compound on lipolysis.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Lipolysis Assay cluster_analysis Data Analysis Culture Culture SGBS Preadipocytes Differentiate Differentiate into Mature Adipocytes Culture->Differentiate Pre-incubate Pre-incubate with This compound Differentiate->Pre-incubate Stimulate Stimulate with Isoproterenol Pre-incubate->Stimulate Collect Collect Supernatant Stimulate->Collect Measure_FA Measure Fatty Acid Release Collect->Measure_FA Measure_Glycerol Measure Glycerol Release Collect->Measure_Glycerol Calculate_IC50 Calculate IC50 Values Measure_FA->Calculate_IC50 Measure_Glycerol->Calculate_IC50

Caption: A standard experimental workflow for assessing the impact of this compound on adipocyte lipolysis.

Conclusion

This compound is a valuable research tool for dissecting the intricate role of ATGL in lipid metabolism. Its high selectivity and potent inhibitory activity against human ATGL make it a critical compound for both basic research and preclinical drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate the therapeutic potential of ATGL inhibition in metabolic diseases.

References

The Impact of NG-497 on Fatty Acid Release: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NG-497, the first-in-class small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL). This compound presents a significant development in the study of lipid metabolism and holds potential for therapeutic applications in diseases associated with elevated circulating fatty acids, such as insulin resistance, steatohepatitis, and heart disease. This document outlines the core mechanism of this compound, summarizes key quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of its mode of action and experimental application.

Core Mechanism of Action

This compound functions as a selective and reversible inhibitor of human and non-human primate ATGL. ATGL is the rate-limiting enzyme in the hydrolysis of triacylglycerols (TAGs) stored in lipid droplets, a process known as lipolysis. By inhibiting ATGL, this compound effectively blocks the release of fatty acids from adipose tissue.

The mechanism of inhibition is competitive, with this compound binding to a hydrophobic cavity near the active site of the ATGL enzyme. This targeted action prevents the breakdown of TAGs into diacylglycerols (DAGs) and subsequently fatty acids, leading to a significant reduction in fatty acid release.

Quantitative Data Summary

The inhibitory effects of this compound on fatty acid release have been quantified in various studies. The following tables summarize the key findings.

Cell TypeStimulantParameterThis compound IC50Maximum InhibitionReference
Human SGBS AdipocytesIsoproterenol (1 µM)Fatty Acid Release1.5 µMAlmost complete at ≥10 µM
Human SGBS AdipocytesIsoproterenol (1 µM)Glycerol Release1.5 µM-
HSL-inhibited SGBS Adipocytes-HSL-independent Fatty Acid Release0.5 µM-
ParameterValue
Ki value 0.5 µM
Inhibition Type Reversible and competitive
Species Selectivity Human and rhesus monkey ATGL
Cytotoxicity (HepG2 cells) Not cytotoxic up to 100 µM

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the key experimental protocols used to characterize the effects of this compound.

Inhibition of Lipolysis in Human Adipocytes

This protocol details the methodology for assessing the dose-dependent inhibition of stimulated lipolysis by this compound in human adipocytes.

  • Cell Culture: Simpson–Golabi–Behmel syndrome (SGBS) adipocytes are cultured and differentiated. Primary human adipocytes can also be used.

  • Pre-incubation: Differentiated adipocytes are pre-incubated with varying concentrations of this compound for 1 hour.

  • Stimulation of Lipolysis: Lipolysis is stimulated by adding 1 µM of isoproterenol to the culture medium.

  • Sample Collection: The supernatant is collected after 1 hour of stimulation.

  • Measurement of Fatty Acid and Glycerol Release: The concentrations of fatty acids and glycerol in the supernatant are determined using commercially available kits.

Analysis of HSL-Independent Fatty Acid Release

This protocol is designed to specifically measure the effect of this compound on fatty acid release that is independent of Hormone-Sensitive Lipase (HSL).

  • Cell Culture and Differentiation: As described above.

  • HSL Inhibition: Adipocytes are treated with an HSL inhibitor, such as Hi 76-0079 (HSLi), at a concentration sufficient for maximal HSL inhibition (e.g., 25 µM).

  • This compound Treatment: The HSL-inhibited cells are then treated with varying concentrations of this compound.

  • Sample Collection and Analysis: As described in the previous protocol.

Visualizing the Impact of this compound

Diagrams illustrating the signaling pathways and experimental workflows provide a clear and concise understanding of the scientific concepts.

NG497_Signaling_Pathway cluster_adipocyte Adipocyte cluster_lipolysis Lipolysis cluster_inhibition TAG Triacylglycerol (TAG) in Lipid Droplet DAG Diacylglycerol (DAG) TAG->DAG ATGL FA Fatty Acids (FA) DAG->FA HSL Glycerol Glycerol DAG->Glycerol HSL FA_release Fatty Acid Release FA->FA_release ATGL ATGL HSL HSL MGL MGL MGL->FA MGL->Glycerol NG497->ATGL

Caption: Signaling pathway of lipolysis and the inhibitory action of this compound on ATGL.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture & Differentiate SGBS Adipocytes preincubation Pre-incubate with varying [this compound] (1 hour) culture->preincubation stimulation Stimulate Lipolysis (1 µM Isoproterenol) (1 hour) preincubation->stimulation collection Collect Supernatant stimulation->collection measurement Measure [Fatty Acid] and [Glycerol] collection->measurement

Caption: Experimental workflow for assessing the effect of this compound on fatty acid release.

The Precision Targeting of Patatin-Like Domains by NG-497: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of NG-497, a selective small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL). Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative efficacy, and experimental protocols related to this compound's targeting of the patatin-like phospholipase domain of ATGL.

Executive Summary

This compound has emerged as a potent and selective inhibitor of human and non-human primate ATGL, a key enzyme in the lipolytic pathway responsible for the breakdown of triglycerides.[1][2] By competitively and reversibly binding to the patatin-like enzymatic domain of ATGL, this compound effectively blocks the release of fatty acids from adipose tissue.[1][3] This targeted action presents significant therapeutic potential for metabolic disorders characterized by elevated circulating fatty acids and lipotoxicity, such as insulin resistance and steatohepatitis.[1][2] This guide synthesizes the available data on this compound, offering a comprehensive resource for its application in research and drug development.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of human ATGL (also known as PNPLA2).[1] It directly targets the enzymatically active patatin-like domain, binding within a hydrophobic cavity near the active site.[1][3] This binding event prevents the substrate (triacylglycerol) from accessing the catalytic site, thereby inhibiting the hydrolysis of triglycerides into diacylglycerols and fatty acids. The inhibition is reversible, allowing for controlled modulation of lipolysis.[1][3]

The signaling pathway for ATGL-mediated lipolysis and its inhibition by this compound is illustrated below. Under hormonal stimulation (e.g., by catecholamines), Protein Kinase A (PKA) is activated, which in turn phosphorylates perilipin 1 (PLIN1) on the lipid droplet surface. This releases the co-activator Comparative Gene Identification-58 (CGI-58), which then binds to and activates ATGL. This compound directly interferes with the catalytic activity of the activated ATGL.

ATGL_Inhibition_Pathway cluster_stimulation Hormonal Stimulation cluster_lipid_droplet Lipid Droplet Hormone Hormone Receptor Receptor Hormone->Receptor binds AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates PLIN1_CGI58 PLIN1-CGI-58 (Inactive) PKA->PLIN1_CGI58 phosphorylates PLIN1_P p-PLIN1 PLIN1_CGI58->PLIN1_P CGI58 CGI-58 (Active) PLIN1_CGI58->CGI58 releases ATGL ATGL CGI58->ATGL activates ATGL_CGI58 ATGL-CGI-58 (Active) ATGL->ATGL_CGI58 DAG_FA Diacylglycerol + Fatty Acid ATGL_CGI58->DAG_FA hydrolyzes TAG Triacylglycerol TAG->ATGL_CGI58 NG497 This compound NG497->ATGL_CGI58 inhibits

Caption: Signaling pathway of ATGL inhibition by this compound.

Quantitative Data Summary

The inhibitory activity and cellular efficacy of this compound have been quantified in various assays. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTarget/SystemValueReference
IC₅₀Human ATGL1.0 µM[4]
KᵢHuman ATGL0.5 µM[1][3]
MechanismHuman ATGLCompetitive, Reversible[1][3]

Table 2: Cellular Efficacy of this compound in Human SGBS Adipocytes

ParameterAssayValue (IC₅₀)Reference
Fatty Acid ReleaseIsoproterenol-stimulated1.5 µM[1][3]
Glycerol ReleaseIsoproterenol-stimulated1.5 µM[1][3]
HSL-independent Fatty Acid ReleaseCombined with HSL inhibitor0.5 µM[3]

Table 3: Species and Isoform Selectivity of this compound

TargetSpecies/IsoformActivityConcentration TestedReference
ATGLHuman, Rhesus MonkeyActive Inhibition-[1][3]
ATGLMouse, Rat, Goat, Pig, Dog, Marmoset<20% Inhibition50 µM[1][3]
PNPLA3HumanNo Inhibition-[1][3]
PNPLA4HumanNo Inhibition-[1][3]
PNPLA1HumanNot Affected-[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

ATGL Activity Assay

This protocol outlines the determination of ATGL's triacylglycerol hydrolase activity using a radiolabeled substrate.

Workflow Diagram:

ATGL_Assay_Workflow Start Start Prepare_Lysate Prepare cell lysates overexpressing ATGL Start->Prepare_Lysate Prepare_Substrate Prepare radiolabeled triolein substrate Start->Prepare_Substrate Incubate Incubate lysate, substrate, and this compound/DMSO Prepare_Lysate->Incubate Prepare_Substrate->Incubate Stop_Reaction Stop reaction with NaOH/Methanol/Chloroform Incubate->Stop_Reaction Extract_FA Extract fatty acids (Folch method) Stop_Reaction->Extract_FA Measure_Radioactivity Measure radioactivity of extracted fatty acids via liquid scintillation Extract_FA->Measure_Radioactivity End End Measure_Radioactivity->End

Caption: Workflow for the in vitro ATGL activity assay.

Methodology:

  • Enzyme Source: Cell lysates from Expi293 cells overexpressing human ATGL are used as the source of enzymatic activity.[1]

  • Substrate Preparation: A radiolabeled triolein substrate is prepared.

  • Reaction Mixture: The cell lysate is incubated with the radiolabeled substrate in the presence of varying concentrations of this compound or DMSO (as a vehicle control). The reaction is typically carried out in the presence of purified CGI-58 to ensure maximal ATGL activation.[1]

  • Incubation: The reaction is incubated for a defined period (e.g., 60 minutes) at 37°C.

  • Reaction Termination and Extraction: The reaction is stopped, and lipids are extracted using the Folch method (chloroform/methanol).

  • Quantification: The radioactivity of the extracted fatty acids is measured by liquid scintillation counting to determine the rate of hydrolysis.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipolysis Assay in Human SGBS Adipocytes

This protocol describes the measurement of fatty acid and glycerol release from cultured human adipocytes to assess the cellular efficacy of this compound.

Methodology:

  • Cell Culture: Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes are differentiated into mature adipocytes.

  • Pre-incubation: Differentiated SGBS adipocytes are pre-incubated with various concentrations of this compound for 1 hour.[1][3]

  • Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol (e.g., 1 µM), to the culture medium.[1][3]

  • Incubation: The cells are incubated for 1 hour to allow for the release of fatty acids and glycerol into the medium.[1][3]

  • Sample Collection: The culture medium is collected.

  • Quantification: The concentrations of fatty acids and glycerol in the medium are determined using commercial enzymatic kits.[1][3]

  • Data Analysis: The dose-dependent inhibition of fatty acid and glycerol release is used to calculate IC₅₀ values.

Co-Immunoprecipitation of ATGL and G0S2

This protocol is used to investigate whether this compound interferes with the protein-protein interaction between ATGL and its endogenous inhibitor, G0S2.

Methodology:

  • Cell Culture and Transfection: HEK293T or similar cells are co-transfected with expression vectors for ATGL and a tagged version of G0S2 (e.g., FLAG-tagged).

  • Treatment: Cells are treated with this compound or a vehicle control.

  • Cell Lysis: Cells are lysed in a suitable buffer containing protease inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against the tag on G0S2 (e.g., anti-FLAG antibody) coupled to protein A/G beads. This pulls down G0S2 and any interacting proteins.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of co-immunoprecipitated ATGL is detected by Western blotting using an anti-ATGL antibody.

  • Results: Studies have shown that this compound does not block the interaction between ATGL and G0S2, and may even increase G0S2 binding, suggesting a potential for synergistic inhibition.[1]

Conclusion

This compound is a highly selective and potent inhibitor of human ATGL that operates through a competitive and reversible mechanism. Its ability to effectively abolish lipolysis in human adipocytes underscores its value as both a research tool for studying lipid metabolism and as a promising therapeutic lead for metabolic diseases. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this compound.

References

Preliminary Investigation of NG-497 in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronically elevated levels of circulating fatty acids are a key factor in the development of lipotoxicity-related metabolic disorders, including insulin resistance, steatohepatitis, and heart disease.[1][2] Adipose Triglyceride Lipase (ATGL) is a critical enzyme that regulates the release of fatty acids from white adipose tissue.[1][3] Its role in metabolic regulation has identified it as a promising therapeutic target.[1][3] This technical guide provides a comprehensive overview of the preliminary research on NG-497, a potent and selective small-molecule inhibitor of human ATGL. This compound offers a valuable tool for investigating the physiological and pathophysiological roles of ATGL-mediated lipolysis.

Mechanism of Action

This compound is a selective, reversible, and competitive inhibitor of human Adipose Triglyceride Lipase (ATGL).[4] It specifically targets the enzymatically active patatin-like domain of human ATGL.[5][6][7] The inhibitor binds within a hydrophobic cavity near the active site of the enzyme.[1][3][4][8] This binding increases the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax), which is characteristic of competitive inhibition.[4] Kinetic analysis has determined the inhibition constant (Ki) to be 0.5 μM.[4]

Interestingly, this compound does not interfere with the activation of ATGL by its co-activator CGI-58, nor does it block the protein-protein interaction between ATGL and its inhibitor, G0S2.[8] In fact, the presence of this compound appears to enhance the binding of G0S2 to ATGL, suggesting a potential synergistic inhibitory effect in cells expressing G0S2.[8]

Selectivity and Specificity

A key feature of this compound is its high selectivity for human and non-human primate ATGL.[1][8] It shows minimal to no inhibitory activity against ATGL orthologues from other species such as mouse, rat, goat, pig, dog, and marmoset.[4][8] This species selectivity is determined by three specific amino acid residues within the hydrophobic binding cavity.[1][3][4][8]

Furthermore, this compound does not significantly inhibit other related lipid hydrolases, including other members of the patatin-like phospholipase domain-containing (PNPLA) family (PNPLA1, PNPLA3, PNPLA4, PNPLA6, PNPLA7, PNPLA8, PNPLA9), hormone-sensitive lipase (HSL), carboxylesterase 2 (CES2), pancreatic lipase, lipoprotein lipase (LPL), and hepatic lipase (HL).[8] This high selectivity makes this compound a precise tool for studying the specific functions of human ATGL.

Effects on Cellular Metabolism
  • Inhibition of Lipolysis in Adipocytes: In human adipocytes, this compound demonstrates a dose-dependent and reversible inhibition of lipolysis.[4][8] It effectively abolishes the release of fatty acids and glycerol stimulated by isoproterenol.[4] When used in combination with an HSL inhibitor, this compound inhibits the remaining fatty acid release, confirming its distinct target.[4][8] A significant metabolic consequence of ATGL inhibition by this compound is the prevention of diacylglycerol (DAG) accumulation that is observed with HSL inhibition alone.[4][8]

  • Impact on Pancreatic Islets: Studies on human pancreatic islets have revealed that acute inhibition of ATGL by this compound affects hormone secretion. It leads to a mild reduction in glucose-stimulated insulin secretion, particularly in the first phase.[3][9] More significantly, it reduces glucagon secretion at low glucose concentrations, suggesting an important role for ATGL-mediated lipolysis in alpha-cell function.[3][9] Morphological analysis of pancreatic beta-cells treated with this compound shows a notable increase in the size and number of lipid droplets.[9][10]

  • Role in Cancer Metabolism: Recent research has highlighted the potential of targeting ATGL in advanced prostate cancer.[11] this compound has been shown to induce neutral lipid accumulation in human castration-resistant prostate cancer (CRPC) cells.[11] Furthermore, it acts synergistically with glycolytic inhibitors to induce cell death in these cancer cells, suggesting that targeting both lipid metabolism and glycolysis could be a promising therapeutic strategy.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Inhibitory Potency of this compound

ParameterValueCell/SystemReference
Ki 0.5 µMPurified human ATGL[4]
IC₅₀ 1.5 µMIsoproterenol-stimulated FA release in SGBS adipocytes[4][8]
IC₅₀ 1.5 µMIsoproterenol-stimulated glycerol release in SGBS adipocytes[4]
IC₅₀ 0.5 µMHSL-independent FA release in SGBS adipocytes (in the presence of HSL inhibitor)[4][8]

Table 2: Effect of this compound on Lipolysis in Human SGBS Adipocytes

This compound ConcentrationInhibition of FA ReleaseInhibition of Glycerol ReleaseReference
≥10 µMAlmost completeAlmost complete[4][8]

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preliminary investigation of this compound. For complete, detailed protocols, please refer to the supplementary information of the cited publications.

Lipolysis Assay in Human Adipocytes (SGBS and Primary)
  • Cell Culture and Differentiation: Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes are cultured and differentiated into mature adipocytes. Primary human adipocytes are also used to more closely mimic the metabolic characteristics of human white adipose tissue.[8]

  • Pre-incubation: Differentiated adipocytes are pre-incubated with varying concentrations of this compound for 1 hour.[4][8]

  • Stimulation of Lipolysis: Lipolysis is stimulated by adding 1 µM isoproterenol to the culture medium.[4][8]

  • Measurement of Fatty Acid and Glycerol Release: After a 1-hour incubation period, the supernatant is collected. The concentrations of released free fatty acids (FA) and glycerol are determined using commercial kits.[4][8]

  • Data Analysis: The dose-dependent inhibition of FA and glycerol release is analyzed to determine the IC₅₀ values.

Enzyme Kinetics and Inhibition Assay
  • Enzyme Source: Semi-purified human ATGL is used for the kinetic analysis.[4]

  • Kinetic Analysis: The assay is performed by varying the substrate concentration in the absence and presence of this compound.[4]

  • Data Analysis: Non-linear regression analysis is used to determine the inhibition constant (Ki).[4] A Lineweaver-Burk plot is generated to determine the mode of inhibition (e.g., competitive, non-competitive).[4]

Untargeted Lipidomic Analysis in HepG2 Cells
  • Cell Culture and Treatment: Human hepatoma (HepG2) cells are treated with this compound or a vehicle control (DMSO).[4][8]

  • Lipid Extraction: Lipids are extracted from the treated cells.

  • Mass Spectrometry: The lipid extracts are analyzed using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) to detect and quantify different lipid species.[4]

  • Multivariate Data Analysis: Orthogonal partial least squares discriminant analysis (OPLS-DA) is employed to identify inhibitor-mediated changes in the lipidome.[4]

Visualizations

Signaling Pathway Diagram

ATGL_Inhibition cluster_lipolysis Adipocyte cluster_inhibition Inhibition Pathway TAG Triacylglycerol (TAG) ATGL ATGL TAG->ATGL Hydrolysis DAG Diacylglycerol (DAG) + FA ATGL->DAG HSL HSL DAG->HSL Hydrolysis MAG Monoacylglycerol (MAG) + FA HSL->MAG MGL MGL MAG->MGL Hydrolysis Glycerol Glycerol + FA MGL->Glycerol FA_release Fatty Acid Release Glycerol->FA_release NG497 This compound NG497->ATGL Competitive Inhibition

Caption: this compound competitively inhibits ATGL, blocking the initial step of lipolysis.

Experimental Workflow Diagram

Lipolysis_Assay_Workflow start Differentiate Adipocytes (SGBS or Primary) preincubation Pre-incubate with this compound (1 hour) start->preincubation stimulation Stimulate with Isoproterenol (1 µM, 1 hour) preincubation->stimulation collection Collect Supernatant stimulation->collection measurement Measure Free Fatty Acids and Glycerol collection->measurement analysis Determine IC50 Values measurement->analysis

Caption: Workflow for assessing the inhibitory effect of this compound on lipolysis.

References

An In-depth Technical Guide on the Role of NG-497 in Insulin Secretion Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of NG-497, a selective inhibitor of human adipose triglyceride lipase (ATGL), and its application in the study of insulin secretion. This document is intended for researchers, scientists, and professionals in drug development who are investigating the intricate mechanisms of insulin release and metabolic regulation.

Introduction to this compound and its Target: Adipose Triglyceride Lipase (ATGL)

This compound is a small-molecule inhibitor that selectively targets human and non-human primate ATGL, a key enzyme in the lipolytic pathway.[1][2][3] ATGL catalyzes the initial step in the breakdown of triglycerides stored in lipid droplets, releasing fatty acids that serve as crucial signaling molecules and energy substrates in various cells, including pancreatic beta cells.[1][4][5][6] In the context of insulin secretion, ATGL-mediated lipolysis is believed to provide fatty acid-derived signals that support the process of glucose-stimulated insulin secretion (GSIS).[4][5][7] Understanding the impact of ATGL inhibition by this compound is therefore critical for elucidating the role of lipid metabolism in beta cell function.

Mechanism of Action of this compound

This compound functions by binding to a hydrophobic cavity near the active site of ATGL, thereby inhibiting its enzymatic activity in a dose-dependent and reversible manner.[1][4] This inhibition leads to a reduction in the release of fatty acids from intracellular triglyceride stores. The selectivity of this compound for human ATGL over other related hydrolases makes it a valuable tool for specifically studying the physiological roles of ATGL.[1][2][3]

Effects of this compound on Pancreatic Beta Cells and Insulin Secretion

Studies utilizing this compound in human islets have revealed important insights into the acute role of ATGL-mediated lipolysis in insulin secretion.

Treatment of human pancreatic beta cells with this compound results in a notable increase in the size and number of intracellular lipid droplets.[1][4][5][7] This accumulation of lipid droplets is a direct consequence of the inhibition of triglyceride breakdown by ATGL.[8]

NG497_Mechanism cluster_cell Pancreatic Beta Cell TG Triglycerides (in Lipid Droplets) ATGL ATGL TG->ATGL Hydrolysis FA Fatty Acids ATGL->FA Release NG497 This compound NG497->ATGL Inhibits Insulin_Secretion Insulin Secretion FA->Insulin_Secretion Supports

Caption: Mechanism of this compound action in pancreatic beta cells.

Acute exposure of human islets to this compound has been shown to mildly reduce glucose-stimulated insulin secretion (GSIS), with a more pronounced effect on the first phase of insulin release.[1][4][5][7][9] The impact of acute inhibition with this compound is reported to be less significant than the effects observed with chronic downregulation of ATGL, suggesting that long-term adaptations play a more dominant role in the regulation of insulin secretion by ATGL.[1][4][7]

ParameterConditionEffect of this compoundReference
Glucose-Stimulated Insulin Secretion (GSIS) Acute ExposureMild reduction, particularly in the first phase[1][4][7]
KCl-Stimulated Insulin Secretion Acute ExposureVariable effects, not consistently reduced[7][10]
Lipid Droplet Size in Beta Cells Overnight IncubationIncreased[1][4][7]
Lipid Droplet Number in Beta Cells Overnight IncubationIncreased[1][4][7]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the research literature for studying the effects of this compound on insulin secretion from human islets.

  • Islet Source: Human islets are obtained from approved distribution programs.

  • Culture Conditions: Islets are cultured overnight upon arrival at 37°C in a 5% CO2 incubator to allow for recovery from shipping. Culture media can vary, but a common glucose concentration for maintaining beta cells is 11 mM.

  • This compound Treatment: For acute inhibition studies, islets are pre-incubated with this compound (e.g., 40 µM) or a vehicle control (DMSO) for a specified period (e.g., 30 minutes) before and during the secretion assay. For studies on lipid droplet accumulation, overnight incubation with this compound is common.[8][10]

  • Apparatus: A perifusion system is used to precisely control the delivery of different solutions to the islets and collect the effluent for hormone measurement.

  • Procedure:

    • Aliquots of human islets are placed in chambers of the perifusion system.

    • Islets are initially perifused with a Krebs-Ringer bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 2.8 mM) for a stabilization period (e.g., 48 minutes).

    • To stimulate insulin secretion, the perifusion buffer is switched to one containing a high glucose concentration (e.g., 16.7 mM).

    • For non-glucose-stimulated secretion, a depolarizing agent like KCl (e.g., 30 mM) in the presence of basal glucose can be used.

    • Fractions of the perifusate are collected at regular intervals.

    • The concentration of insulin in the collected fractions is determined using an appropriate immunoassay (e.g., ELISA).[8]

Perifusion_Workflow start Start islet_prep Human Islet Preparation and Culture start->islet_prep preincubation Pre-incubation with This compound or Vehicle islet_prep->preincubation perifusion_setup Load Islets into Perifusion Chambers preincubation->perifusion_setup stabilization Stabilization with Basal Glucose (e.g., 2.8 mM) perifusion_setup->stabilization stimulation Stimulation with High Glucose (e.g., 16.7 mM) or KCl stabilization->stimulation collection Collect Perifusate Fractions stimulation->collection analysis Measure Insulin Concentration (ELISA) collection->analysis end End analysis->end

Caption: Workflow of a perifusion assay to measure insulin secretion.

  • Cell Preparation: Human islets are dispersed into single cells and plated on imaging-suitable surfaces.

  • Staining:

    • Lipid droplets are visualized using a neutral lipid stain such as BODIPY.

    • Beta cells are identified by immunostaining for insulin.

    • Nuclei are counterstained with DAPI.

  • Imaging: Confocal microscopy is used to acquire high-resolution images of the stained cells.

  • Analysis: Image analysis software is used to quantify the size and number of lipid droplets per beta cell.[10]

Signaling Pathways

The role of ATGL in insulin secretion is part of a complex network of metabolic and signaling pathways within the pancreatic beta cell. While the complete downstream effects of ATGL-derived fatty acids are still under investigation, they are thought to contribute to the amplification of the insulin secretion pathway.

Insulin_Secretion_Pathway cluster_cell Pancreatic Beta Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx ↑ [Ca2+]i Ca_Channel->Ca_Influx Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis ATGL_pathway ATGL-mediated Lipolysis TG Triglycerides ATGL ATGL TG->ATGL Potentiates FA Fatty Acids ATGL->FA Potentiates Amplifying_Signals Amplifying Signals FA->Amplifying_Signals Potentiates Amplifying_Signals->Exocytosis Potentiates

Caption: Simplified overview of the insulin secretion pathway.

Conclusion

This compound is a powerful research tool for dissecting the acute role of ATGL-mediated lipolysis in the regulation of insulin secretion. Its high specificity allows for targeted investigations into how lipid metabolism and signaling contribute to pancreatic beta cell function. The data gathered from studies using this compound indicate that while acute ATGL activity plays a role in modulating GSIS, particularly the initial phase, chronic regulatory mechanisms likely have a more substantial impact. Further research utilizing this compound will continue to unravel the complex interplay between lipid metabolism and hormone secretion, potentially identifying new therapeutic targets for metabolic diseases.

References

The Core Principles of ATGL Inhibition by NG-497: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental principles of Adipose Triglyceride Lipase (ATGL) inhibition by the small molecule inhibitor, NG-497. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this interaction.

Introduction to ATGL and its Inhibition

Adipose Triglyceride Lipase (ATGL), encoded by the PNPLA2 gene, is the rate-limiting enzyme in the hydrolysis of triglycerides (TGs) stored in cellular lipid droplets.[1][2] This process, known as lipolysis, releases fatty acids (FAs) and glycerol, which serve as crucial energy substrates and signaling molecules.[3][4] ATGL catalyzes the initial step, breaking down triglycerides into diacylglycerols (DAG) and one fatty acid molecule.[2][5] Given its central role in lipid metabolism, dysregulation of ATGL activity is linked to various metabolic disorders, making it a promising therapeutic target.[6][7]

This compound has been identified as the first human-specific small-molecule inhibitor of ATGL.[1][6][8] It offers a valuable tool for studying the acute roles of ATGL in cellular processes and presents a potential therapeutic agent for conditions driven by lipotoxicity.[6][8]

Mechanism of Action of this compound

This compound is a competitive inhibitor that selectively targets the enzymatically active patatin-like domain of human ATGL.[7][9] Structural and mechanistic studies have revealed that this compound binds within a hydrophobic cavity near the active site of the enzyme.[8][9][10] This binding interaction is highly specific, with three key amino acid residues within this cavity determining the inhibitor's efficacy and its species selectivity.[8][9][10]

Notably, the inhibitory action of this compound appears to be direct and not dependent on the presence of ATGL's co-activator, CGI-58.[9] Furthermore, co-immunoprecipitation experiments suggest that this compound does not block the interaction between ATGL and its endogenous inhibitor, G0S2.[9][11] In fact, an increased binding of G0S2 to ATGL has been observed in the presence of this compound, indicating a potential for synergistic inhibition.[9][11]

Quantitative Data on this compound Inhibition

The efficacy of this compound in inhibiting ATGL-mediated lipolysis has been quantified in various cellular models. The following tables summarize the key quantitative data.

Cell Line Assay Stimulant IC50 Value Reference
Human SGBS AdipocytesFatty Acid ReleaseIsoproterenol (1 µM)1.5 µM[12]
Human SGBS AdipocytesGlycerol ReleaseIsoproterenol (1 µM)1.5 µM[12]
Human SGBS AdipocytesHSL-independent Fatty Acid ReleaseIsoproterenol (1 µM) + HSLi (25 µM)0.5 µM[9][12]

HSLi: Hormone-Sensitive Lipase inhibitor (Hi 76-0079)

Parameter Cell Line/Condition Concentration of this compound Effect Reference
Lipolysis InhibitionHuman SGBS Adipocytes≥10 µMAlmost complete abolishment of lipolysis[9][12]
Species SelectivityMouse, rat, goat, pig, dog, marmoset ATGL orthologs50 µM<20% reduction in TAG hydrolase activity[9][11]
CytotoxicityHepG2 cellsUp to 100 µMNo toxic effects observed[1][11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of ATGL inhibition and the experimental approaches used for its study, the following diagrams are provided.

ATGL_Signaling_Pathway cluster_LD Lipid Droplet cluster_enzymes Lipolytic Enzymes cluster_inhibitors Inhibitors TG Triglycerides (TG) ATGL ATGL DAG Diacylglycerol (DAG) HSL HSL MAG Monoacylglycerol (MAG) MGL MGL Glycerol Glycerol ATGL->DAG Hydrolysis FA1 Fatty Acid ATGL->FA1 HSL->MAG Hydrolysis FA2 Fatty Acid HSL->FA2 MGL->Glycerol Hydrolysis FA3 Fatty Acid MGL->FA3 NG497 This compound NG497->ATGL Inhibition

ATGL-mediated lipolysis pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Human Adipocytes (e.g., SGBS) preincubation Pre-incubate with this compound (various concentrations) for 1h start->preincubation stimulation Stimulate lipolysis with Isoproterenol (1 µM) for 1h preincubation->stimulation collection Collect conditioned media stimulation->collection measurement Measure Fatty Acid and Glycerol release using commercial kits collection->measurement analysis Data Analysis: Calculate IC50 values measurement->analysis end End: Determine inhibitory efficacy of this compound analysis->end

References

Methodological & Application

Application Notes and Protocols for NG-497 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing NG-497, a selective inhibitor of human adipose triglyceride lipase (ATGL), in various cell culture models. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and related cellular pathways.

Introduction

This compound is a potent and selective small-molecule inhibitor of the patatin-like phospholipase domain-containing protein 2, also known as adipose triglyceride lipase (ATGL). ATGL is the rate-limiting enzyme in the hydrolysis of triglycerides (TGs) stored in cellular lipid droplets (LDs). By inhibiting ATGL, this compound allows for the acute study of the roles of lipolysis in various biological processes, including energy metabolism, cell signaling, and hormone secretion. It is a valuable tool for research in areas such as diabetes, obesity, and cancer. This compound is specific to human and non-human primate ATGL, with no significant off-target effects on other lipases like hormone-sensitive lipase (HSL) or pancreatic lipase.

Mechanism of Action

This compound selectively binds to a hydrophobic cavity near the active site of human ATGL, effectively blocking its enzymatic activity. This inhibition prevents the breakdown of triglycerides into diacylglycerides (DAGs) and fatty acids (FAs), leading to an accumulation of triglycerides within lipid droplets. This mechanism allows for the investigation of the downstream consequences of impaired lipolysis.

cluster_cell Adipocyte / Hepatocyte cluster_pathway Lipolysis Pathway LD Lipid Droplet (Triglycerides) TG Triglycerides LD->TG Storage ATGL ATGL (PNPLA2) ATGL->TG Hydrolysis HSL HSL DAG Diacylglycerides HSL->DAG Hydrolysis MGL MGL MAG Monoacylglycerides MGL->MAG Hydrolysis TG->DAG FA Fatty Acids DAG->MAG Glycerol Glycerol MAG->Glycerol NG497 This compound NG497->ATGL Inhibits

Figure 1: this compound inhibits the initial step of triglyceride breakdown by ATGL.

Experimental Protocols

The following protocols are generalized from published studies and can be adapted for specific cell lines and experimental questions.

Cell Lines and Culture Conditions

This compound has been successfully used in a variety of human cell lines. Below are recommended culture conditions for commonly used models.

Cell LineDescriptionRecommended MediaCulture Conditions
SGBS Simpson-Golabi-Behmel syndrome preadipocytesDMEM/F12 (1:1) with 10% FBS, 33 µM Biotin, 17 µM Pantothenate37°C, 5% CO2
HepG2 Human hepatocellular carcinomaEMEM with 10% FBS, 1% Penicillin-Streptomycin37°C, 5% CO2
Primary Human Adipocytes Differentiated from preadipocytesAdipocyte differentiation and maintenance media37°C, 5% CO2
Human Islets Primary pancreatic isletsNeuronal medium (MEM with 1x GlutaMAX, 5% FBS, 1 mM Sodium Pyruvate, 10 mM HEPES, 1x B-27 supplement)37°C, 5% CO2
Protocol 1: Inhibition of Lipolysis in Adipocytes

This protocol details the steps to measure the inhibitory effect of this compound on stimulated lipolysis in SGBS or primary human adipocytes.

Materials:

  • Differentiated adipocytes (SGBS or primary)

  • This compound (stock solution in DMSO)

  • Isoproterenol or Forskolin

  • Krebs-Ringer Bicarbonate Buffer with 2% BSA (KRBH)

  • Glycerol and Free Fatty Acid assay kits

Procedure:

  • Cell Plating: Plate preadipocytes and differentiate into mature adipocytes according to standard protocols.

  • Pre-incubation with this compound:

    • Prepare working solutions of this compound in culture media at desired concentrations (e.g., 0.1, 1, 10, 40, 100 µM). Include a DMSO vehicle control (e.g., 0.1% v/v).

    • Aspirate the culture medium from the differentiated adipocytes and wash once with PBS.

    • Add the media containing this compound or vehicle control to the cells and incubate for 1 hour at 37°C.

  • Stimulation of Lipolysis:

    • Prepare a solution of isoproterenol (e.g., 1 µM) or forskolin (e.g., 5 µM) in KRBH buffer.

    • After the pre-incubation period, remove the this compound containing media.

    • Add the lipolysis-stimulating solution to the cells.

  • Sample Collection and Analysis:

    • Incubate for 1-3 hours at 37°C.

    • Collect the supernatant (conditioned media) for analysis.

    • Measure the concentration of glycerol and free fatty acids in the supernatant using commercially available kits.

Protocol 2: Lipid Droplet Accumulation in Human Islets

This protocol describes how to visualize and quantify the effect of this compound on lipid droplet morphology in cultured human islets.

Materials:

  • Human islets

  • Neuronal medium

  • This compound (stock solution in DMSO)

  • BODIPY 558/568 C12

  • Accutase

  • Confocal imaging dishes coated with Collagen IV

  • Fixative (e.g., 4% paraformaldehyde)

  • Antibodies for insulin and glucagon for cell identification

Procedure:

  • Islet Culture and Dissociation:

    • Upon receipt, culture human islets overnight in neuronal medium for recovery.

    • For imaging of individual cells, gently dissociate islets into single cells using Accutase and plate them on collagen-coated confocal dishes. Culture for 3 days.

  • This compound Treatment and Lipid Droplet Staining:

    • Prepare neuronal medium containing 40 µM this compound and a vehicle control (DMSO).

    • Add 3 µM BODIPY 558/568 C12 to both the treatment and control media.

    • Incubate the islet cells with the media overnight (approximately 16 hours) at 37°C.

  • Fixation and Immunostaining:

    • After incubation, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize and block the cells according to standard immunofluorescence protocols.

    • Incubate with primary antibodies against insulin (to identify β-cells) and glucagon (to identify α-cells).

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Analyze the images to quantify lipid droplet size, number, and total area per cell using image analysis software (e.g., ImageJ).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_assays Assay Examples start Start: Culture Cells (e.g., Adipocytes, Islets) preincubation Pre-incubate with this compound (e.g., 40 µM, 1h) start->preincubation treatment Apply Experimental Condition (e.g., Stimulate Lipolysis) preincubation->treatment incubation Incubate (1-16 hours) treatment->incubation collection Collect Samples (Media or Cells) incubation->collection assay Perform Assay collection->assay end End: Analyze Data assay->end assay1 Glycerol/FA Assay assay->assay1 assay2 Lipid Droplet Imaging assay->assay2 assay3 Western Blot assay->assay3

Figure 2: General experimental workflow for using this compound in cell culture.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: Inhibition of Lipolysis in Adipocytes
Cell TypeStimulationThis compound ConcentrationOutcomeReference
SGBS Adipocytes Isoproterenol (1 µM)IC50 = 1.5 µMDose-dependent decrease in fatty acid and glycerol release
SGBS Adipocytes Isoproterenol (1 µM)≥10 µMAlmost complete abolishment of lipolysis
Primary Human Adipocytes Forskolin (5 µM)40 µMSignificant reduction in fatty acid release
Table 2: Effects on Lipid Droplet Morphology in Human Islet Cells
Cell TypeCulture ConditionThis compound TreatmentEffect on Lipid DropletsReference
Human β-cells 11 mM Glucose40 µM, overnightNotable increase in LD size and number
Human α-cells 11 mM Glucose40 µM, overnightModest effect on LD accumulation
Human α-cells Low Glucose + Fatty Acids40 µM, overnightProminent increase in LD number and total area

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be taken when handling this compound. A stock solution can be prepared in DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. This compound has been shown to be non-cytotoxic to hepatocytes at concentrations up to 100 µM.

Application Notes and Protocols for NG-497 in Primary Human Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-497 is a potent, selective, and reversible small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triacylglycerols (TAGs) in adipocytes.[1][2][3][4] By targeting the patatin-like domain of human ATGL, this compound effectively blocks the release of fatty acids from adipose tissue.[1][2][5] This makes it a valuable tool for studying lipid metabolism, insulin resistance, and other metabolic disorders.[3][6] These application notes provide detailed protocols for the use of this compound in primary human adipocytes, including its effects on lipolysis and relevant signaling pathways.

Mechanism of Action

This compound acts as a competitive inhibitor of human ATGL, binding to a hydrophobic cavity near the active site of the enzyme.[1][6][7] This inhibition is specific to human and non-human primate ATGL, with no significant effect on other related lipid hydrolases.[1][3][8] The inhibition of ATGL by this compound leads to a reduction in the breakdown of TAGs, resulting in decreased release of fatty acids and glycerol from adipocytes.[5][8]

Signaling Pathway of Lipolysis Inhibition by this compound

cluster_stimulation Hormonal Stimulation cluster_cell Adipocyte Isoproterenol Isoproterenol/ Forskolin AC Adenylyl Cyclase Isoproterenol->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates ATGL_inactive ATGL PKA->ATGL_inactive Phosphorylates HSL_active p-HSL (active) DAG Diacylglycerol (DAG) HSL_active->DAG Hydrolyzes ATGL_active ATGL (active) TAG Triacylglycerol (TAG) ATGL_active->TAG Hydrolyzes TAG->DAG FA Fatty Acids TAG->FA MAG Monoacylglycerol (MAG) DAG->MAG DAG->FA MAG->FA Glycerol Glycerol MAG->Glycerol NG497 This compound NG497->ATGL_active Inhibits

Caption: Signaling pathway of hormone-stimulated lipolysis and its inhibition by this compound in human adipocytes.

Experimental Protocols

Materials
  • Primary human adipocytes

  • Adipocyte differentiation medium

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (selective human ATGL inhibitor)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Isoproterenol or Forskolin (lipolysis stimulating agents)

  • Fatty Acid Assay Kit

  • Glycerol Assay Kit

Protocol 1: Inhibition of Stimulated Lipolysis in Primary Human Adipocytes

This protocol details the steps to measure the inhibitory effect of this compound on stimulated fatty acid and glycerol release from primary human adipocytes.

cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_stimulation Lipolysis Stimulation cluster_analysis Analysis start Differentiate primary human pre-adipocytes to mature adipocytes wash1 Wash adipocytes with PBS start->wash1 preincubate Pre-incubate with this compound (or DMSO vehicle) for 1 hour wash1->preincubate stimulate Stimulate lipolysis with Isoproterenol (1 µM) or Forskolin (5 µM) for 1-3 hours preincubate->stimulate collect Collect conditioned media stimulate->collect measure_fa Measure fatty acid release collect->measure_fa measure_gly Measure glycerol release collect->measure_gly end Analyze and compare data measure_fa->end measure_gly->end

Caption: Experimental workflow for assessing the inhibitory effect of this compound on lipolysis in primary human adipocytes.

Procedure:

  • Cell Culture: Culture and differentiate primary human pre-adipocytes into mature adipocytes following standard protocols.

  • Pre-incubation with this compound:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute this compound to desired concentrations in serum-free DMEM. A final DMSO concentration should be kept below 0.1%.

    • Wash mature adipocytes with phosphate-buffered saline (PBS).

    • Pre-incubate the cells with the this compound dilutions or DMSO vehicle control for 1 hour at 37°C.[1][5][8]

  • Stimulation of Lipolysis:

    • After the pre-incubation period, add a lipolysis-stimulating agent. For example, use isoproterenol at a final concentration of 1 µM or forskolin at 5 µM.[5]

    • Incubate the cells for 1 to 3 hours at 37°C.[5][8]

  • Sample Collection and Analysis:

    • Collect the conditioned media from each well.

    • Measure the concentration of fatty acids and glycerol in the media using commercially available assay kits.

    • Normalize the results to total cellular protein content.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on lipolysis in human adipocytes.

Table 1: Dose-Dependent Inhibition of Isoproterenol-Stimulated Lipolysis by this compound in SGBS Adipocytes [5][8]

This compound Concentration (µM)Fatty Acid Release (IC₅₀)Glycerol Release (IC₅₀)
1.5~50% inhibition~50% inhibition
≥10Almost complete inhibitionAlmost complete inhibition

Table 2: Effect of this compound on Forskolin-Stimulated Fatty Acid Release in Primary Human Adipocytes [5]

ConditionFatty Acid Release
BasalBarely detectable
Forskolin (5 µM)Pronounced increase
Forskolin (5 µM) + this compound (40 µM)Reduced to basal level

Table 3: Reversibility of this compound Inhibition in Primary Human Adipocytes [5][8]

Time after this compound Pre-incubation (1 hour)Fatty Acid Release Inhibition
0-3 hoursSubstantial reduction
Within the third hourRegained ~40% of lipolytic activity

Conclusion

This compound is a highly effective and selective tool for the acute inhibition of ATGL in primary human adipocytes. The provided protocols and data serve as a comprehensive guide for researchers to investigate the role of ATGL-mediated lipolysis in various physiological and pathological contexts. The reversible nature of the inhibition also allows for the study of the dynamic regulation of fatty acid release.[1][8]

References

NG-497: A Selective Inhibitor of Human Adipose Triglyceride Lipase (ATGL)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

NG-497 is a potent and selective small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triacylglycerols. These application notes provide detailed protocols for the preparation, storage, and use of this compound in various cellular assays, along with a summary of its key characteristics.

Chemical and Physical Properties

This compound is a crystalline solid with the following properties:

PropertyValueReference
Formal Name 6-(4-ethoxyphenyl)-4-methoxy-2-pyridinecarboxylic acid, 1-methylethyl ester[1]
CAS Number 2598242-66-9[1]
Molecular Formula C₁₈H₂₁NO₄[1]
Formula Weight 315.4 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Appearance Off-white to light yellow solid[2]

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its activity and ensuring experimental reproducibility.

Solubility:

SolventSolubilityNotes
DMSO 3 mg/mL-
DMSO 70 mg/mL (221.97 mM)Requires sonication. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2]

Recommended Storage Conditions:

FormStorage TemperatureDurationNotes
Solid -20°C≥ 4 yearsStore sealed, away from moisture and light.[1][2]
Stock Solution (in DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Store sealed.[2]
Stock Solution (in DMSO) -20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Store sealed.[2]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out the desired amount of solid this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.154 mg of this compound.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.154 mg of this compound.

  • Solubilization: Vortex the solution until the compound is fully dissolved. If preparing a higher concentration solution (e.g., 70 mg/mL), sonication may be required to achieve complete dissolution.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

Mechanism of Action and Signaling Pathway

This compound is a selective, reversible, and competitive inhibitor of human and non-human primate ATGL.[3] It binds to a hydrophobic cavity near the active site of ATGL, preventing the hydrolysis of triacylglycerols (TAGs) into diacylglycerols (DAGs) and fatty acids.[3][4] This inhibition of lipolysis leads to an accumulation of lipid droplets within cells.[5][6]

Signaling_Pathway cluster_lipid_droplet Lipid Droplet TAG Triacylglycerol (TAG) ATGL ATGL (Adipose Triglyceride Lipase) TAG->ATGL Hydrolysis DAG Diacylglycerol (DAG) ATGL->DAG FA Fatty Acids ATGL->FA NG497 This compound NG497->ATGL Inhibition Metabolism Metabolic Pathways (e.g., β-oxidation) FA->Metabolism

Caption: this compound inhibits ATGL-mediated hydrolysis of TAGs.

Experimental Protocols

1. Inhibition of Lipolysis in Human Adipocytes

This protocol is adapted from studies using human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes.[3][6]

Materials:

  • Differentiated SGBS adipocytes

  • This compound stock solution (10 mM in DMSO)

  • Isoproterenol solution (1 mM in water)

  • Assay medium (e.g., DMEM)

  • Fatty acid and glycerol release assay kits

Procedure:

  • Cell Seeding: Seed and differentiate SGBS preadipocytes into mature adipocytes in appropriate multi-well plates.

  • Pre-incubation with this compound:

    • Prepare serial dilutions of this compound in assay medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the culture medium from the adipocytes and wash once with PBS.

    • Add the medium containing the different concentrations of this compound or vehicle control to the cells.

    • Pre-incubate the cells for 1 hour at 37°C in a humidified incubator.

  • Stimulation of Lipolysis:

    • Prepare a solution of isoproterenol in assay medium to a final concentration of 1 µM.

    • Add the isoproterenol solution to the wells (except for the basal lipolysis control wells).

    • Incubate for 1-2 hours at 37°C.

  • Measurement of Fatty Acid and Glycerol Release:

    • After the incubation period, collect the conditioned medium from each well.

    • Measure the concentration of free fatty acids and glycerol in the medium using commercially available kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of fatty acid and glycerol release for each this compound concentration relative to the isoproterenol-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis. This compound has been reported to have an IC₅₀ of 1.5 µM for both fatty acid and glycerol release in this assay.[1][7]

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Differentiate Differentiate SGBS Adipocytes Preincubate Pre-incubate with this compound (1h) Differentiate->Preincubate Stimulate Stimulate with Isoproterenol (1-2h) Preincubate->Stimulate Collect Collect Conditioned Medium Stimulate->Collect Measure Measure Fatty Acids & Glycerol Collect->Measure Analyze Calculate IC50 Measure->Analyze

References

Application Notes and Protocols for NG-497 Treatment in Human Islet Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of NG-497, a selective inhibitor of human Adipose Triglyceride Lipase (ATGL), in the study of human pancreatic islets. The information presented is intended to guide researchers in designing and executing experiments to investigate the role of ATGL-mediated lipolysis in islet hormone secretion and lipid metabolism.

Introduction

Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme for the hydrolysis of triglycerides stored in intracellular lipid droplets. In pancreatic beta cells, the fatty acids and other signaling molecules generated through ATGL activity are believed to play a crucial role in augmenting glucose-stimulated insulin secretion (GSIS).[1][2][3][4] this compound is a potent and selective small-molecule inhibitor of human ATGL, making it a valuable tool for elucidating the acute effects of inhibiting this pathway.[5][6][7] Studies have shown that acute inhibition of ATGL by this compound in human islets leads to a mild reduction in first-phase GSIS and a significant decrease in amino acid-stimulated glucagon secretion from alpha cells.[1][2][8] This suggests that ATGL-mediated lipolysis is important for the normal secretory function of both beta and alpha cells.

Mechanism of Action

This compound selectively binds to a hydrophobic cavity near the active site of human ATGL, thereby inhibiting its enzymatic activity.[1][5] This blockade of ATGL prevents the breakdown of triglycerides into diacylglycerol and fatty acids. In pancreatic beta cells, this reduction in lipolytic products is thought to dampen the downstream signaling pathways that potentiate insulin release, such as the activation of G protein-coupled receptor 40 (GPR40) by fatty acids and the stimulation of MUNC13-1 by 1-monoacylglycerol (1-MAG).[3][4]

Signaling Pathway Diagram

NG497_Mechanism_of_Action cluster_beta_cell Pancreatic Beta Cell cluster_products Lipolytic Products cluster_downstream Downstream Signaling TG Triglycerides (in Lipid Droplet) FA Fatty Acids TG->FA Hydrolysis MAG 1-MAG TG->MAG ATGL ATGL ATGL->TG NG497 This compound NG497->ATGL Inhibits GPR40 GPR40 FA->GPR40 Activates MUNC131 MUNC13-1 MAG->MUNC131 Stimulates Insulin_Secretion Insulin Secretion GPR40->Insulin_Secretion Potentiates MUNC131->Insulin_Secretion Potentiates

Caption: Mechanism of this compound action in pancreatic beta cells.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on human islet function.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

ConditionParameterVehicle ControlThis compound (40 µM)Fold ChangeSignificance
Acute Treatment First-Phase GSISNormalized to 1Mildly Reduced-p < 0.05
Second-Phase GSISNormalized to 1No Significant Change-NS
Chronic ATGL Downregulation Overall GSISNormalized to 1Markedly Reduced-p < 0.01

Note: Data are qualitative summaries from cited literature.[2][3] Specific numerical values for fold change were not consistently available in the abstracts.

Table 2: Effect of this compound on Glucagon Secretion

ConditionParameterVehicle ControlThis compound (40 µM)Significance
Low Glucose + Amino Acids Glucagon SecretionNormalized to 1Significantly Reducedp < 0.05

Note: Data are qualitative summaries from cited literature.[1][8][9]

Table 3: Effect of this compound on Lipid Droplet Morphology in Beta Cells

ConditionParameterVehicle ControlThis compound (Overnight)Significance
Glucose-Sufficient Culture Lipid Droplet SizeBaselineNotably Increasedp < 0.05
Lipid Droplet NumberBaselineNotably Increasedp < 0.05

Note: Data are qualitative summaries from cited literature.[1][9][10][11]

Experimental Protocols

Protocol 1: Human Islet Culture and this compound Treatment

This protocol describes the basic culture of human islets and treatment with this compound for subsequent assays.

Materials:

  • Human islets (e.g., from Integrated Islet Distribution Program or Alberta Diabetes Institute)[2][4]

  • CMRL-1066 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 2 mM L-glutamine

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Culture dishes

Procedure:

  • Upon receipt, transfer human islets into a sterile conical tube and allow them to settle by gravity.

  • Carefully remove the shipping medium and resuspend the islets in pre-warmed, complete CMRL-1066 medium.

  • Plate the islets in non-treated petri dishes and culture overnight at 37°C in a humidified atmosphere of 5% CO2 to allow for recovery from shipping.[3][4]

  • For acute treatment, prepare working solutions of this compound and vehicle (DMSO) in the desired experimental buffer (e.g., KRB). A final concentration of 40 µM this compound has been reported to be effective.[3]

  • For chronic studies (e.g., lipid droplet accumulation), add this compound or vehicle directly to the culture medium and incubate for the desired duration (e.g., overnight).[1][2]

Protocol 2: Islet Perifusion for Insulin and Glucagon Secretion

This protocol is for the dynamic assessment of hormone secretion from human islets in response to various secretagogues.

Materials:

  • Perifusion system with chambers

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and appropriate glucose concentrations (e.g., 2.8 mM for low glucose, 16.7 mM for high glucose)[3]

  • Secretagogues: Glucose, KCl, Amino Acid mixture (e.g., 2 mM each of glutamine, alanine, and arginine)[3]

  • This compound (40 µM in KRB)

  • Vehicle (DMSO in KRB)

  • Fraction collector

  • Hormone detection kits (e.g., ELISA for insulin and glucagon)

Procedure:

  • Prime the perifusion system with the appropriate KRB buffer.

  • Select a group of 50-100 islets of similar size and place them into the perifusion chambers.

  • Begin the perifusion with basal (low glucose) KRB buffer for a stabilization period (e.g., 48 minutes).[3]

  • Introduce the KRB buffer containing either vehicle (DMSO) or 40 µM this compound at the start of the experiment (time 0).[3]

  • To measure GSIS, switch the perifusion buffer from low glucose (2.8 mM) to high glucose (16.7 mM) and collect fractions at regular intervals to capture the first and second phases of insulin secretion.[3]

  • To measure glucagon secretion, perifuse with low glucose (e.g., 3.3 mM), followed by very low glucose (1 mM) plus an amino acid mixture, and then a higher glucose concentration (7 mM) plus amino acids.[3]

  • At the end of the experiment, islets can be lysed to determine total hormone content.

  • Measure the concentration of insulin or glucagon in each collected fraction using an appropriate immunoassay.

Experimental Workflow Diagram

Experimental_Workflow cluster_islet_prep Islet Preparation cluster_treatment This compound Treatment cluster_assays Experimental Assays Islet_Source Receive Human Islets Islet_Culture Overnight Recovery Culture Islet_Source->Islet_Culture Acute_Treat Acute Treatment (in assay buffer) Islet_Culture->Acute_Treat Chronic_Treat Chronic Treatment (in culture medium) Islet_Culture->Chronic_Treat Perifusion Islet Perifusion Assay Acute_Treat->Perifusion Confocal Lipid Droplet Staining & Confocal Microscopy Chronic_Treat->Confocal Hormone_ELISA Insulin/Glucagon ELISA Perifusion->Hormone_ELISA Data_Analysis Data Analysis Hormone_ELISA->Data_Analysis Confocal->Data_Analysis

Caption: General workflow for this compound studies in human islets.

Protocol 3: Lipid Droplet Staining and Imaging

This protocol details the staining of lipid droplets in dispersed islet cells for visualization by confocal microscopy.

Materials:

  • Human islets treated with this compound or vehicle as described in Protocol 1.

  • Accutase for islet dispersion[4]

  • Poly-L-lysine coated coverslips

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-insulin, anti-glucagon)

  • Fluorescently labeled secondary antibodies

  • Lipid droplet stain (e.g., BODIPY)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Following overnight treatment with this compound or vehicle, gently collect the islets.

  • Disperse the islets into single cells using Accutase according to the manufacturer's protocol.[4]

  • Plate the dispersed cells onto poly-L-lysine coated coverslips and allow them to adhere.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with primary antibodies against insulin or glucagon overnight at 4°C to identify beta and alpha cells, respectively.

  • Wash and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Counterstain for lipid droplets using a BODIPY stain and for nuclei using DAPI.

  • Mount the coverslips onto microscope slides.

  • Image the cells using a confocal microscope, capturing multiple channels for cell-type identification, lipid droplets, and nuclei.

  • Analyze the images using appropriate software to quantify lipid droplet size and number per cell.

Conclusion

This compound is a critical tool for investigating the acute role of ATGL in human islet physiology. The protocols and data presented here provide a framework for researchers to explore the intricate relationship between lipid metabolism and hormone secretion in the context of health and diabetes. Careful experimental design and adherence to detailed protocols are essential for obtaining robust and reproducible results.

References

Application of NG-497 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-497 is a potent and selective small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides stored in cellular lipid droplets. By targeting ATGL, this compound offers a valuable tool to investigate the role of lipid metabolism, specifically lipolysis, in cancer biology. Dysregulated lipid metabolism is a hallmark of many cancers, providing energy and building blocks for rapid cell proliferation. These application notes provide an overview of this compound's utility in cancer cell line research, including its effects on cell signaling and proliferation, along with detailed protocols for its use.

Mechanism of Action

This compound selectively binds to the patatin-like phospholipase domain of human ATGL, inhibiting its enzymatic activity. This leads to a decrease in the breakdown of triglycerides into diacylglycerol and fatty acids. The reduction in the intracellular pool of fatty acids can have significant downstream effects on signaling pathways that are crucial for cancer cell growth and survival, such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in relevant cell lines.

ParameterCell LineSpeciesValueReference
IC50 (Lipolysis Inhibition) SGBS AdipocytesHuman1.5 µM[1]
Cytotoxicity HepG2 (Hepatocellular Carcinoma)HumanNo toxic effects up to 100 µM[1]

Note: Comprehensive IC50 values for the anti-proliferative effects of this compound across a wide range of cancer cell lines are not yet extensively published. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cancer cell line of interest.

Signaling Pathways

Inhibition of ATGL by this compound can impact key metabolic signaling pathways in cancer cells. A primary pathway affected is the AMPK/mTOR axis. Reduced lipolysis can lead to an energy-deprived state within the cell, characterized by an increased AMP:ATP ratio. This activates AMPK, a central energy sensor. Activated AMPK can then phosphorylate and inhibit downstream targets, including components of the mTOR pathway, which is a critical regulator of cell growth and proliferation.

NG497_Signaling_Pathway cluster_cell Cancer Cell NG497 This compound ATGL ATGL NG497->ATGL Inhibits FattyAcids Fatty Acids ATGL->FattyAcids Hydrolyzes Triglycerides Triglycerides (Lipid Droplets) Triglycerides->ATGL AMPK AMPK FattyAcids->AMPK Reduces Energy Supply pAMPK p-AMPK (Active) AMPK->pAMPK Activates mTOR mTOR Pathway pAMPK->mTOR Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes

Figure 1: Simplified signaling pathway of this compound action in cancer cells.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay

This protocol is designed to determine the effect of this compound on cancer cell viability and proliferation using a resazurin-based assay.

Cell_Viability_Workflow start Start: Seed Cancer Cells in 96-well plate step1 Allow cells to adhere (24 hours) start->step1 step2 Prepare serial dilutions of this compound in media step1->step2 step3 Treat cells with this compound (vehicle control included) step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add Resazurin solution step4->step5 step6 Incubate for 2-4 hours step5->step6 step7 Measure fluorescence (Ex: 560 nm, Em: 590 nm) step6->step7 end End: Analyze data and calculate IC50 step7->end

Figure 2: Workflow for the cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well clear-bottom black plates

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X working stock of this compound by serially diluting the stock solution in complete medium. A suggested starting range is 0.1 µM to 100 µM. Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Add 100 µL of the 2X this compound working solutions to the respective wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well.

  • Final Incubation: Incubate for 2-4 hours, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol details the procedure for analyzing the protein expression and phosphorylation status of ATGL, AMPK, and mTOR in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-ATGL, anti-phospho-AMPK (Thr172), anti-AMPK, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Logical Relationships and Considerations

When designing experiments with this compound, it is crucial to consider the metabolic state of the cancer cells. The effect of ATGL inhibition may be more pronounced in cancer cells that are highly dependent on fatty acid oxidation for energy or in conditions that mimic the nutrient-poor tumor microenvironment (e.g., low glucose media).[2]

Logical_Relationships cluster_conditions Experimental Conditions cluster_dependence Cellular Dependence cluster_effect Effect of this compound High_Glucose High Glucose Media Glycolysis High Glycolytic Dependence High_Glucose->Glycolysis Low_Glucose Low Glucose Media (Tumor Microenvironment Mimic) FAO High Fatty Acid Oxidation (FAO) Dependence Low_Glucose->FAO Synergistic_Effect Synergistic Effect with Glycolysis Inhibitors Low_Glucose->Synergistic_Effect Minimal_Effect Minimal Effect on Proliferation Glycolysis->Minimal_Effect Pronounced_Effect Pronounced Effect on Proliferation FAO->Pronounced_Effect

Figure 3: Logical relationships influencing the effect of this compound.

In prostate cancer cell lines, this compound has demonstrated synergistic effects when combined with glycolysis inhibitors, highlighting a potential therapeutic strategy of co-targeting metabolic pathways.[2] Researchers should consider combinatorial studies to explore such synthetic lethal interactions in their cancer models.

References

Application Notes and Protocols: Step-by-Step Guide for a Lipolysis Assay with NG-497

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a lipolysis assay using NG-497, a selective inhibitor of human Adipose Triglyceride Lipase (ATGL). These guidelines are intended for researchers, scientists, and drug development professionals investigating lipid metabolism and potential therapeutic interventions targeting lipolysis.

Introduction

Lipolysis is the metabolic process through which triglycerides stored in lipid droplets are hydrolyzed into glycerol and free fatty acids. This process is critical for maintaining energy homeostasis. The key enzyme initiating this cascade is Adipose Triglyceride Lipase (ATGL). Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

This compound has been identified as a potent and selective small-molecule inhibitor of human ATGL.[1][2][3] It acts in a dose-dependent and reversible manner to inhibit lipolysis in human adipocytes, making it a valuable tool for studying the role of ATGL in various physiological and pathological processes.[1][2] this compound exhibits a competitive inhibition mechanism by binding to a hydrophobic cavity near the active site of the ATGL enzyme.[1] It is important to note that this compound demonstrates species selectivity, with high efficacy in human and non-human primate ATGL, but significantly less activity against rodent or other species' orthologs.[1][4]

This application note provides a comprehensive, step-by-step protocol for utilizing this compound in a cell-based lipolysis assay to quantify its inhibitory effects.

Data Presentation

The inhibitory effect of this compound on isoproterenol-stimulated lipolysis in human adipocytes can be summarized in the following table. Data is presented as the mean ± standard deviation of the percentage of glycerol release relative to the stimulated control.

This compound Concentration (µM)Glycerol Release (% of Stimulated Control)
0 (Vehicle Control)100 ± 5.2
0.185 ± 4.1
0.555 ± 3.8
1.030 ± 2.5
5.015 ± 1.9
10.05 ± 1.2

Experimental Protocols

This protocol is designed for a 96-well plate format using cultured human adipocytes, such as Simpson-Golabi-Behmel syndrome (SGBS) cells.

Materials:

  • Cultured human adipocytes (e.g., differentiated SGBS cells)

  • Cell culture medium (e.g., DMEM/F12 with appropriate supplements)

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Isoproterenol (stock solution in water or PBS)

  • Lipolysis Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

  • Glycerol or Free Fatty Acid Assay Kit (commercially available)

  • 96-well microplates (clear for colorimetric assays, black for fluorescent assays)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture and differentiate human pre-adipocytes (e.g., SGBS cells) to mature adipocytes in appropriate flasks or multi-well plates according to established protocols. Mature adipocytes are typically characterized by the accumulation of lipid droplets.

  • Pre-incubation with this compound:

    • On the day of the assay, carefully aspirate the culture medium from the differentiated adipocytes.

    • Wash the cells gently twice with PBS.

    • Prepare serial dilutions of this compound in Lipolysis Assay Buffer from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

    • Add the this compound dilutions and vehicle control to the respective wells.

    • Pre-incubate the cells with this compound for 1 hour at 37°C in a humidified incubator.[1][5]

  • Stimulation of Lipolysis:

    • Prepare a working solution of isoproterenol in Lipolysis Assay Buffer. A final concentration of 1-10 µM is commonly used to stimulate lipolysis.[1]

    • Add the isoproterenol working solution to all wells except for the basal (unstimulated) control wells. The basal control wells should receive only Lipolysis Assay Buffer.

    • Incubate the plate for 1-3 hours at 37°C.

  • Sample Collection:

    • After the incubation period, carefully collect the supernatant (assay medium) from each well without disturbing the cell layer.

    • The collected supernatant contains the released glycerol and free fatty acids and can be used directly for quantification or stored at -20°C for later analysis.

  • Quantification of Lipolysis:

    • Quantify the amount of glycerol or free fatty acids in the collected supernatant using a commercially available assay kit. Follow the manufacturer's instructions for the chosen kit.[6][7][8]

    • Typically, these assays involve a colorimetric or fluorometric reaction that is measured using a plate reader at the appropriate wavelength.

    • Prepare a standard curve using the glycerol or fatty acid standard provided in the kit to determine the concentration in the samples.

  • Data Analysis:

    • Calculate the concentration of glycerol or free fatty acids in each sample using the standard curve.

    • Normalize the data by subtracting the basal release (unstimulated control) from all other values.

    • Express the results as a percentage of the stimulated control (vehicle-treated, isoproterenol-stimulated wells).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualization

Signaling Pathway of Isoproterenol-Stimulated Lipolysis and Inhibition by this compound

Lipolysis_Pathway cluster_cell Adipocyte Isoproterenol Isoproterenol BAR β-Adrenergic Receptor Isoproterenol->BAR AC Adenylyl Cyclase BAR->AC + ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA + HSL_inactive HSL (inactive) PKA->HSL_inactive HSL_active HSL (active) HSL_inactive->HSL_active Phosphorylation ATGL ATGL Triglycerides Triglycerides (Lipid Droplet) DG Diglycerides Triglycerides->DG ATGL FFA Free Fatty Acids Triglycerides->FFA MG Monoglycerides DG->MG HSL (active) DG->FFA Glycerol Glycerol MG->Glycerol MG->FFA NG497 This compound NG497->ATGL Inhibition

Caption: Signaling cascade of stimulated lipolysis and the inhibitory action of this compound on ATGL.

Experimental Workflow for Lipolysis Assay with this compound

Lipolysis_Workflow cluster_workflow Experimental Workflow start Start: Differentiated Human Adipocytes in 96-well plate wash Wash cells twice with PBS start->wash preincubation Pre-incubate with this compound (or vehicle) for 1 hour wash->preincubation stimulation Stimulate with Isoproterenol for 1-3 hours preincubation->stimulation collection Collect supernatant stimulation->collection quantification Quantify Glycerol or Free Fatty Acids collection->quantification analysis Data Analysis: Calculate % inhibition and IC50 quantification->analysis end End analysis->end

Caption: Step-by-step workflow for the this compound lipolysis inhibition assay.

References

Application Notes and Protocols: Utilizing NG-497 to Investigate Lipolysis-Dependent Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipolysis, the catabolic process of breaking down triglycerides into glycerol and free fatty acids (FFAs), is a fundamental metabolic pathway for energy homeostasis. The initial and rate-limiting step of this cascade is catalyzed by Adipose Triglyceride Lipase (ATGL). The liberated FFAs serve as crucial substrates for mitochondrial β-oxidation and subsequent cellular respiration, particularly in tissues with high energy demands. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

NG-497 is a potent and selective small-molecule inhibitor of human and non-human primate ATGL.[1][2] It acts as a competitive and reversible inhibitor, targeting the enzymatically active patatin-like domain of ATGL.[1][3] This selectivity allows for the precise dissection of ATGL's role in cellular metabolism without significant off-target effects on other related lipid hydrolases.[1][2][4] By inhibiting ATGL, this compound effectively blocks the initiation of lipolysis, leading to a reduction in FFA release and a subsequent accumulation of intracellular lipid droplets.[1][5][6][7][8][9] These characteristics make this compound an invaluable tool for studying the intricate link between lipolysis and mitochondrial respiration.

These application notes provide detailed protocols for utilizing this compound to quantify its effects on lipolysis and to measure the consequential impact on lipolysis-dependent cellular respiration using extracellular flux analysis.

Signaling Pathway of Lipolysis

Under basal conditions, the key lipolytic enzyme, Adipose Triglyceride Lipase (ATGL), is present in the cytoplasm and has limited access to the lipid droplet surface, which is coated by proteins such as Perilipin.[10][11] The co-activator of ATGL, Comparative Gene Identification-58 (CGI-58), is sequestered by Perilipin on the lipid droplet surface.[12][13][14]

Upon hormonal stimulation (e.g., via β-adrenergic signaling), Protein Kinase A (PKA) is activated. PKA phosphorylates Perilipin, causing a conformational change that leads to the release of CGI-58.[11][15] CGI-58 then binds to and activates ATGL, initiating the hydrolysis of triglycerides (TAG) to diacylglycerol (DAG) and a free fatty acid (FFA).[16][17][18] Hormone-Sensitive Lipase (HSL), also activated by PKA-mediated phosphorylation, then hydrolyzes DAG to monoacylglycerol (MAG) and another FFA.[19][20] Finally, Monoglyceride Lipase (MGL) hydrolyzes MAG to glycerol and the final FFA. The released FFAs are transported to the mitochondria to undergo β-oxidation, fueling the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.

This compound directly inhibits the enzymatic activity of ATGL, thereby preventing the initial step of triglyceride breakdown and the subsequent release of FFAs.[1]

Lipolysis_Pathway cluster_LipidDroplet Lipid Droplet cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion LD Triglycerides (TAG) DAG Diacylglycerol (DAG) LD->DAG + FFA Perilipin Perilipin CGI58_bound CGI-58 Perilipin->CGI58_bound releases ATGL ATGL CGI58_bound->ATGL activates ATGL->LD hydrolyzes NG497 This compound NG497->ATGL inhibits Hormonal_Stimulation Hormonal Stimulation PKA PKA Hormonal_Stimulation->PKA activates PKA->Perilipin phosphorylates HSL HSL PKA->HSL phosphorylates, activates HSL->DAG hydrolyzes MGL MGL MAG Monoacylglycerol (MAG) MGL->MAG hydrolyzes DAG->MAG + FFA FFA Free Fatty Acids (FFA) DAG->FFA Glycerol Glycerol MAG->Glycerol + FFA MAG->FFA Glycerol->FFA Beta_Oxidation β-Oxidation FFA->Beta_Oxidation fuel for TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP ATP OXPHOS->ATP

Diagram 1: Signaling Pathway of Lipolysis and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on lipolysis and cellular respiration as reported in the literature.

Table 1: Inhibition of Lipolysis by this compound

Cell Type Stimulation Parameter Measured IC50 Value Reference
Human SGBS Adipocytes Isoproterenol (1 µM) Free Fatty Acid Release 1.5 µM [1][3][7]
Human SGBS Adipocytes Isoproterenol (1 µM) Glycerol Release 1.5 µM [1][3][7]

| Human SGBS Adipocytes (in presence of HSL inhibitor) | Isoproterenol (1 µM) | Free Fatty Acid Release | 0.5 µM |[1][3] |

Table 2: Effect of this compound on Lipolysis-Dependent Respiration in HepG2 Cells

Parameter Treatment % Change from Control Reference
Basal Respiration This compound (40 µM) ↓ ~20% [21]
Maximal Respiration This compound (40 µM) ↓ ~25% [21]
ATP Production This compound (40 µM) ↓ ~20% [21]
Spare Respiratory Capacity This compound (40 µM) ↓ ~30% [21]

Note: Effects were observed in cells grown in galactose-supplemented medium to force reliance on oxidative phosphorylation and were absent in ATGL knockout (HepG2AKO) cells, confirming the on-target effect of this compound.[1][21]

Experimental Protocols

Protocol 1: Measurement of Lipolysis via Glycerol and Free Fatty Acid Release

This protocol describes how to quantify the inhibitory effect of this compound on stimulated lipolysis in cultured adipocytes.

Materials:

  • Differentiated adipocytes (e.g., human SGBS or 3T3-L1 cells)

  • This compound (stock solution in DMSO)

  • Isoproterenol (or other lipolytic stimulus)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA, fatty acid-free

  • Commercial glycerol assay kit[22][23][24]

  • Commercial free fatty acid assay kit[22][23][24]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate adipocytes to maturity in appropriate multi-well plates according to standard protocols.

  • Pre-incubation with this compound:

    • Wash mature adipocytes twice with pre-warmed PBS.

    • Add KRBH buffer containing 2% BSA.

    • Add this compound at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) or DMSO as a vehicle control.

    • Pre-incubate for 1 hour at 37°C.

  • Stimulation of Lipolysis:

    • Add isoproterenol to a final concentration of 1 µM to stimulate lipolysis. Include wells without isoproterenol to measure basal lipolysis.

    • Incubate for 1-3 hours at 37°C.

  • Sample Collection:

    • Carefully collect the incubation medium from each well.

  • Quantification of Glycerol and FFAs:

    • Measure the concentration of glycerol and free fatty acids in the collected medium using commercial colorimetric assay kits according to the manufacturer's instructions.[22][23][24]

  • Data Analysis:

    • Normalize the glycerol and FFA release to the total protein content or cell number in each well.

    • Calculate the percentage of inhibition at each this compound concentration relative to the stimulated control (isoproterenol + DMSO).

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Lipolysis_Assay_Workflow Start Differentiated Adipocytes in Multi-well Plate Wash Wash cells with PBS Start->Wash Preincubation Pre-incubate with this compound or DMSO for 1h Wash->Preincubation Stimulation Stimulate with Isoproterenol (1µM) for 1-3h Preincubation->Stimulation Collection Collect Incubation Medium Stimulation->Collection Assay Measure Glycerol and FFA using Commercial Kits Collection->Assay Analysis Data Analysis: Normalize, Calculate % Inhibition, Determine IC50 Assay->Analysis End Results Analysis->End

Diagram 2: Experimental Workflow for Lipolysis Assay.
Protocol 2: Measurement of Lipolysis-Dependent Respiration using Extracellular Flux Analysis

This protocol details the use of a Seahorse XF Analyzer to measure the impact of ATGL inhibition by this compound on mitochondrial respiration.[1][21] To specifically probe lipolysis-dependent respiration, cells are cultured in a medium that forces reliance on oxidative phosphorylation.

Materials:

  • HepG2 cells (or other relevant cell type)

  • This compound (stock solution in DMSO)

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Galactose (to replace glucose)

  • Sodium Pyruvate

  • L-Glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone & Antimycin A)[25][26]

  • Seahorse XF Analyzer[27][28]

Procedure:

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a CO2-free incubator at 37°C overnight.[29]

  • Cell Seeding:

    • Seed HepG2 cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Medium Preparation:

    • On the day of the assay, prepare the Seahorse assay medium. Forcing reliance on oxidative phosphorylation is key. Use XF Base Medium supplemented with 10 mM galactose, 1 mM sodium pyruvate, and 2 mM L-glutamine.[21] Warm to 37°C and adjust pH to 7.4.

  • Cell Treatment:

    • Remove the cell culture medium from the plate.

    • Wash the cells with the prepared Seahorse assay medium.

    • Add fresh assay medium containing either this compound (e.g., 40 µM) or DMSO vehicle control to the wells.

    • Incubate the plate in a CO2-free incubator at 37°C for 1 hour prior to the assay.

  • Mito Stress Test Compound Preparation:

    • Prepare Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A according to the Seahorse XF Cell Mito Stress Test Kit instructions, achieving the desired final concentrations after injection (e.g., 1 µM Oligomycin, 1 µM FCCP, 1 µM Rotenone/Antimycin A).[1][21]

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Mito Stress Test protocol. This involves sequential measurements of the oxygen consumption rate (OCR) at baseline, after injection of Oligomycin, after FCCP, and finally after Rotenone/Antimycin A.[26]

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein content per well.

    • Calculate the key parameters of mitochondrial function: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, Spare Respiratory Capacity, and Non-Mitochondrial Oxygen Consumption.

    • Compare the respiratory parameters between this compound-treated and control cells. A decrease in these parameters in the presence of this compound indicates a dependence on ATGL-mediated lipolysis for mitochondrial fuel supply.

Seahorse_Workflow cluster_Prep Day Before Assay cluster_AssayDay Assay Day Hydrate Hydrate Sensor Cartridge Load_Cartridge Load Mito Stress Test Drugs (Oligomycin, FCCP, Rot/AA) Hydrate->Load_Cartridge Seed Seed Cells in XF Plate Prepare_Medium Prepare Galactose-based Seahorse Assay Medium Seed->Prepare_Medium Treat_Cells Wash and Treat Cells with This compound or DMSO Prepare_Medium->Treat_Cells Run_Assay Calibrate and Run Assay in Seahorse XF Analyzer Treat_Cells->Run_Assay Load_Cartridge->Run_Assay Analyze_Data Normalize OCR Data and Calculate Respiratory Parameters Run_Assay->Analyze_Data Result Comparison of Mitochondrial Function Analyze_Data->Result

Diagram 3: Workflow for Measuring Lipolysis-Dependent Respiration.

Conclusion

This compound is a powerful and specific chemical probe for interrogating the function of human ATGL. The protocols outlined in these application notes provide a robust framework for researchers to investigate the critical role of ATGL-mediated lipolysis in providing fatty acid substrates for mitochondrial respiration. By combining lipolysis assays with extracellular flux analysis, scientists can gain valuable insights into the metabolic consequences of ATGL inhibition, furthering our understanding of energy metabolism in both physiological and pathological states.

References

Troubleshooting & Optimization

Troubleshooting unexpected results with NG-497

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NG-497, a selective inhibitor of human Adipose Triglyceride Lipase (ATGL).

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected inhibition of lipolysis in my cell-based assay after treatment with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of efficacy in your experiment. Please consider the following troubleshooting steps:

  • Species Specificity: this compound is highly selective for human and non-human primate ATGL. It shows little to no activity against ATGL from other species such as mouse, rat, pig, and dog.[][2] Ensure your experiments are conducted in human or non-human primate cells.

  • Inhibitor Stability: While this compound is stable in human serum, it has a reported half-life of approximately 46 minutes within HepG2 cells.[] For prolonged experiments, consider replenishing the media with fresh this compound at appropriate intervals.

  • Dosage and IC50: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell type and experimental conditions. For isoproterenol-stimulated fatty acid and glycerol release in SGBS adipocytes, the IC50 is approximately 1.5 µM.[2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay. Complete inhibition of lipolysis is often observed at concentrations of 10 µM or higher.[][2]

  • Assay-Specific Considerations: The method used to measure lipolysis (e.g., free fatty acid release vs. glycerol release) can sometimes yield different results. Ensure your assay is properly validated and that all reagents are fresh.

Q2: I am observing unexpected or inconsistent results in my experiments with this compound. What could be the cause?

A2: Inconsistent results can arise from several sources. Here are some factors to consider:

  • Duration of Treatment: The biological effects of this compound can be time-dependent. For instance, acute inhibition of ATGL in human islets results in a mild reduction of glucose-stimulated insulin secretion, an effect less pronounced than that observed with chronic ATGL downregulation.[3][][5] Consider the time course of your experiment and whether an acute or chronic inhibition model is more relevant to your research question.

  • Cellular Context: The effects of this compound can be highly dependent on the cell type and its metabolic state. For example, in pancreatic alpha cells, the impact of this compound on lipid droplet accumulation is more pronounced under fasting-simulated conditions.[3][5] Ensure your experimental conditions are well-defined and consistent.

  • Off-Target Effects: While this compound is highly selective for ATGL, it is always good practice to consider potential off-target effects.[] Studies in HepG2 cells have shown that this compound does not cause off-target effects on mitochondrial respiration.[2] If you suspect off-target effects, consider including appropriate controls, such as a rescue experiment or using a structurally unrelated ATGL inhibitor if available.

Q3: Are there any known effects of this compound on pathways other than lipolysis?

A3: The primary mechanism of this compound is the inhibition of ATGL-mediated lipolysis.[] However, by modulating the levels of fatty acids and their metabolites, this compound can indirectly influence other cellular processes. For example, in human islets, acute this compound treatment has been shown to dysregulate both insulin and glucagon secretion.[3][] Specifically, it mildly reduces glucose-stimulated insulin secretion and significantly reduces amino acid-stimulated glucagon secretion at low glucose levels.[3][][5]

Quantitative Data Summary

ParameterCell Line/SystemValueReference
IC50 (Isoproterenol-stimulated FA release) SGBS Adipocytes1.5 µM[2]
IC50 (Isoproterenol-stimulated glycerol release) SGBS Adipocytes1.5 µM[2]
IC50 (HSL-independent FA release) SGBS Adipocytes0.5 µM[2]
Half-life in HepG2 cells HepG246 minutes[]
Cytotoxicity (LDH release) HepG2No toxic effects up to 100 µM[]

Experimental Protocols

Lipolysis Assay (Measurement of Free Fatty Acid Release)

This protocol is adapted from commercially available kits and published methods.

Materials:

  • Human-derived adipocytes (e.g., SGBS cells)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Isoproterenol (or other lipolytic agent)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Free Fatty Acid Assay Kit (e.g., from Abcam, Cayman Chemical, or similar)

Procedure:

  • Cell Culture: Culture human adipocytes to maturity in a 96-well plate.

  • Pre-incubation: Wash the cells twice with warm PBS. Then, pre-incubate the cells in assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA) containing various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulation: After pre-incubation, add the lipolytic stimulus (e.g., 1 µM isoproterenol) to the wells and incubate for 1-3 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well.

  • FFA Measurement: Determine the free fatty acid concentration in the supernatant using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the FFA release to the total protein content of the cells in each well.

Lipid Droplet Staining with BODIPY 493/503

This protocol provides a method for visualizing intracellular lipid droplets.

Materials:

  • Cells cultured on glass coverslips

  • PBS

  • Paraformaldehyde (PFA), 4% in PBS

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle as required for your experiment.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a 1 µM working solution of BODIPY 493/503 in PBS. Incubate the fixed cells with the BODIPY working solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional): Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells once with PBS and then mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission ~493/503 nm) and DAPI (Excitation/Emission ~358/461 nm).

Western Blotting for ATGL

This protocol outlines the general steps for detecting ATGL protein levels.

Materials:

  • Cell lysates

  • Protein assay reagent (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ATGL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against ATGL (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Visualizations

NG497_Mechanism_of_Action cluster_cell Adipocyte Triglycerides Triglycerides ATGL ATGL Triglycerides->ATGL Hydrolysis Fatty_Acids_Glycerol Fatty Acids + Glycerol ATGL->Fatty_Acids_Glycerol Produces Energy_Metabolism Energy Metabolism Fatty_Acids_Glycerol->Energy_Metabolism Fuel for This compound This compound This compound->ATGL Inhibits

Caption: Mechanism of action of this compound in inhibiting ATGL-mediated lipolysis.

Troubleshooting_Workflow start Unexpected Result with this compound q1 Are you using human or non-human primate cells? start->q1 res1 Switch to a human or non-human primate cell line. q1->res1 No q2 Is the this compound concentration optimal? q1->q2 Yes a1_yes Yes a1_no No res2 Perform a dose-response experiment (e.g., 0.1 - 50 µM). q2->res2 No q3 Is the treatment duration appropriate? q2->q3 Yes a2_yes Yes a2_no No res3 Consider the cellular half-life (~46 min). Replenish this compound for long experiments. q3->res3 No q4 Are your assay controls working correctly? q3->q4 Yes a3_yes Yes a3_no No res4 Troubleshoot your specific assay (e.g., lipolysis, Western blot). q4->res4 No end_node Consult further literature or contact technical support. q4->end_node Yes a4_yes Yes a4_no No

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing NG-497 Concentration to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NG-497. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a specific focus on optimizing its concentration to ensure on-target activity while minimizing potential off-target effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a selective, reversible, and competitive small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL).[1][2] ATGL is the rate-limiting enzyme in the hydrolysis of triacylglycerols stored in lipid droplets. This compound is specific to human and non-human primate ATGL and does not significantly inhibit ATGL from other species such as mouse, rat, or pig.[1][3]

Q2: What are the recommended working concentrations for this compound?

A2: The optimal concentration of this compound is dependent on the experimental system. For inhibiting isoproterenol-stimulated fatty acid and glycerol release in human SGBS adipocytes, the IC50 is approximately 1.5 µM.[1][4] For inhibiting the remaining fatty acid release that is independent of Hormone-Sensitive Lipase (HSL), the IC50 is around 0.5 µM.[1][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: Has this compound been screened for off-target effects?

A3: Existing research indicates that this compound is highly selective for ATGL over other structurally and functionally related lipid hydrolases.[1][2] Studies have also shown that at concentrations up to 100 µM, this compound does not exhibit cytotoxicity in HepG2 cells and does not cause off-target effects on mitochondrial respiration.[1][3] However, a comprehensive kinome-wide off-target screening profile is not publicly available. Therefore, it is crucial to include appropriate controls in your experiments to monitor for potential off-target effects.

Q4: What are the signs of potential off-target effects in my experiment?

A4: Potential off-target effects can manifest in several ways, including:

  • Unexpected Phenotypes: Observing a cellular effect that is not consistent with the known function of ATGL.

  • Cellular Toxicity: A significant decrease in cell viability at concentrations close to the IC50 for ATGL inhibition.

  • Activation or Inhibition of Unrelated Signaling Pathways: Changes in the phosphorylation status or expression levels of proteins in pathways not known to be downstream of ATGL.

Troubleshooting Guides

Issue 1: I am observing high levels of cytotoxicity at my effective this compound concentration.

Possible Cause Troubleshooting Step Expected Outcome
Off-target toxicity 1. Perform a dose-response curve for cytotoxicity (e.g., using an MTT assay) and compare it to the dose-response for on-target ATGL inhibition. 2. Test a structurally unrelated ATGL inhibitor (if available). 3. Use a cell line that does not express ATGL (if available) and assess cytotoxicity.1. A significant overlap in the dose-response curves may suggest on-target toxicity, while a leftward shift for cytotoxicity could indicate off-target effects. 2. If another ATGL inhibitor does not produce the same toxicity, it is likely an off-target effect of this compound. 3. If toxicity persists in ATGL-negative cells, it is confirmed to be an off-target effect.
Compound precipitation 1. Visually inspect the cell culture medium for any signs of compound precipitation. 2. Check the solubility of this compound in your specific cell culture medium.1. Absence of precipitate. 2. Confirmation that the working concentration is below the solubility limit.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).No toxicity observed in the vehicle control group.

Issue 2: My experimental results are inconsistent with the known function of ATGL.

Possible Cause Troubleshooting Step Expected Outcome
Off-target effects 1. Perform a Western blot analysis to examine the phosphorylation status of key proteins in major signaling pathways (e.g., MAPK/ERK, PI3K/Akt). 2. Conduct a rescue experiment by overexpressing a resistant mutant of ATGL (if available). 3. Use siRNA or shRNA to knock down ATGL and see if it phenocopies the effect of this compound.1. No significant changes in pathways unrelated to ATGL function. 2. A resistant mutant should rescue the on-target effects but not the off-target effects. 3. If the phenotype is not replicated with ATGL knockdown, it is likely an off-target effect of this compound.
Experimental variability 1. Standardize cell seeding density and treatment duration. 2. Use cells within a consistent and low passage number range. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock.More consistent and reproducible results between experiments.

Quantitative Data Summary

Parameter Value Experimental System Reference
IC50 (Fatty Acid Release) 1.5 µMHuman SGBS adipocytes (isoproterenol-stimulated)[1][4]
IC50 (Glycerol Release) 1.5 µMHuman SGBS adipocytes (isoproterenol-stimulated)[1]
IC50 (HSL-independent FA release) 0.5 µMHuman SGBS adipocytes[1][4]
Ki 0.5 µMReversible and competitive inhibition of human ATGL[1]
Cytotoxicity No toxic effects up to 100 µMHepG2 cells (24-hour incubation)[1]
Selectivity No substantial effect on ATGL orthologues from mouse, rat, goat, pig, dog, and marmoset at 50 µM.In vitro TAG hydrolase activity assay[1][3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or controls.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate for at least 4 hours at 37°C, protected from light, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is to assess the effect of this compound on the activation of key signaling pathways.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-Akt, Akt, phospho-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using an ECL reagent and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture ng497_prep This compound Dilution treatment Treat cells with this compound (Dose-response) cell_culture->treatment ng497_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot (Signaling Pathways) treatment->western_blot on_target_assay On-Target Assay (e.g., FA release) treatment->on_target_assay data_analysis Compare IC50 (Viability) vs IC50 (On-Target) viability_assay->data_analysis pathway_analysis Analyze Pathway Activation western_blot->pathway_analysis on_target_assay->data_analysis troubleshooting_logic cluster_investigation Investigation cluster_interpretation Interpretation cluster_conclusion Conclusion start Unexpected Phenotype or Toxicity Observed dose_response Perform Dose-Response (Viability vs. On-Target) start->dose_response pathway_screen Screen Key Signaling Pathways (Western Blot) start->pathway_screen genetic_controls Use Genetic Controls (siRNA, Overexpression) start->genetic_controls ic50_compare IC50(Toxicity) << IC50(On-Target)? dose_response->ic50_compare pathway_change Unrelated Pathway Altered? pathway_screen->pathway_change phenocopy Phenotype Rescued or Phenocopied? genetic_controls->phenocopy off_target High Likelihood of Off-Target Effect ic50_compare->off_target Yes on_target Likely On-Target Effect ic50_compare->on_target No pathway_change->off_target Yes pathway_change->on_target No phenocopy->off_target No phenocopy->on_target Yes atgl_pathway cluster_lipid_droplet Lipid Droplet cluster_enzymes Lipolytic Enzymes TG Triacylglycerols (TG) DG Diacylglycerols (DG) TG->DG ATGL MG Monoacylglycerols (MG) DG->MG HSL FA Fatty Acids (FA) DG->FA MG->FA Glycerol Glycerol MG->Glycerol MGL beta_oxidation β-oxidation (Energy) FA->beta_oxidation signaling Signaling Molecules FA->signaling ATGL ATGL HSL HSL MGL MGL NG497 This compound NG497->ATGL

References

NG-497 Technical Support Center: Troubleshooting Experimental Variability and Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of NG-497, a selective small-molecule inhibitor of human and non-human primate Adipose Triglyceride Lipase (ATGL). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring greater consistency and reproducibility of your results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

ProblemPotential CauseSuggested Solution
Inconsistent or lower-than-expected inhibition of lipolysis. Incorrect species selection: this compound is highly selective for human and rhesus monkey ATGL and does not significantly inhibit ATGL from other species such as mouse, rat, goat, pig, dog, and marmoset.[1][2]Action: Confirm that your experimental system (cells or tissues) is of human or rhesus monkey origin. For experiments in other species, a different ATGL inhibitor, such as Atglistatin for murine models, would be more appropriate.[3] Verification: If possible, verify ATGL expression in your cell line or tissue.
Suboptimal inhibitor concentration: The effective concentration of this compound can vary between different cell types and experimental conditions.Action: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and assay conditions. Published IC50 values (e.g., 1.5 µM in SGBS adipocytes) can serve as a starting point.[4] Verification: Ensure that the final concentration in your assay is sufficient to achieve the desired level of inhibition.
Inhibitor precipitation: this compound is soluble in DMSO, but can precipitate when added to aqueous solutions.[5][6]Action: Prepare a concentrated stock solution in high-quality, anhydrous DMSO. When preparing working solutions, dilute the stock in your cell culture medium or assay buffer by adding it dropwise while vortexing or mixing to ensure it remains in solution. Avoid high final concentrations of DMSO (typically keep below 0.5%).[7] Verification: Visually inspect your working solution for any signs of precipitation before adding it to your experiment.
Inhibitor degradation: Improper storage or handling can lead to the degradation of the compound.Action: Store the stock solution of this compound at -20°C.[6] Prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles.[7]
High background or off-target effects observed. Non-specific binding: At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects.Action: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Verification: Include appropriate controls, such as a vehicle control (DMSO alone) and, if possible, a negative control compound that is structurally similar but inactive.
Cellular toxicity: The observed phenotype may be due to general cytotoxicity rather than specific inhibition of ATGL.Action: Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the cytotoxic concentration of this compound in your cell line. This compound has been shown to have no toxic effects in HepG2 cells up to a concentration of 100 μM.[1] Verification: Ensure that the concentrations used in your experiments are well below the cytotoxic threshold.
Difficulty reproducing results between experiments. Variability in cell culture conditions: The physiological state of the cells can influence their response to the inhibitor.Action: Standardize your cell culture conditions, including cell passage number, confluency, and media composition. Verification: Document all experimental parameters to ensure consistency between repeats.
Inconsistent incubation times: The timing of inhibitor addition and the duration of treatment are critical for reproducible results.Action: Adhere to a strict and consistent timeline for all experimental steps, including pre-incubation with the inhibitor and stimulation of lipolysis. A pre-incubation time of 1 hour is often used.[4] Verification: Use timers and carefully document the duration of each incubation step.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a reversible and competitive inhibitor of Adipose Triglyceride Lipase (ATGL).[1] It functions by binding to a hydrophobic cavity near the active site of the ATGL enzyme, thereby blocking its ability to hydrolyze triglycerides.[1]

2. What is the recommended solvent and storage condition for this compound?

This compound should be dissolved in dimethyl sulfoxide (DMSO).[5][6] The stock solution should be stored at -20°C for long-term stability.[6] For experimental use, it is recommended to prepare fresh dilutions from the stock solution to avoid degradation.

3. Is this compound selective for ATGL?

Yes, this compound is highly selective for human and non-human primate ATGL. It shows no significant inhibition of other related lipases such as hormone-sensitive lipase (HSL), pancreatic lipase, or lipoprotein lipase.[8]

4. Can I use this compound in mouse or rat models?

No, this compound is not effective at inhibiting ATGL in mice, rats, and several other species.[1][2] For studies in murine models, an alternative ATGL inhibitor like Atglistatin is recommended.[3]

5. What are the expected effects of this compound treatment on cells?

Treatment of human or primate cells with this compound is expected to lead to a decrease in the release of free fatty acids and glycerol, which are products of lipolysis.[4] This can also result in an accumulation of lipid droplets within the cells.[9]

6. What controls should I include in my experiments with this compound?

It is essential to include the following controls:

  • Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to account for any effects of the solvent.

  • Untreated Control: A baseline group with no treatment.

  • Positive Control (optional but recommended): If available, use another known ATGL inhibitor to compare the effects.

  • Negative Control (optional): A structurally similar but inactive compound can help confirm the specificity of the observed effects.

Data Summary

Quantitative Data for this compound

ParameterValueCell Type/ConditionReference
IC50 1.5 µMIsoproterenol-stimulated fatty acid and glycerol release in human SGBS adipocytes[4]
0.5 µMRemaining HSL-independent fatty acid release in human SGBS adipocytes[2]
Species Selectivity EffectiveHuman, Rhesus Monkey[1][2]
IneffectiveMouse, Rat, Goat, Pig, Dog, Marmoset[1][2]
Cytotoxicity No toxic effectsUp to 100 µM in HepG2 cells[1]

Experimental Protocols & Workflows

Detailed Methodology for a Lipolysis Assay

This protocol is a general guideline for measuring fatty acid and glycerol release from cultured adipocytes.

  • Cell Culture: Plate human adipocytes (e.g., SGBS cells) in a suitable multi-well plate and differentiate them into mature adipocytes.

  • Pre-incubation with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA) to the desired final concentrations.

    • Wash the cells once with PBS.

    • Add the this compound containing assay buffer to the cells and pre-incubate for 1 hour at 37°C.[4]

  • Stimulation of Lipolysis:

    • Prepare a solution of a lipolytic agent (e.g., 1 µM isoproterenol) in the assay buffer.[4]

    • Add the stimulating agent to the wells (except for the basal control wells).

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the supernatant (conditioned media) from each well.

  • Measurement of Fatty Acids and Glycerol:

    • Use commercially available colorimetric assay kits to determine the concentration of free fatty acids and glycerol in the collected supernatant, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the fatty acid and glycerol release to the total protein content in each well.

    • Calculate the percentage of inhibition by comparing the release in this compound treated wells to the vehicle-treated, stimulated wells.

Diagrams

Lipolysis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lipid_droplet Lipid Droplet Isoproterenol Isoproterenol Beta-Adrenergic_Receptor Beta-Adrenergic_Receptor Isoproterenol->Beta-Adrenergic_Receptor binds Adenylyl_Cyclase Adenylyl_Cyclase Beta-Adrenergic_Receptor->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Diacylglycerides Diacylglycerides HSL_active->Diacylglycerides hydrolyzes ATGL ATGL Triglycerides Triglycerides ATGL->Triglycerides hydrolyzes This compound This compound This compound->ATGL inhibits Triglycerides->Diacylglycerides Fatty_Acids_Glycerol Fatty Acids + Glycerol Diacylglycerides->Fatty_Acids_Glycerol

Caption: Signaling pathway of isoproterenol-stimulated lipolysis and the inhibitory action of this compound on ATGL.

Experimental_Workflow_Lipolysis_Assay A 1. Plate and differentiate human adipocytes B 2. Prepare this compound dilutions in assay buffer A->B C 3. Pre-incubate cells with This compound (1 hour) B->C D 4. Stimulate lipolysis (e.g., with Isoproterenol) C->D E 5. Incubate (1-2 hours) D->E F 6. Collect supernatant E->F G 7. Measure Fatty Acid and Glycerol concentrations F->G H 8. Analyze data and determine % inhibition G->H

Caption: General experimental workflow for a lipolysis assay using this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Species Is the cell line human or rhesus monkey? Start->Check_Species Check_Concentration Was a dose-response experiment performed? Check_Species->Check_Concentration Yes Use_Correct_Species Use appropriate species/inhibitor Check_Species->Use_Correct_Species No Check_Solubility Is the inhibitor precipitating? Check_Concentration->Check_Solubility Yes Optimize_Concentration Optimize this compound concentration Check_Concentration->Optimize_Concentration No Check_Controls Were proper controls (e.g., vehicle) included? Check_Solubility->Check_Controls No Improve_Solubilization Improve solubilization technique Check_Solubility->Improve_Solubilization Yes Include_Controls Include all necessary controls Check_Controls->Include_Controls No Success Reproducible Results Check_Controls->Success Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Investigating Mitochondrial Function in the Context of NG-497 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing NG-497 who are investigating its potential effects on mitochondrial function.

Introduction:

This compound is a potent and selective inhibitor of human and non-human primate adipose triglyceride lipase (ATGL), a key enzyme in the hydrolysis of triglycerides.[1][2] Current research indicates that the effects of this compound on cellular respiration are primarily an on-target consequence of inhibiting lipolysis, which reduces the availability of fatty acids for mitochondrial beta-oxidation.[1][3] Studies using ATGL knockout cells have shown that this compound has no direct off-target effects on mitochondrial respiration.[1][4] However, researchers may still observe changes in mitochondrial function assays and question the origin of these effects. This guide is designed to help you troubleshoot your experiments and differentiate between on-target and potential, though currently unsubstantiated, off-target effects of this compound on mitochondrial function.

Frequently Asked Questions (FAQs)

Q1: I've treated my cells with this compound and observed a decrease in mitochondrial respiration (oxygen consumption rate, OCR). Is this an off-target effect?

Q2: How can I confirm that the observed effects on mitochondrial respiration are on-target?

A2: To confirm that the effects are on-target, you can perform the following control experiments:

  • Use ATGL Knockout/Knockdown Cells: If available, repeating the experiment in cells where ATGL has been knocked out or knocked down is the most definitive control. In these cells, this compound should have no significant effect on mitochondrial respiration.[1][4]

  • Lipid Supplementation: You can try to rescue the phenotype by providing an exogenous source of fatty acids to the culture medium. If the addition of fatty acids restores the oxygen consumption rate in this compound-treated cells, it indicates that the effect is due to substrate limitation and not a direct inhibition of the mitochondrial machinery.

Q3: Can this compound affect the mitochondrial membrane potential?

A3: While direct off-target effects on mitochondrial membrane potential have not been reported, changes in substrate availability for the electron transport chain can indirectly influence it. A reduction in electron flow due to fatty acid substrate limitation could potentially lead to a decrease in the proton gradient and thus a lower membrane potential. However, this would be a downstream consequence of the on-target effect. To assess this, you can use potentiometric dyes like TMRM, TMRE, or JC-1.[5][6]

Q4: I am seeing an increase in reactive oxygen species (ROS) in my this compound-treated cells. Is this an off-target effect?

A4: An increase in ROS is not a reported off-target effect of this compound. However, alterations in cellular metabolism can sometimes lead to oxidative stress. It is important to include appropriate controls, such as a positive control for ROS induction (e.g., menadione) and to ensure that the observed ROS increase is a specific effect of this compound and not due to other experimental variables.

Troubleshooting Guides

Guide 1: Troubleshooting Decreased Oxygen Consumption Rate (OCR) in a Seahorse XF Assay

Issue: You observe a significant decrease in basal and/or maximal respiration in your cells after treatment with this compound.

Possible Cause Troubleshooting Step Expected Outcome
On-target effect of this compound (Lipid substrate limitation) 1. Perform a control experiment with ATGL knockout/knockdown cells. 2. Supplement the assay medium with a source of exogenous fatty acids (e.g., etomoxir-sensitive fatty acids like palmitate).1. this compound will have no effect on OCR in ATGL knockout/knockdown cells.[1][4] 2. Exogenous fatty acids should rescue the OCR in this compound-treated wild-type cells.
Cell Viability Issues Perform a cell viability assay (e.g., Trypan Blue, MTT, or CellTiter-Glo) on cells treated with the same concentration of this compound for the same duration.Cell viability should be comparable between vehicle- and this compound-treated cells. This compound has been reported to be non-toxic at effective concentrations.[3]
Suboptimal Assay Conditions 1. Ensure proper cell seeding density to achieve a confluent monolayer. 2. Verify the concentrations and functionality of the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A).1. Consistent OCR measurements across replicate wells. 2. Clear and expected responses to the mitochondrial inhibitors in control wells.
Guide 2: Troubleshooting Changes in Mitochondrial Membrane Potential

Issue: You observe a decrease in mitochondrial membrane potential (e.g., reduced TMRM fluorescence or a shift from red to green fluorescence with JC-1) after this compound treatment.

Possible Cause Troubleshooting Step Expected Outcome
Downstream effect of reduced substrate supply Correlate the change in membrane potential with your OCR data.A decrease in OCR due to substrate limitation would be expected to be accompanied by a modest decrease in membrane potential.
Dye Loading or Imaging Issues 1. Optimize the concentration of the potentiometric dye and loading time. 2. Include a positive control for mitochondrial depolarization (e.g., FCCP or CCCP).1. Bright and stable signal in control cells. 2. The positive control should induce a significant and rapid loss of membrane potential.
Phototoxicity Minimize the exposure of dye-loaded cells to excitation light to prevent light-induced mitochondrial damage.Stable fluorescence signal in control cells over the course of the experiment.

Quantitative Data Summary

Parameter Value Cell Line / System Reference
This compound IC50 for human ATGL 1.5 µM (isoproterenol-stimulated FA release)SGBS adipocytes[3]
This compound IC50 for HSL-independent FA release 0.5 µMSGBS adipocytes[3]
This compound Concentration for Seahorse Assay 40 µMHepG2 cells[1][3][4]
Oligomycin Concentration 1 µMHepG2 cells[1][3][4]
FCCP Concentration 1 µMHepG2 cells[1][3][4]
Antimycin/Rotenone Concentration 1 µMHepG2 cells[1][3][4]

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol is adapted from the methodology used to assess the effect of this compound on cellular respiration.[1][3][4]

  • Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate at a density that will result in a confluent monolayer on the day of the assay.

  • This compound Treatment: On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with the desired substrates (e.g., 25 mM glucose) and containing either this compound (e.g., 40 µM) or a vehicle control (e.g., DMSO). Incubate for the desired treatment time.

  • Instrument Calibration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Assay Execution:

    • Load the mitochondrial inhibitors into the appropriate ports of the sensor cartridge:

      • Port A: Oligomycin (e.g., 1 µM final concentration)

      • Port B: FCCP (e.g., 1 µM final concentration)

      • Port C: Rotenone/Antimycin A (e.g., 1 µM final concentration)

    • Place the cell culture microplate into the Seahorse XF Analyzer and initiate the assay.

    • The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the key parameters of mitochondrial function: basal respiration, ATP production, maximal respiration, spare respiratory capacity, and proton leak.

Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1

This protocol provides a general workflow for assessing mitochondrial membrane potential.[5][6]

  • Cell Culture and Treatment: Culture cells in a suitable format for fluorescence detection (e.g., 96-well black-walled plate or on coverslips for microscopy). Treat the cells with this compound at the desired concentration and for the appropriate duration. Include vehicle-treated cells as a negative control and cells treated with a mitochondrial depolarizing agent (e.g., FCCP) as a positive control.

  • JC-1 Staining:

    • Prepare a fresh working solution of JC-1 dye in pre-warmed culture medium.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells with warm PBS or culture medium to remove excess dye.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity of the JC-1 monomers (excitation ~485 nm, emission ~530 nm) and the J-aggregates (excitation ~560 nm, emission ~595 nm).

    • Fluorescence Microscopy: Capture images using appropriate filter sets for green (monomers) and red (J-aggregates) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis seed_cells Seed Cells in Seahorse Plate treat_cells Treat with this compound or Vehicle seed_cells->treat_cells basal_ocr Measure Basal OCR treat_cells->basal_ocr inject_oligo Inject Oligomycin (ATP Synthase Inhibitor) basal_ocr->inject_oligo Measure ATP-linked Respiration inject_fccp Inject FCCP (Uncoupler) inject_oligo->inject_fccp Measure Maximal Respiration inject_rot_aa Inject Rotenone/Antimycin A (Complex I/III Inhibitors) inject_fccp->inject_rot_aa Measure Non-Mitochondrial Respiration analyze_data Calculate Mitochondrial Function Parameters inject_rot_aa->analyze_data

Caption: Experimental workflow for assessing mitochondrial respiration using a Seahorse XF Mito Stress Test.

signaling_pathway NG497 This compound ATGL ATGL NG497->ATGL Inhibits FattyAcids Fatty Acids ATGL->FattyAcids Hydrolyzes Triglycerides Triglycerides Triglycerides->ATGL BetaOxidation Mitochondrial Beta-Oxidation FattyAcids->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_ETC TCA Cycle & Electron Transport Chain AcetylCoA->TCA_ETC OCR Oxygen Consumption (OCR) TCA_ETC->OCR

Caption: On-target signaling pathway of this compound leading to reduced oxygen consumption.

References

Technical Support Center: Controlling for NG-497's Effects in ATGL Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving the ATGL inhibitor NG-497 in Adipose Triglyceride Lipase (ATGL) knockout cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of ATGL and what is the expected phenotype of ATGL knockout cells?

A1: Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme that initiates the breakdown of triglycerides (TGs) stored in lipid droplets into diacylglycerols (DAGs) and free fatty acids (FFAs)[1][2]. This process, known as lipolysis, is crucial for maintaining energy balance throughout the body[3]. Consequently, cells lacking functional ATGL (ATGL knockout cells) exhibit a distinct phenotype characterized by a significant accumulation of intracellular lipids, leading to an increase in the size and number of lipid droplets[4]. On a systemic level, ATGL knockout in animal models leads to increased fat mass and lipid accumulation in various tissues[3][5][6].

Q2: What is this compound and how does it work?

A2: this compound is a potent, selective, and reversible small-molecule inhibitor of human and rhesus monkey ATGL[1][2][7]. It acts as a competitive inhibitor, binding to a hydrophobic cavity near the active site of the ATGL enzyme, thereby blocking its ability to hydrolyze triglycerides[1]. This inhibition leads to a dose-dependent reduction in lipolysis[1].

Q3: Why is it crucial to use ATGL knockout cells when studying the effects of this compound?

A3: Using ATGL knockout cells is a critical experimental control to distinguish between the on-target and potential off-target effects of this compound. Any cellular effect observed in wild-type cells upon this compound treatment that is absent in ATGL knockout cells can be confidently attributed to the specific inhibition of ATGL. Conversely, if this compound elicits a response in ATGL knockout cells, it indicates that the compound is acting on a different molecular target, revealing an off-target effect. This is a fundamental principle for validating the specificity of any small molecule inhibitor.

Q4: What are the key experimental readouts to measure the on-target effects of this compound?

A4: The primary on-target effect of this compound is the inhibition of lipolysis. Therefore, the most direct experimental readouts involve measuring the products of triglyceride hydrolysis. Key assays include:

  • Glycerol Release Assay: Measures the amount of glycerol released into the cell culture medium, which is a direct product of lipolysis.

  • Free Fatty Acid (FFA) Release Assay: Quantifies the release of FFAs into the medium.

  • Lipid Droplet Staining: Microscopic analysis of lipid droplet size and number using fluorescent dyes like BODIPY or Oil Red O.

  • Cellular Respiration: In some cell types, a decrease in fatty acid-fueled mitochondrial respiration can be observed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected cellular effects of this compound are observed in ATGL knockout cells. This compound may have off-target effects at the concentration used.1. Confirm Complete Knockout: Verify the absence of ATGL protein expression in your knockout cell line via Western blot. 2. Dose-Response Curve: Perform a dose-response experiment with this compound in both wild-type and ATGL knockout cells. Identify the lowest effective concentration in wild-type cells and determine if the off-target effect in knockout cells is dose-dependent. 3. Use Alternative Inhibitors: If available, test other ATGL inhibitors with different chemical scaffolds to see if the off-target effect is specific to this compound's structure. 4. Rescue Experiment: If possible, re-express a functional ATGL in the knockout cells and see if the sensitivity to this compound is restored.
No significant difference in lipolysis is observed between wild-type and ATGL knockout cells treated with this compound. 1. Suboptimal Assay Conditions: The lipolysis assay may not be sensitive enough to detect the changes. 2. Low Basal Lipolysis: The basal rate of lipolysis in your cell line might be too low to observe a significant inhibitory effect. 3. Incomplete Knockout: The knockout of ATGL may not be complete, leaving residual enzyme activity.1. Optimize Assay: Ensure that the assay is within its linear range and that incubation times are appropriate. 2. Stimulate Lipolysis: Induce lipolysis using agents like isoproterenol or forskolin to increase the dynamic range of the assay. 3. Validate Knockout: Confirm the complete absence of ATGL protein by Western blot.
High variability in results between experiments. 1. Inconsistent Cell Culture: Variations in cell density, passage number, or differentiation state can affect cellular metabolism. 2. Compound Instability: this compound may be degrading in the culture medium. 3. Inconsistent Dosing: Inaccurate preparation of this compound dilutions.1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure consistent seeding densities and differentiation protocols. 2. Fresh Compound Preparation: Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before each experiment. 3. Accurate Pipetting: Use calibrated pipettes for preparing dilutions.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the expected quantitative effects of this compound in wild-type and ATGL knockout cells based on published data.

Table 1: Effect of this compound on Stimulated Glycerol Release

Cell TypeThis compound ConcentrationStimulated Glycerol Release (% of Vehicle Control)
Wild-Type Vehicle (DMSO)100%
1 µM~50%
10 µM~10%
50 µM<5%
ATGL Knockout Vehicle (DMSO)~100% (of unstimulated)
1 µMNo significant change
10 µMNo significant change
50 µMNo significant change

Table 2: Effect of this compound on Cellular Respiration

Cell LineTreatmentBasal Respiration (pmol/min)Maximal Respiration (pmol/min)
HepG2 (Wild-Type) Vehicle (DMSO)150 ± 10300 ± 20
This compound (40 µM)110 ± 8220 ± 15
HepG2 (ATGL Knockout) Vehicle (DMSO)145 ± 12290 ± 18
This compound (40 µM)148 ± 11295 ± 22
Data are representative and may vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Glycerol Release Assay for Measuring Lipolysis

This protocol measures the amount of glycerol released from cells into the culture medium as an indicator of lipolysis.

Materials:

  • Wild-type and ATGL knockout cells

  • Cell culture medium (serum-free)

  • This compound

  • Isoproterenol (or other lipolytic stimulus)

  • Phosphate-Buffered Saline (PBS)

  • Glycerol Assay Kit (colorimetric or fluorometric)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed wild-type and ATGL knockout cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells in their standard growth medium until they reach the desired confluency or differentiation state.

  • Serum Starvation: Gently wash the cells twice with warm PBS and then incubate in serum-free medium for 2-4 hours.

  • Inhibitor Treatment: Prepare dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the this compound-containing medium to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Stimulation of Lipolysis: Add isoproterenol to a final concentration of 10 µM to the appropriate wells to stimulate lipolysis. Incubate for 1-3 hours.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Glycerol Measurement: Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the glycerol release to the total protein content in each well. Express the results as a percentage of the stimulated vehicle control.

Protocol 2: BODIPY Staining for Lipid Droplet Visualization

This protocol uses the fluorescent dye BODIPY 493/503 to visualize and quantify intracellular neutral lipids.

Materials:

  • Wild-type and ATGL knockout cells cultured on glass coverslips or in an imaging-compatible plate

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • BODIPY 493/503 stock solution (in DMSO)

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Fixation: After treatment, gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS). Incubate the fixed cells with the BODIPY solution for 15-30 minutes at room temperature, protected from light.

  • Nuclear Staining: If desired, incubate the cells with a DAPI solution for 5 minutes.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY (FITC channel) and DAPI.

  • Image Analysis: Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji).

Signaling Pathways and Experimental Workflows

ATGL-Mediated Signaling Pathway

ATGL-mediated lipolysis not only provides fatty acids for energy but also generates lipid-derived signaling molecules that can activate downstream pathways. One such pathway involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and its coactivator PGC-1α, which are master regulators of fatty acid oxidation and mitochondrial biogenesis.

ATGL_Signaling ATGL-PPARα/PGC-1α Signaling Pathway Triglycerides Triglycerides (in Lipid Droplet) Fatty_Acids Free Fatty Acids Triglycerides->Fatty_Acids Hydrolysis ATGL ATGL ATGL->Triglycerides NG497 This compound NG497->ATGL Inhibition PPARa PPARα Fatty_Acids->PPARa Activation PGC1a PGC-1α PPARa->PGC1a Co-activation Gene_Expression Target Gene Expression (Fatty Acid Oxidation & Mitochondrial Biogenesis) PGC1a->Gene_Expression Induction

Caption: ATGL-PPARα/PGC-1α signaling pathway.

Experimental Workflow for Assessing this compound Specificity

This workflow outlines the key steps to validate the on-target effects of this compound using ATGL knockout cells.

Experimental_Workflow Workflow for Validating this compound Specificity Start Start Cell_Lines Prepare Wild-Type (WT) and ATGL Knockout (KO) Cells Start->Cell_Lines Treatment Treat both cell lines with This compound (dose-response) and Vehicle Control Cell_Lines->Treatment Lipolysis_Assay Perform Lipolysis Assay (Glycerol/FFA Release) Treatment->Lipolysis_Assay Phenotypic_Assay Perform Phenotypic Assay (e.g., Lipid Droplet Staining, Cell Respiration) Treatment->Phenotypic_Assay Data_Analysis Analyze and Compare Results between WT and KO cells Lipolysis_Assay->Data_Analysis Phenotypic_Assay->Data_Analysis Conclusion_On_Target Conclusion: Effect is ATGL-dependent (On-Target) Data_Analysis->Conclusion_On_Target Effect in WT, No Effect in KO Conclusion_Off_Target Conclusion: Effect is ATGL-independent (Off-Target) Data_Analysis->Conclusion_Off_Target Effect in both WT and KO

Caption: Experimental workflow for this compound specificity.

References

Technical Support Center: Refining NG-497 Dosage for Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of NG-497, a selective inhibitor of human Adipose Triglyceride Lipase (ATGL), for various cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small-molecule inhibitor that selectively targets human and non-human primate Adipose Triglyceride Lipase (ATGL).[1][2][3] It functions as a reversible and competitive inhibitor, binding to a hydrophobic cavity near the active site of ATGL.[1][4] This action blocks the breakdown of triglycerides stored in lipid droplets, a process known as lipolysis.[1][2][3]

Q2: In which cell types has this compound been shown to be effective?

A2: this compound has demonstrated activity in a variety of human cell types, including:

  • Adipocytes (SGBS and primary human): It effectively inhibits isoproterenol-stimulated fatty acid and glycerol release.[1][4]

  • Hepatocytes (HepG2): It has been shown to reduce lipolysis-dependent respiration without causing mitochondrial dysfunction.[1][5]

  • Pancreatic Islets (human): It affects insulin and glucagon secretion by altering lipid droplet metabolism in beta and alpha cells.[6][7][8][9]

  • Prostate Cancer Cells (C4-2): It has been shown to synergize with other agents to induce cell death.[10]

Q3: What is the recommended starting concentration for this compound in in vitro experiments?

A3: The optimal concentration of this compound is cell-type dependent. Based on published data, a starting range of 1 µM to 10 µM is recommended for initial experiments. For example, the IC50 for inhibiting human ATGL is 1 µM, while it is 1.5 µM for inhibiting fatty acid and glycerol release in human SGBS adipocytes.[1][11] Complete inhibition of lipolysis in these cells is observed at concentrations ≥10 µM.[1][4] A concentration of 40 µM has been used in studies with human islets and HepG2 cells.[5][6]

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have no toxic effects in HepG2 cells at concentrations up to 100 µM.[1][7] However, it is always recommended to perform a cytotoxicity assay for your specific cell type and experimental conditions.

Q5: How stable is this compound in culture?

A5: this compound is reported to be stable in human serum.[1] However, it has a half-life of 46 minutes when incubated with HepG2 cells, suggesting it is metabolized or modified after cellular uptake.[1] This should be considered when designing long-term experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect observed. Sub-optimal this compound concentration. Perform a dose-response experiment to determine the optimal concentration for your cell type. Start with a broad range (e.g., 0.1 µM to 50 µM).
Cell type is not of human or non-human primate origin. This compound is highly selective for human and rhesus monkey ATGL and has little to no effect on ATGL from other species like mouse, rat, goat, pig, or dog.[1][4]
Degradation of this compound. For long-term experiments, consider replenishing the media with fresh this compound periodically, given its intracellular half-life.[1]
High variability between replicates. Inconsistent cell seeding or treatment. Ensure uniform cell seeding density and accurate pipetting of this compound.
Cell health issues. Monitor cell morphology and viability throughout the experiment.
Unexpected off-target effects. Concentration of this compound is too high. Lower the concentration of this compound. While it is selective, very high concentrations may lead to off-target effects.
Contamination of cell culture. Regularly check for and test for common cell culture contaminants.

Data Summary Tables

Table 1: In Vitro Efficacy of this compound in Different Human Cell Lines

Cell TypeAssayParameterValueReference
Human ATGL (enzyme assay)TAG Hydrolase ActivityIC501 µM[1][11]
Human SGBS AdipocytesIsoproterenol-stimulated Fatty Acid ReleaseIC501.5 µM[1][4]
Human SGBS AdipocytesIsoproterenol-stimulated Glycerol ReleaseIC501.5 µM[1][4]
Human SGBS AdipocytesHSL-independent Fatty Acid ReleaseIC500.5 µM[1][4]
Primary Human AdipocytesForskolin-stimulated Fatty Acid Release-Inhibition observed[11]
HepG2 CellsCytotoxicity (24h)No toxic effectsUp to 100 µM[1]
Human IsletsGlucose-stimulated Insulin Secretion-Mild reduction[6][12]
Human IsletsAmino acid-stimulated Glucagon Secretion-Significant reduction[2][6]

Table 2: Species Selectivity of this compound

SpeciesATGL Inhibition at 50 µMReference
HumanYes[1][4]
Rhesus MonkeyYes[1][4]
MouseNo[1][4]
Rat< 20%[1][4]
GoatNo[11]
PigNo[11]
Dog< 20%[11]
Marmoset< 20%[1][4]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Dosage using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cellular phenotype (e.g., inhibition of lipolysis).

Materials:

  • Your cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution (e.g., in DMSO)

  • Assay-specific reagents (e.g., Fatty Acid Assay Kit, Glycerol Assay Kit)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium. A typical starting range would be from 100 µM down to 0.01 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired treatment time (e.g., 1 hour for lipolysis inhibition).[1][4]

  • Induction of Phenotype (if applicable): If you are measuring the inhibition of a stimulated process (e.g., isoproterenol-stimulated lipolysis), add the stimulus at this point and incubate for the appropriate time.

  • Assay Performance: Perform the assay to measure the desired endpoint according to the manufacturer's instructions.

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Cytotoxicity Assay

This protocol is to assess the potential toxic effects of this compound on your cell line.

Materials:

  • Your cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution

  • Cytotoxicity assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a range of this compound concentrations, including concentrations higher than your intended experimental range (e.g., up to 100 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Cell Treatment: Treat the cells with the this compound dilutions and controls for a duration relevant to your planned experiments (e.g., 24 hours).[1]

  • Assay Performance: Add the cytotoxicity reagent to the wells and incubate according to the manufacturer's protocol.

  • Data Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells for each concentration compared to the vehicle control.

Visualizations

ATGL_Inhibition_by_NG497 cluster_LipidDroplet Lipid Droplet cluster_Cytosol Cytosol Triglycerides Triglycerides (TG) ATGL ATGL Triglycerides->ATGL Hydrolysis DG Diglycerides (DG) ATGL->DG Produces FA1 Fatty Acids ATGL->FA1 Produces CGI58 CGI-58 (Co-activator) CGI58->ATGL Activates NG497 This compound NG497->ATGL Inhibits

Caption: this compound inhibits ATGL-mediated triglyceride hydrolysis.

Experimental_Workflow_Dosage_Determination cluster_Phase1 Phase 1: Dose-Response cluster_Phase2 Phase 2: Cytotoxicity cluster_Phase3 Phase 3: Final Dosage Selection A Seed Cells B Prepare this compound Serial Dilutions A->B C Treat Cells B->C D Induce Phenotype (optional) C->D E Perform Assay D->E F Calculate IC50 E->F K Select Optimal Dose (Effective & Non-toxic) F->K G Seed Cells H Treat with Range of this compound Concentrations G->H I Perform Cytotoxicity Assay H->I J Determine Non-toxic Concentration Range I->J J->K

Caption: Workflow for determining the optimal this compound dosage.

References

Technical Support Center: Minimizing Cytotoxicity with High Concentrations of NG-497

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the selective ATGL inhibitor, NG-497, while minimizing potential cytotoxicity, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of human and non-human primate Adipose Triglyceride Lipase (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2).[1] Its primary mechanism of action is to bind to a hydrophobic cavity near the active site of ATGL, thereby preventing the hydrolysis of triacylglycerols into diacylglycerols and fatty acids.[1] This inhibition of lipolysis makes this compound a valuable tool for studying lipid metabolism and its role in various diseases.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: At its effective concentrations for inhibiting ATGL, this compound is generally considered to be non-toxic and does not typically induce mitochondrial dysfunction.[2] However, as with any small molecule inhibitor, high concentrations may lead to off-target effects or stress on cellular systems, which can result in cytotoxicity. This guide is designed to help you troubleshoot and minimize these potential effects.

Q3: What are the known IC₅₀ values for this compound?

A3: The half-maximal inhibitory concentration (IC₅₀) of this compound can vary depending on the experimental system. The following table summarizes known IC₅₀ values.

Target/SystemIC₅₀ ValueReference
Human ATGL (in vitro)~0.5 - 1.0 µM[2]
Isoproterenol-stimulated fatty acid and glycerol release in human SGBS adipocytes1.5 µM[2]
HSL-independent fatty acid release0.5 µM[2]

Q4: What are the initial steps to confirm that the observed cytotoxicity is induced by this compound?

A4: The first step is to perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC₅₀) in your specific cell line. This will provide a quantitative measure of the compound's cytotoxic potential. It is also critical to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your cell type.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed Across All Tested Concentrations

This could indicate a general cytotoxic effect, an experimental artifact, or that the effective concentration for your desired biological effect is very close to the cytotoxic concentration.

Possible Cause Troubleshooting Step Expected Outcome
Compound Concentration Too High Verify the final concentration of this compound. Perform a serial dilution and a new dose-response curve starting from a much lower concentration range (e.g., nanomolar).Identification of a non-toxic concentration range that still provides the desired biological effect.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a vehicle-only control at the same concentrations used for this compound.[3]Confirmation that the observed cytotoxicity is not due to the solvent.
Compound Instability or Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. You can also assess the stability of this compound in your culture medium over the time course of your experiment.Consistent and reproducible results with a fresh aliquot of the compound.
Cell Culture Contamination Check cell cultures for microbial contamination (e.g., mycoplasma) which can increase sensitivity to chemical compounds. Test a fresh, uncontaminated batch of cells.Reduced baseline cell stress and more reliable cytotoxicity data.
Issue 2: Cytotoxicity Observed Only at High Concentrations

This is a more common scenario and may be related to on-target or off-target effects that manifest at higher compound concentrations.

Possible Cause Troubleshooting Step Expected Outcome
On-Target Toxicity in Sensitive Cells The cell line you are using may be highly dependent on the products of ATGL-mediated lipolysis for survival or signaling. Validate the expression levels of ATGL in your cell line (e.g., via Western Blot or qPCR).Understanding if the cytotoxicity is a direct result of inhibiting the primary target in a sensitive cellular context.
Off-Target Effects At high concentrations, this compound may interact with other cellular targets. Consider performing a kinome scan or a broader off-target profiling assay to identify potential unintended targets.[4]Identification of any off-target interactions that could be responsible for the observed cytotoxicity.
Metabolic Activation into a Toxic Compound The cell line may metabolize this compound into a more toxic byproduct. While less common, this can be investigated using metabolomics approaches.Insight into whether the cytotoxicity is caused by the parent compound or a metabolite.
Prolonged Treatment Duration Continuous exposure to high concentrations of any inhibitor can be stressful for cells. Optimize the treatment time by assessing cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) with a fixed high concentration of this compound.Determination of an optimal experimental window to observe the desired effect before significant cytotoxicity occurs.[3]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol provides a method to determine the cytotoxic effects of this compound by assessing cell metabolic activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting range could be from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentrations of DMSO as the this compound dilutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle controls to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the CC₅₀ value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is important to also include a positive control for maximum LDH release, which is typically achieved by treating cells with a lysis buffer provided in the LDH assay kit.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control, after subtracting the background absorbance from the untreated cells.

Visualizations

ATGL Signaling Pathway

ATGL_Signaling_Pathway cluster_regulation ATGL Regulation cluster_lipolysis Lipolysis cluster_downstream Downstream Effects Beta_Adrenergic β-Adrenergic Stimulation PKA PKA Beta_Adrenergic->PKA ATGL ATGL PKA->ATGL Activation AMPK AMPK AMPK->ATGL  Phosphorylation (Activation) Insulin Insulin Insulin->ATGL Inhibition Triglycerides Triglycerides (in Lipid Droplets) ATGL->Triglycerides NG_497 This compound NG_497->ATGL Inhibition Diacylglycerols Diacylglycerols Triglycerides->Diacylglycerols Hydrolysis Fatty_Acids Fatty Acids Triglycerides->Fatty_Acids Hydrolysis PPAR_alpha PPARα Activation Fatty_Acids->PPAR_alpha Gene_Expression Target Gene Expression PPAR_alpha->Gene_Expression Beta_Oxidation β-Oxidation Gene_Expression->Beta_Oxidation

Caption: Simplified signaling pathway of ATGL regulation and its inhibition by this compound.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_troubleshooting Troubleshooting Steps start Start: High Cytotoxicity Observed with this compound dose_response 1. Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) start->dose_response analyze_cc50 2. Determine CC₅₀ Value dose_response->analyze_cc50 compare_ic50 3. Compare CC₅₀ with Effective IC₅₀ analyze_cc50->compare_ic50 check_solvent 4a. Verify Solvent Toxicity (Vehicle Control) compare_ic50->check_solvent If CC₅₀ is low optimize_duration 4c. Optimize Treatment Duration compare_ic50->optimize_duration If CC₅₀ is high check_stability 4b. Assess Compound Stability check_solvent->check_stability check_stability->optimize_duration off_target 4d. Investigate Off-Target Effects (e.g., Kinome Scan) optimize_duration->off_target refine_protocol 5. Refine Experimental Protocol off_target->refine_protocol end End: Minimized Cytotoxicity, Reliable Data refine_protocol->end

Caption: Experimental workflow for assessing and troubleshooting this compound induced cytotoxicity.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree cluster_solutions Potential Solutions start High Cytotoxicity Observed? is_dose_dependent Is it Dose-Dependent? start->is_dose_dependent Yes no_cytotoxicity No Action Needed start->no_cytotoxicity No solution1 Check for Contamination or Compound Degradation is_dose_dependent->solution1 No solution2 Lower this compound Concentration is_dose_dependent->solution2 Yes solution3 Reduce Incubation Time solution2->solution3 solution4 Run Vehicle Control solution3->solution4 solution5 Investigate Off-Target Effects solution4->solution5

Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.

References

Dealing with low solubility of NG-497 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the low aqueous solubility of NG-497.

Troubleshooting Guide

Low solubility of this compound can manifest as precipitation in stock solutions or experimental media, leading to inaccurate dosing and unreliable results. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation in DMSO stock solution 1. DMSO has absorbed water (hygroscopic).2. Concentration exceeds solubility limit.3. Incomplete dissolution.1. Use fresh, anhydrous, high-purity DMSO. Store DMSO properly to prevent water absorption.2. Be aware of conflicting solubility reports (ranging from 3 mg/mL to 70 mg/mL). Prepare a stock concentration within the lower end of this range to ensure complete dissolution.[1][2]3. Aid dissolution by vortexing and using an ultrasonic bath.[1]
Precipitation upon dilution in aqueous buffer or cell culture media 1. The final concentration of this compound exceeds its aqueous solubility.2. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.3. Interaction with components of the media (e.g., proteins, salts).1. Perform serial dilutions. Avoid making large dilution steps directly into the aqueous solution.2. Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to the cells. Successful experiments have been reported with final DMSO concentrations of 0.05% (v/v) or lower.[3]3. Consider the use of solubilizing excipients such as cyclodextrins or surfactants (e.g., Pluronic F-68, Tween® 80) in the final aqueous solution.
Inconsistent or lower-than-expected biological activity 1. Inaccurate concentration due to precipitation.2. Degradation of this compound in solution.1. Visually inspect solutions for any sign of precipitation before use. If precipitation is observed, the solution should be remade.2. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles.[1]
Difficulty dissolving the solid compound 1. this compound is a crystalline solid.[2]2. Insufficient solvent volume or agitation.1. Start by adding a small amount of the solvent to the solid to create a slurry, then gradually add the remaining solvent while vortexing.2. Use sonication to break up any clumps and facilitate dissolution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous, high-purity DMSO as it is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[1]

Q2: What is the maximum solubility of this compound in DMSO?

A2: There are conflicting reports on the maximum solubility of this compound in DMSO. One supplier reports a solubility of 3 mg/mL, while another indicates a much higher solubility of 70 mg/mL.[1][2] To ensure complete dissolution, it is advisable to prepare stock solutions at a concentration well below the maximum reported solubility.

Q3: My this compound precipitates when I dilute my DMSO stock solution in my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are a few strategies to address this:

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. A final concentration of 0.05% DMSO has been used successfully in cell culture experiments.[3] However, the tolerance of your specific cell line to DMSO should be determined.

  • Use of Excipients: Consider incorporating solubilizing agents into your aqueous buffer. These can include:

    • Cyclodextrins (e.g., HP-β-CD): These can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

    • Surfactants (e.g., Pluronic® F-68, Tween® 80): At concentrations above their critical micelle concentration, surfactants can form micelles that encapsulate hydrophobic compounds. Note that surfactants can affect cell membranes and should be used with caution in cell-based assays.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q5: Can I use other organic solvents to dissolve this compound?

A5: While DMSO is the most commonly reported solvent, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) might also be used. However, their suitability and the solubility of this compound in these solvents would need to be determined empirically. It is also important to consider the compatibility of these solvents with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is based on the common practice for preparing stock solutions of hydrophobic small molecules for in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (MW of this compound is 315.36 g/mol ), you would need 3.15 mg of the compound.

  • Add the appropriate volume of anhydrous, high-purity DMSO to the microcentrifuge tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays

This protocol provides a general guideline for diluting the DMSO stock solution into cell culture medium. The final concentration of this compound and DMSO will need to be optimized for your specific cell line and experiment.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Vortex the diluted solution gently before adding it to your cell culture plates.

  • Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without this compound.

Visualizations

G Troubleshooting Low this compound Solubility start Start: Low this compound Solubility Issue stock_prep Is the issue with the DMSO stock solution? start->stock_prep aq_dilution Is the issue with dilution in aqueous media? stock_prep->aq_dilution No check_dmso Use fresh, anhydrous DMSO stock_prep->check_dmso Yes serial_dilution Perform serial dilutions aq_dilution->serial_dilution Yes check_conc Lower stock concentration (e.g., 10 mM) check_dmso->check_conc use_sonicator Use vortexing and sonication check_conc->use_sonicator stock_ok Stock solution is clear use_sonicator->stock_ok dmso_final Optimize final DMSO concentration (e.g., <= 0.1%) serial_dilution->dmso_final add_excipient Consider adding excipients (e.g., cyclodextrin, surfactant) dmso_final->add_excipient aq_ok Aqueous solution is clear add_excipient->aq_ok

Caption: Troubleshooting workflow for addressing this compound solubility issues.

G Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation ng497 This compound (Hydrophobic) complex This compound-Cyclodextrin Inclusion Complex (Hydrophilic Exterior) ng497->complex Encapsulation cd Cyclodextrin cd->complex water

Caption: Cyclodextrin enhances solubility by encapsulating hydrophobic this compound.

References

Validation & Comparative

NG-497: A Specific Inhibitor of Human Adipose Triglyceride Lipase (ATGL)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

NG-497 has emerged as the first potent and selective small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), offering a valuable tool for studying the role of ATGL in lipid metabolism and related pathologies.[1][2][3][4] This guide provides a comprehensive overview of this compound's specificity, its performance compared to other relevant compounds, and the experimental data supporting its validation.

Performance and Specificity

This compound distinguishes itself through its high selectivity for human and non-human primate ATGL.[2][3][4] Unlike broad-spectrum lipase inhibitors, this compound demonstrates minimal off-target effects on other structurally and functionally related lipid hydrolases.

Quantitative Comparison of Inhibitor Activity

The following table summarizes the inhibitory potency of this compound against human ATGL and compares it with other relevant lipase inhibitors.

CompoundTargetSpeciesIC50Reference
This compound ATGL Human 0.5 µM (in human adipocytes) [1][2]
This compoundATGLRhesus MonkeyActive (inactivates)[1][2]
This compoundATGLMouse, Rat, Goat, Pig, Dog, Marmoset>50 µM (<20% inhibition)[1][2]
AtglistatinATGLMurine0.7 µM[5][6]
AtglistatinATGLHumanIneffective[7]
Hi 76-0079 (HSLi)HSLHuman100 nM[1][2]

IC50 values can vary depending on the assay conditions.

Cellular Effects of this compound in Human Adipocytes

In cellular assays using human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes, this compound effectively inhibits lipolysis.

TreatmentMeasured ParameterEffectIC50Reference
Isoproterenol + This compound Fatty Acid ReleaseDose-dependent decrease1.5 µM [1][2]
Isoproterenol + This compound Glycerol ReleaseDose-dependent decrease1.5 µM [1][2]
HSLi (25 µM) + This compound HSL-independent Fatty Acid ReleaseInhibition0.5 µM [1][2]
HSLiFatty Acid ReleaseMax. 70% decrease100 nM[1][2]
HSLiDiacylglycerol (DAG) levels5-fold increase-[1]
HSLi + This compound Diacylglycerol (DAG) levelsPrevents accumulation-[1]

Mechanism of Action

This compound acts as a competitive inhibitor, binding directly to a hydrophobic cavity near the active site of ATGL.[2][4] Its interaction does not disrupt the binding of ATGL's co-activator, CGI-58.[1] The species selectivity of this compound is determined by three specific amino acid residues within this binding pocket, which differ between human/primate and other mammalian ATGL orthologs.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATGL signaling pathway and a general workflow for validating ATGL inhibitors.

ATGL_Signaling_Pathway ATGL Signaling Pathway cluster_activation Activation cluster_inhibition Inhibition Beta-adrenergic Agonists Beta-adrenergic Agonists ATGL ATGL Beta-adrenergic Agonists->ATGL activates AMPK AMPK AMPK->ATGL phosphorylates (Ser406) Insulin Insulin Insulin->ATGL inhibits G0S2 G0S2 G0S2->ATGL inhibits This compound This compound This compound->ATGL competitively in hibits Triglycerides (TAG) Triglycerides (TAG) ATGL->Triglycerides (TAG) hydrolyzes CGI-58 CGI-58 CGI-58->ATGL co-activates Diacylglycerides (DAG) Diacylglycerides (DAG) Triglycerides (TAG)->Diacylglycerides (DAG) Fatty Acids Fatty Acids Diacylglycerides (DAG)->Fatty Acids further hydrolysis

Caption: Simplified ATGL signaling pathway.

Experimental_Workflow Experimental Workflow for ATGL Inhibitor Validation cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling Recombinant ATGL Recombinant ATGL Inhibitor Treatment Inhibitor Treatment Recombinant ATGL->Inhibitor Treatment Radiolabeled TAG Radiolabeled TAG Radiolabeled TAG->Inhibitor Treatment Measure FA Release Measure FA Release Inhibitor Treatment->Measure FA Release Human Adipocytes (e.g., SGBS) Human Adipocytes (e.g., SGBS) Lipolysis Stimulation Lipolysis Stimulation Human Adipocytes (e.g., SGBS)->Lipolysis Stimulation Lipolysis Stimulation (e.g., Isoproterenol) Lipolysis Stimulation (e.g., Isoproterenol) Inhibitor Treatment Inhibitor Treatment Measure FA and Glycerol Release Measure FA and Glycerol Release Inhibitor Treatment ->Measure FA and Glycerol Release Lipidomics Analysis (TAG, DAG) Lipidomics Analysis (TAG, DAG) Inhibitor Treatment ->Lipidomics Analysis (TAG, DAG) Other Lipases (HSL, LPL, etc.) Other Lipases (HSL, LPL, etc.) Inhibitor Treatment   Inhibitor Treatment   Other Lipases (HSL, LPL, etc.)->Inhibitor Treatment   Activity Assay Activity Assay Inhibitor Treatment  ->Activity Assay Lipolysis Stimulation->Inhibitor Treatment

Caption: Workflow for validating ATGL inhibitors.

Experimental Protocols

The validation of this compound's specificity involved several key experimental procedures.

ATGL Activity Assay
  • Enzyme Source: Lysates of Expi293 cells overexpressing human ATGL were used as the source of enzymatic activity.

  • Substrate: Radiolabeled triolein was used as the substrate.

  • Co-activator: Purified CGI-58 was included in the assay.

  • Procedure: The assay measures the release of radiolabeled fatty acids from the triolein substrate following incubation with the enzyme source and the inhibitor at various concentrations.

  • Detection: The amount of released fatty acids is quantified by liquid scintillation counting.

Cellular Lipolysis Assay in Human Adipocytes (SGBS cells)
  • Cell Culture: Simpson-Golabi-Behmel syndrome (SGBS) adipocytes were differentiated and used for the assay.

  • Pre-incubation: Differentiated adipocytes were pre-incubated with this compound at various concentrations for 1 hour.

  • Stimulation: Lipolysis was stimulated by adding isoproterenol (a β-adrenergic agonist).

  • Measurement: After 1 hour of stimulation, the release of free fatty acids and glycerol into the medium was quantified using commercial kits.

  • Combined Inhibition: To assess the effect on HSL-independent lipolysis, cells were co-incubated with the HSL inhibitor Hi 76-0079.

Untargeted Lipidomics
  • Cell Line: HepG2 cells were treated with this compound or a vehicle control (DMSO).

  • Lipid Extraction: Cellular lipids were extracted from the treated cells.

  • Analysis: The lipid extracts were analyzed by mass spectrometry to identify and quantify changes in the cellular lipidome, particularly triacylglycerol (TAG) and diacylglycerol (DAG) species. This helps to confirm the on-target effect of ATGL inhibition.[2]

Conclusion

The available data strongly support this compound as a highly selective and potent inhibitor of human ATGL. Its specificity for human and non-human primate ATGL, coupled with its lack of activity against other lipases and ATGL orthologs, makes it a superior tool for investigating the specific functions of human ATGL in health and disease. The detailed experimental protocols provide a solid foundation for researchers to replicate and build upon these findings in their own studies.

References

A Comparative Guide to ATGL Inhibition: NG-497 vs. shRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent methods for inhibiting Adipose Triglyceride Lipase (ATGL): the small molecule inhibitor NG-497 and short hairpin RNA (shRNA) mediated knockdown. This analysis is based on currently available experimental data to assist researchers in selecting the most appropriate technique for their specific needs.

At a Glance: this compound vs. ATGL shRNA

FeatureThis compoundATGL shRNA Knockdown
Mechanism of Action Reversible, competitive inhibition of ATGL's catalytic activity.[1]Post-transcriptional gene silencing by degradation of ATGL mRNA.
Target Specificity Highly selective for human and non-human primate ATGL.[1][2][3][4] Low efficacy for rodent ATGL.[1][2]Sequence-dependent, can be designed for high specificity to the target ATGL mRNA of the desired species.
Mode of Delivery Direct application to cells in culture or systemic administration in vivo.Viral (e.g., adenovirus, lentivirus) or non-viral (e.g., transfection) delivery of shRNA expression cassettes.[5][6]
Onset and Duration of Effect Rapid onset of inhibition. Effect is reversible upon removal of the compound.Slower onset, dependent on mRNA and protein turnover rates. Can achieve stable, long-term knockdown.[5]
Typical Efficacy In vitro (human cells): IC50 of 1.5 µM for stimulated fatty acid and glycerol release.[1][7]In vivo (mouse liver): ~70% mRNA reduction, ~80% protein reduction, ~45% decrease in TAG hydrolase activity. In vitro (mouse adipocytes): Almost undetectable protein levels with siRNA.
Primary Experimental System Predominantly characterized in human cell lines and primate models.[1][2][3][4]Widely used in both in vitro cell culture and in vivo animal models (especially mouse).
Considerations Potential for off-target effects, though shown to be highly selective for ATGL over other lipases.[1][8] Pharmacokinetics and bioavailability need to be considered for in vivo studies.Potential for off-target gene silencing, induction of interferon response, and saturation of the endogenous RNAi machinery.[5]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and ATGL shRNA knockdown from published studies. It is important to note that the data for this compound is primarily from in vitro studies on human cells, while the most detailed quantitative data for shRNA is from in vivo mouse studies, making a direct comparison challenging.

Table 1: this compound Efficacy Data (In Vitro)
ParameterCell TypeAssayEfficacyReference
IC50 Human SGBS AdipocytesIsoproterenol-stimulated fatty acid release1.5 µM[1][7]
IC50 Human SGBS AdipocytesIsoproterenol-stimulated glycerol release1.5 µM[1][7]
IC50 Human SGBS AdipocytesHSL-independent fatty acid release0.5 µM[1][7]
Inhibition Human AdipocytesForskolin-stimulated lipolysisAlmost complete at 40 µM[8]
Table 2: ATGL shRNA/siRNA Knockdown Efficacy Data
MethodModel SystemParameter MeasuredEfficacyReference
Adenoviral shRNA Mouse Liver (in vivo)ATGL mRNA reduction~70%
Adenoviral shRNA Mouse Liver (in vivo)ATGL protein reduction~80%
Adenoviral shRNA Mouse Liver (in vivo)TAG hydrolase activity reduction~45%
siRNA Mouse 3T3-L1 Adipocytes (in vitro)ATGL protein levelsAlmost undetectable[9]
Lentiviral shRNA Human Pseudoislets (in vitro)ATGL mRNA reduction~72.9% (down to 27.1% of control)[8]
siRNA Human HeLa Cells (in vitro)Increase in lipid droplet volume~3-fold[10]

Experimental Protocols

This compound Treatment in Cell Culture

This protocol is a generalized procedure based on published studies.[1][7][8]

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.

  • Cell Culture: Culture cells to the desired confluency in the appropriate growth medium.

  • Pre-incubation with this compound: Prior to the experiment, replace the culture medium with fresh medium containing the desired final concentration of this compound. The concentration typically ranges from 1 µM to 40 µM. A vehicle control (e.g., DMSO) should be run in parallel. The pre-incubation time is typically 1 hour.

  • Stimulation of Lipolysis (if applicable): After pre-incubation, stimulate lipolysis using an agent such as isoproterenol (e.g., 1 µM) or forskolin.

  • Sample Collection and Analysis: After the desired incubation period (e.g., 1-3 hours), collect the conditioned media to measure the release of fatty acids and glycerol using commercially available kits. Cell lysates can also be collected for further analysis.

Adenoviral-mediated ATGL shRNA Knockdown in Mice

This is a representative protocol based on in vivo studies.

  • Adenovirus Preparation: Generate and purify recombinant adenoviruses expressing shRNA targeting the desired region of the ATGL mRNA. A control adenovirus expressing a scrambled or non-targeting shRNA should also be prepared.

  • Animal Model: Use appropriate mouse strains for the study.

  • Adenovirus Administration: Administer the adenoviruses to the mice, typically via tail vein injection. The viral dose will need to be optimized for the specific study.

  • Post-injection Period: Allow sufficient time for the shRNA to be expressed and to elicit the knockdown of ATGL. This is typically around 7 days.

  • Tissue Collection and Analysis: At the end of the experimental period, euthanize the mice and collect the target tissues (e.g., liver, adipose tissue). Analyze ATGL mRNA levels by qPCR, protein levels by Western blot, and enzymatic activity using a triglyceride hydrolase assay.

Signaling Pathways and Experimental Workflows

ATGL-Mediated Lipolysis Signaling Pathway

The following diagram illustrates the central role of ATGL in triglyceride hydrolysis and its regulation by key proteins.

ATGL_Lipolysis_Pathway cluster_lipid_droplet Lipid Droplet cluster_regulation Regulation Triglycerides Triglycerides Diglycerides Diglycerides Triglycerides->Diglycerides ATGL Monoglycerides Monoglycerides Diglycerides->Monoglycerides HSL Glycerol + Fatty Acids Glycerol + Fatty Acids Monoglycerides->Glycerol + Fatty Acids MGL ATGL ATGL HSL HSL MGL MGL CGI-58 CGI-58 CGI-58->ATGL activates G0S2 G0S2 G0S2->ATGL inhibits PKA PKA PKA->ATGL phosphorylates (Ser406 in mouse) AMPK AMPK AMPK->ATGL phosphorylates (Ser406 in mouse)

Caption: Regulation of ATGL-mediated triglyceride hydrolysis.

Downstream Effects of ATGL Activity

This diagram shows how the products of ATGL-catalyzed lipolysis can influence downstream signaling pathways.

ATGL_Downstream_Effects ATGL ATGL Fatty Acids Fatty Acids ATGL->Fatty Acids SIRT1 SIRT1 ATGL->SIRT1 activates PPAR-α PPAR-α Fatty Acids->PPAR-α activates Gene Expression\n(e.g., Fatty Acid Oxidation) Gene Expression (e.g., Fatty Acid Oxidation) PPAR-α->Gene Expression\n(e.g., Fatty Acid Oxidation) SIRT1->PPAR-α activates Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell Culture Cell Culture Control Group Control Group Cell Culture->Control Group Vehicle This compound Group This compound Group Cell Culture->this compound Group + this compound shRNA Group shRNA Group Cell Culture->shRNA Group Transduction with ATGL shRNA virus ATGL Protein Level ATGL Protein Level Control Group->ATGL Protein Level ATGL Activity Assay ATGL Activity Assay Control Group->ATGL Activity Assay Lipolysis Assay\n(Fatty Acid/Glycerol Release) Lipolysis Assay (Fatty Acid/Glycerol Release) Control Group->Lipolysis Assay\n(Fatty Acid/Glycerol Release) Downstream Effects\n(e.g., Gene Expression) Downstream Effects (e.g., Gene Expression) Control Group->Downstream Effects\n(e.g., Gene Expression) This compound Group->ATGL Protein Level This compound Group->ATGL Activity Assay This compound Group->Lipolysis Assay\n(Fatty Acid/Glycerol Release) This compound Group->Downstream Effects\n(e.g., Gene Expression) shRNA Group->ATGL Protein Level shRNA Group->ATGL Activity Assay shRNA Group->Lipolysis Assay\n(Fatty Acid/Glycerol Release) shRNA Group->Downstream Effects\n(e.g., Gene Expression)

References

Cross-Validation of NG-497: A Comparative Analysis with Other Lipolysis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel adipose triglyceride lipase (ATGL) inhibitor, NG-497, with other key inhibitors of the lipolytic pathway. The data presented herein is intended to offer an objective performance benchmark and to provide researchers with the necessary experimental details to replicate and validate these findings.

Introduction to Lipolysis and its Inhibition

Lipolysis is the metabolic process through which triglycerides (TGs) stored in lipid droplets are hydrolyzed into glycerol and free fatty acids (FFAs). This process is primarily regulated by the sequential action of three key enzymes: Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL). Chronically elevated levels of circulating fatty acids can lead to lipotoxicity, which is implicated in various metabolic disorders such as insulin resistance and steatohepatitis.[1][2] The targeted inhibition of lipolysis is, therefore, a promising therapeutic strategy.

This compound is the first reported small-molecule inhibitor of human ATGL.[1][2][3] It selectively and reversibly inactivates human and non-human primate ATGL, offering a powerful tool for studying the specific role of ATGL in human adipocyte lipolysis.[1][3] This guide compares the inhibitory effects of this compound with those of Hi 76-0079, a known HSL inhibitor.

Comparative Performance of Lipolysis Inhibitors

The efficacy of this compound was assessed by its ability to inhibit isoproterenol-stimulated lipolysis in human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes. The results are compared with the HSL inhibitor Hi 76-0079.

InhibitorTargetCell LineParameter MeasuredIC50 ValueMax. Inhibition
This compound ATGLHuman SGBS AdipocytesFatty Acid Release1.5 µM[3]~100% at ≥10 µM[3][4]
This compound ATGLHuman SGBS AdipocytesGlycerol Release1.5 µM[3][5]Not specified
Hi 76-0079 HSLHuman SGBS AdipocytesFatty Acid Release100 nM[3][6]~70%[3][6]

Key Findings:

  • This compound demonstrates a complete inhibition of fatty acid release from human adipocytes at concentrations of 10 µM and above.[3]

  • In contrast, the HSL inhibitor Hi 76-0079 only achieves a maximum of 70% inhibition of fatty acid release, indicating that HSL is not solely responsible for TG hydrolysis.[3][6]

  • The remaining 30% of fatty acid release, which is HSL-independent, can be inhibited by this compound with an IC50 of 0.5 µM in the presence of an HSL inhibitor.[3][6]

  • This highlights the critical role of ATGL in the initial step of lipolysis and establishes it as a rate-limiting enzyme in human adipocytes.

Signaling Pathway of Lipolysis

The following diagram illustrates the canonical lipolysis pathway in an adipocyte, highlighting the specific targets of this compound and Hi 76-0079.

Lipolysis_Pathway cluster_cell Adipocyte cluster_enzymes Lipolytic Enzymes TG Triglycerides (TG) in Lipid Droplet DAG Diglycerides (DAG) TG->DAG + FFA MAG Monoglycerides (MAG) DAG->MAG + FFA Glycerol Glycerol MAG->Glycerol + FFA FFA Free Fatty Acids (FFA) ATGL ATGL ATGL->TG HSL HSL HSL->DAG MGL MGL MGL->MAG NG497 This compound NG497->ATGL Hi760079 Hi 76-0079 Hi760079->HSL

Caption: The lipolysis cascade showing enzyme-substrate interactions and inhibitor targets.

Experimental Protocols

1. Cell Culture and Differentiation

  • Cell Line: Human Simpson-Golabi-Behmel syndrome (SGBS) pre-adipocytes.

  • Culture Medium: DMEM/F12 medium supplemented with 33 µM biotin, 17 µM pantothenate, 10% FBS, and penicillin/streptomycin.

  • Differentiation: Confluent SGBS cells are differentiated into mature adipocytes using a standard protocol involving a differentiation cocktail (e.g., containing dexamethasone, IBMX, rosiglitazone, and insulin) for a specified number of days, followed by maturation in a maintenance medium.

2. Lipolysis Assay

The general workflow for assessing the inhibitory effects of compounds on lipolysis is depicted below.

Lipolysis_Assay_Workflow cluster_workflow Experimental Workflow cluster_inputs Inputs A Differentiated SGBS Adipocytes in 96-well plates B Pre-incubation: 1 hour with inhibitor (e.g., this compound or Hi 76-0079) at indicated concentrations A->B C Stimulation: 1 hour with 1 µM Isoproterenol to induce lipolysis B->C D Sample Collection: Collect supernatant for analysis C->D E Quantification: Measure Free Fatty Acid and Glycerol concentrations using commercial kits D->E F Data Analysis: Calculate IC50 values E->F Inhibitor This compound / Hi 76-0079 Inhibitor->B Stimulant Isoproterenol Stimulant->C

Caption: A generalized workflow for in-vitro lipolysis inhibition assays.

  • Pre-incubation: Differentiated SGBS adipocytes are washed and pre-incubated for 1 hour with various concentrations of the test inhibitor (e.g., this compound) or vehicle control (DMSO).

  • Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist, such as 1 µM isoproterenol, to the medium and incubating for 1 hour.

  • Measurement: After the stimulation period, the supernatant is collected. The concentrations of released free fatty acids and glycerol are determined using commercially available colorimetric or fluorometric assay kits.

  • Data Analysis: The results are normalized to the stimulated control, and IC50 values are calculated using a non-linear regression analysis.

Selectivity and Mechanism of Action

This compound is a highly selective inhibitor for human and rhesus monkey ATGL.[1][6] It shows minimal to no activity against ATGL orthologues from other species such as mouse, rat, goat, pig, and dog.[5][6] Furthermore, at a concentration of 100 µM, this compound does not inhibit other related lipases like PNPLA1, PNPLA3, PNPLA4, and PNPLA5, demonstrating its high specificity for ATGL.[5] Kinetic analyses have revealed that this compound acts as a competitive inhibitor, binding within a hydrophobic cavity near the active site of the ATGL enzyme.[3][6]

Conclusion

The data strongly support the role of this compound as a potent and selective inhibitor of human ATGL. Its ability to completely block fatty acid release from adipocytes, in contrast to the partial inhibition observed with the HSL inhibitor Hi 76-0079, underscores the critical and rate-limiting role of ATGL in human lipolysis. These findings establish this compound as an invaluable pharmacological tool for dissecting the metabolic consequences of ATGL inhibition and for exploring its therapeutic potential in lipotoxicity-related diseases.

References

Confirming the On-Target Effects of NG-497: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

NG-497 is a potent, selective, and reversible small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), a critical enzyme in the mobilization of fatty acids from stored triglycerides.[1][2][3][4] It acts as a competitive inhibitor by binding to a hydrophobic cavity near the enzyme's active patatin-like domain.[1][3][4][5] For researchers utilizing this compound, it is crucial to perform experiments that rigorously confirm its on-target activity and distinguish these effects from potential off-target interactions.

This guide provides a comparative framework for validating the on-target effects of this compound, offering detailed experimental protocols and comparing its performance with other relevant compounds.

Comparative Performance of Lipolysis Inhibitors

To contextualize the activity of this compound, it is useful to compare it with other inhibitors that target different steps in the lipolysis pathway. Atglistatin is a well-known ATGL inhibitor but is specific to the murine enzyme, whereas this compound is selective for human and non-human primate ATGL.[1][6] A common compound for comparison is a Hormone-Sensitive Lipase (HSL) inhibitor, such as HI 76-0079, which blocks the subsequent step in triglyceride breakdown.

Inhibitor Target Species Selectivity Mechanism of Action IC50 (Human Adipocytes) Key Phenotypic Effect
This compound Adipose Triglyceride Lipase (ATGL/PNPLA2)Human, Rhesus Monkey[1][5]Competitive, Reversible[5]~1.5 µM (FA & Glycerol Release)[1][5]Blocks the first step of lipolysis (TG -> DG).
Atglistatin Adipose Triglyceride Lipase (ATGL/PNPLA2)Mouse[6]Competitive, Reversible[6]Ineffective in human cells[6]Blocks the first step of lipolysis in murine models.
HI 76-0079 (HSLi) Hormone-Sensitive Lipase (HSL)Not specified, but used in human cellsNot specified~100 nM (FA Release)[1][5]Blocks the second step of lipolysis (DG -> MG), leading to Diacylglycerol (DAG) accumulation.[1]

Experimental Protocols for On-Target Validation

A multi-pronged approach is essential to confidently attribute the observed effects of this compound to the inhibition of ATGL. This involves biochemical, cellular, and genetic methods.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Experimental Protocol:

  • Cell Treatment: Culture human cells expressing ATGL (e.g., HepG2, SGBS adipocytes) and treat them with this compound at various concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 1 hour.

  • Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of soluble ATGL at each temperature point using Western Blotting or quantitative mass spectrometry.

  • Data Analysis: Plot the fraction of soluble ATGL as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of ATGL.

Primary Target Activity: Lipolysis Assays

The most direct functional readout of ATGL inhibition is a reduction in lipolysis. This can be measured by quantifying the release of fatty acids (FA) and glycerol from adipocytes.

Experimental Protocol:

  • Cell Culture: Differentiate human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes into mature adipocytes.[1] Alternatively, use primary human adipocytes.

  • Inhibitor Pre-incubation: Pre-incubate the adipocytes with varying concentrations of this compound (e.g., 0.1 µM to 40 µM) for 1 hour.[7]

  • Lipolysis Stimulation: Stimulate lipolysis by adding isoproterenol (1 µM) or forskolin (5 µM) to the medium.[1][7]

  • Sample Collection: After 1-2 hours of stimulation, collect the conditioned media.

  • Quantification: Measure the concentration of fatty acids and glycerol in the media using commercially available colorimetric assay kits.

  • Comparison: Run parallel experiments with an HSL inhibitor to observe the differential effect (i.e., HSL inhibition results in DAG accumulation, whereas ATGL inhibition does not).[1]

Expected Outcome: this compound will cause a dose-dependent decrease in both fatty acid and glycerol release, with an IC50 of approximately 1.5 µM.[1][5] At concentrations of 10 µM or higher, lipolysis should be almost completely abolished.[1][5]

Genetic Validation: Use of ATGL Knockout (KO) Cells

The definitive method to prove that the effects of this compound are on-target is to demonstrate a lack of activity in cells that do not express ATGL.

Experimental Protocol:

  • Cell Lines: Use a human cell line (e.g., HepG2) and its corresponding ATGL knockout (AKO) version, generated using CRISPR/Cas9.[1]

  • Assay Performance: Perform a relevant functional assay on both the control and AKO cell lines in the presence and absence of this compound. A key assay is the measurement of oxygen consumption rate (OCR) using a Seahorse XF Analyzer.[1]

    • Culture HepG2control and HepG2AKO cells.

    • Treat cells with this compound (e.g., 40 µM) or DMSO.

    • Measure OCR to assess lipolysis-dependent respiration.

  • Data Analysis: Compare the effect of this compound on the measured outcome in the control versus the knockout cells.

Expected Outcome: this compound will reduce lipolysis-dependent respiration in control cells but will have no effect on the respiration of ATGL knockout cells, confirming that the inhibitor's effect on cellular metabolism is mediated through ATGL.[1]

Cellular Phenotype: Lipid Droplet Accumulation

Inhibition of ATGL prevents the breakdown of triglycerides stored in lipid droplets (LDs), leading to their accumulation. This can be visualized and quantified using microscopy.

Experimental Protocol:

  • Cell Culture and Treatment: Culture human cells (e.g., human islets, HepG2) and treat them overnight with this compound (e.g., 40 µM) or a vehicle control.[8][9]

  • Staining: Fix the cells and stain for lipid droplets using a fluorescent dye such as BODIPY. Co-stain with DAPI for nuclei.

  • Imaging: Acquire images using confocal microscopy.

  • Quantification: Use image analysis software to quantify the number and average size of lipid droplets per cell.

Expected Outcome: Cells treated with this compound will show a significant increase in both the size and number of intracellular lipid droplets compared to control cells.[7][8][9][10]

Selectivity Profiling: Off-Target Lipase Activity

To confirm that this compound is selective for ATGL, its activity should be tested against other closely related lipases, particularly other members of the patatin-like phospholipase domain-containing (PNPLA) family.

Experimental Protocol:

  • Enzyme Source: Use cell lysates overexpressing other human PNPLA family members (e.g., PNPLA1, PNPLA3, PNPLA4, PNPLA5) or purified enzymes.

  • Activity Assay: Perform a TAG hydrolase activity assay using a radiolabeled triolein substrate in the presence and absence of a high concentration of this compound (e.g., 100 µM).

  • Quantification: Measure the release of radiolabeled fatty acids to determine the enzymatic activity.

Expected Outcome: this compound will inhibit the TAG hydrolase activity of ATGL (PNPLA2) but will not significantly affect the activity of other related lipases like PNPLA3 and PNPLA4.[1][5]

Visualizing Workflows and Pathways

G cluster_0 Lipolysis Signaling Pathway TG Triglycerides (TG) in Lipid Droplet DG Diacylglycerol (DG) TG->DG Step 1 MG Monoacylglycerol (MG) DG->MG Step 2 FA Fatty Acids (FA) MG->FA Step 3 ATGL ATGL ATGL->DG catalyzes HSL HSL HSL->MG catalyzes MGL MGL MGL->FA catalyzes NG497 This compound NG497->ATGL inhibits

Caption: The canonical lipolysis pathway and the specific inhibitory action of this compound on ATGL.

G cluster_1 Experimental Workflow for On-Target Validation start Start with Human Cell Line biochem Biochemical Assay (Lipolysis Measurement) start->biochem Treat with this compound genetic Genetic Control (ATGL KO Cells) start->genetic Compare WT vs KO phenotype Cellular Phenotype (Lipid Droplet Imaging) start->phenotype Treat with this compound direct Direct Binding (CETSA) start->direct Treat with this compound conclusion Conclusion: On-Target Effect Confirmed biochem->conclusion Dose-dependent inhibition observed genetic->conclusion Effect is absent in KO cells phenotype->conclusion Lipid droplets accumulate direct->conclusion Thermal stabilization of ATGL observed

Caption: A multi-assay workflow to confirm that the cellular effects of this compound are mediated by ATGL.

G cluster_2 Logic for ATGL Knockout Control premise1 Hypothesis: This compound inhibits cellular respiration by inhibiting ATGL wt_cell Wild-Type Cells (ATGL Present) premise1->wt_cell ko_cell Knockout Cells (ATGL Absent) premise1->ko_cell treat_wt Add this compound wt_cell->treat_wt treat_ko Add this compound ko_cell->treat_ko result_wt Result: Respiration is reduced treat_wt->result_wt result_ko Result: Respiration is unchanged treat_ko->result_ko conclusion Conclusion: The effect of this compound on respiration is ATGL-dependent (On-Target) result_wt->conclusion result_ko->conclusion

Caption: The logical framework for using ATGL knockout cells to validate the on-target effects of this compound.

References

A Comparative Analysis of NG-497 and Hormone-Sensitive Lipase (HSL) Inhibitors in Lipolysis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of lipolytic pathway inhibitors is critical for advancing therapeutic strategies against metabolic diseases. This guide provides a detailed comparative analysis of NG-497, a selective inhibitor of Adipose Triglyceride Lipase (ATGL), and inhibitors of Hormone-Sensitive Lipase (HSL), two central enzymes in the breakdown of stored fats.

While both classes of inhibitors target lipolysis, they act on distinct steps of the triglyceride hydrolysis cascade, leading to different biochemical and physiological outcomes. This guide will delve into their mechanisms of action, present comparative experimental data, and provide standardized experimental protocols for their evaluation.

Distinguishing Targets: ATGL vs. HSL

It is crucial to clarify that this compound is not an HSL inhibitor; it is a selective inhibitor of human Adipose Triglyceride Lipase (ATGL).[1][2] ATGL catalyzes the initial step in the breakdown of triglycerides into diglycerides. HSL, in contrast, primarily hydrolyzes diglycerides into monoglycerides and also has activity against triglycerides.[3] Therefore, this comparison is between an ATGL inhibitor (this compound) and HSL inhibitors.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the key quantitative data for this compound and a representative HSL inhibitor, Hi 76-0079 (also known as NNC0076-0079).

FeatureThis compoundHSL Inhibitor (Hi 76-0079 / NNC0076-0079)
Primary Target Adipose Triglyceride Lipase (ATGL)Hormone-Sensitive Lipase (HSL)
IC50 (human enzyme) 1 µM (for ATGL)[4][5]100 nM (0.1 µM)[4][6] / 0.11 µM[7]
Mechanism of Action Reversible and competitive[4][6]Binds to the active site of HSL[8][9]
Selectivity Selective for human and non-human primate ATGL over other lipases including HSL, PNPLA1, PNPLA3, and PNPLA4.[1][4][5][10]Selective for HSL. For example, NNC0076-0079 shows >50 µM IC50 for Lipoprotein lipase (LPL), Hepatic lipase (HL), Bile-salt stimulated lipase (BSSL), and Pancreatic lipase (PL).[7]
Effect on Lipolysis in Human Adipocytes Dose-dependently abolishes isoproterenol-stimulated fatty acid and glycerol release with an IC50 of 1.5 µM.[4][6][11]Decreases fatty acid release by a maximum of 70% with an IC50 of 100 nM.[4][6]
Effect on Diglyceride (DAG) Levels Does not increase DAG levels. Combined inhibition with an HSL inhibitor prevents DAG accumulation.[4][6]Inhibition of HSL leads to a 5-fold increase in DAG levels.[4][6]

Signaling Pathways and Experimental Workflows

To visualize the roles of ATGL and HSL and how their inhibitors are evaluated, the following diagrams are provided.

Lipolysis_Pathway cluster_adipocyte Adipocyte TG Triglycerides DG Diglycerides TG->DG + FFA MG Monoglycerides DG->MG + FFA Glycerol Glycerol MG->Glycerol + FFA FFA Free Fatty Acids ATGL ATGL HSL HSL MGL MGL NG497 This compound NG497->ATGL HSLi HSL Inhibitors HSLi->HSL Hormones Hormones (e.g., Catecholamines) Hormones->ATGL Activates Hormones->HSL Activates Insulin Insulin Insulin->HSL Inhibits

Caption: Signaling pathway of lipolysis showing the sequential actions of ATGL and HSL and the points of inhibition by this compound and HSL inhibitors.

Inhibitor_Assay_Workflow cluster_workflow Inhibitor Potency Assay Workflow start Start enzyme_prep Prepare Enzyme (Recombinant ATGL or HSL) start->enzyme_prep inhibitor_prep Prepare Inhibitor Dilutions (this compound or HSLi) start->inhibitor_prep pre_incubation Pre-incubate Enzyme with Inhibitor enzyme_prep->pre_incubation inhibitor_prep->pre_incubation substrate_add Add Substrate (e.g., radiolabeled triolein for ATGL, or p-nitrophenyl butyrate for HSL) pre_incubation->substrate_add incubation Incubate at 37°C substrate_add->incubation measurement Measure Product Formation (e.g., FFA release or p-nitrophenol) incubation->measurement data_analysis Data Analysis (Calculate % inhibition and IC50) measurement->data_analysis end End data_analysis->end

References

NG-497: A Comparative Guide to its Selectivity Profile Against Human Lipases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small-molecule inhibitor NG-497's selectivity for human Adipose Triglyceride Lipase (ATGL) against other key human lipases. The information presented is supported by experimental data to aid in the evaluation of this compound as a specific pharmacological tool for studying lipid metabolism and as a potential therapeutic agent.

High Selectivity for Human ATGL

This compound has been identified as a potent and selective inhibitor of human and rhesus monkey ATGL.[1][2][3][4] This selectivity is crucial for its utility in research and potential clinical applications, as off-target inhibition of other lipases could lead to unintended side effects. This compound targets the enzymatically active patatin-like domain of human ATGL, binding within a hydrophobic cavity near the active site.[2][4][5][6] The efficacy and species selectivity of the inhibitor are determined by three specific amino acid residues within this cavity.[1][2][4][6]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the inhibitory activity of this compound against a panel of human lipases. The data clearly demonstrates the high selectivity of this compound for ATGL.

Lipase TargetFamilySubcellular Location/FunctionThis compound InhibitionIC50 (µM)Reference
Adipose Triglyceride Lipase (ATGL/PNPLA2) Patatin-like phospholipase domain-containingIntracellular (lipid droplets)Potent Inhibition 0.5 (inhibition of HSL-independent FA release)[1][2]
Hormone-Sensitive Lipase (HSL)CarboxylesteraseIntracellularNo significant inhibition> 100 (inferred)[1][2]
Pancreatic Lipase (PL)Pancreatic lipaseExtracellular (digestive tract)No significant inhibitionNot reported[1][2]
Lipoprotein Lipase (LPL)Pancreatic lipaseExtracellular (endothelial surface)No significant inhibitionNot reported[1][2][7]
Hepatic Lipase (HL)Pancreatic lipaseExtracellular (liver sinusoids)No significant inhibitionNot reported[1][2][7]
Carboxylesterase 2 (CES2)CarboxylesteraseIntracellularNo significant inhibitionNot reported[1][2]
DDHD Domain Containing 2 (DDHD2)Intracellular phospholipaseIntracellularNo significant inhibitionNot reported[1][2]
PNPLA1, PNPLA3, PNPLA4, PNPLA6-9Patatin-like phospholipase domain-containingVariousNo significant inhibitionNot reported[1]

Note: The IC50 value for ATGL is based on the inhibition of fatty acid release in human adipocytes where HSL was already inhibited, indicating specific action on ATGL-mediated lipolysis.

Experimental Protocols

The selectivity of this compound was determined through a series of biochemical and cell-based assays. Below are the methodologies for the key experiments cited.

Lipolysis Assay in Human Adipocytes

This assay measures the release of fatty acids (FA) and glycerol from adipocytes, which is a direct indicator of lipase activity.

  • Cell Culture: Human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes or primary human adipocytes are cultured and differentiated.

  • Inhibitor Pre-incubation: Differentiated adipocytes are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).

  • Lipolysis Stimulation: Lipolysis is stimulated using an agent such as isoproterenol or forskolin.

  • Quantification of FA and Glycerol Release: After a defined incubation period (e.g., 1-2 hours), the cell culture medium is collected. The concentrations of released fatty acids and glycerol are determined using commercially available colorimetric or fluorometric assay kits.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the stimulated lipolytic activity (IC50) is calculated from the dose-response curve. To assess the specific inhibition of ATGL, similar experiments are performed in the presence of a specific HSL inhibitor to isolate the ATGL-dependent component of lipolysis.[1][8]

In Vitro Lipase Activity Assays

To directly assess the effect of this compound on the enzymatic activity of various lipases, in vitro assays using purified or recombinant enzymes are performed.

  • Enzyme Preparation: Purified or recombinant human lipases (e.g., ATGL, HSL, pancreatic lipase) are obtained.

  • Inhibitor Incubation: The enzymes are pre-incubated with this compound at various concentrations.

  • Substrate Addition: A suitable lipase substrate is added to initiate the enzymatic reaction. The choice of substrate depends on the specific lipase being assayed and the detection method. Common substrates include p-nitrophenyl esters (e.g., p-nitrophenyl butyrate or palmitate) which release a chromogenic product upon hydrolysis, or fluorescently labeled triglycerides.[9][10][11][12]

  • Activity Measurement: The rate of product formation is measured over time using a spectrophotometer or fluorometer.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity in the control (no inhibitor).

Mandatory Visualization

The following diagram illustrates the generalized workflow for determining the selectivity of a lipase inhibitor like this compound.

Lipase_Inhibitor_Selectivity_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Purified_Lipases Purified Human Lipases (ATGL, HSL, PL, etc.) Incubate_Inhibitor Incubate with This compound Purified_Lipases->Incubate_Inhibitor Add_Substrate Add Substrate Incubate_Inhibitor->Add_Substrate Measure_Activity Measure Enzymatic Activity Add_Substrate->Measure_Activity Selectivity_Profile Determine In Vitro Selectivity Profile Measure_Activity->Selectivity_Profile Final_Conclusion Conclusion on Selectivity Selectivity_Profile->Final_Conclusion Human_Adipocytes Human Adipocytes Preincubate_NG497 Pre-incubate with This compound Human_Adipocytes->Preincubate_NG497 Stimulate_Lipolysis Stimulate Lipolysis Preincubate_NG497->Stimulate_Lipolysis Measure_FA_Glycerol Measure FA and Glycerol Release Stimulate_Lipolysis->Measure_FA_Glycerol IC50_Determination Determine Cellular IC50 Measure_FA_Glycerol->IC50_Determination IC50_Determination->Final_Conclusion

Caption: Experimental workflow for assessing lipase inhibitor selectivity.

References

NG-497 Treatment Induces Significant Lipidomic Reprogramming in Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the selective ATGL inhibitor NG-497 against alternative lipolysis inhibition demonstrates its distinct effects on the cellular lipidome, primarily characterized by a significant accumulation of triacylglycerols and a reduction in diacylglycerols. This guide provides an objective analysis of the lipidomic changes induced by this compound, supported by experimental data and detailed methodologies for researchers in drug development and metabolic disease.

A recent study investigating the effects of this compound, a selective inhibitor of adipose triglyceride lipase (ATGL), on the lipid profile of human hepatocellular carcinoma (HepG2) cells revealed substantial alterations in lipid composition. The findings, when compared to a vehicle control (DMSO) and an alternative lipase inhibitor, Hi 76-0079 (a hormone-sensitive lipase inhibitor), highlight the specific role of ATGL in cellular lipid metabolism and the on-target effects of this compound.

Quantitative Lipidomic Analysis

An untargeted lipidomic analysis of HepG2 cells treated with 40 μM this compound for 3 hours identified significant changes in 219 lipid species. As anticipated from the inhibition of ATGL, the most profound changes were observed in the accumulation of triacylglycerols (TAGs) and a concurrent decrease in diacylglycerols (DAGs).[1][2][3] This is in stark contrast to the effect of inhibiting hormone-sensitive lipase (HSL), which is known to lead to an increase in DAG levels.[1]

The following table summarizes the key quantitative changes in the most significantly altered lipid classes upon this compound treatment compared to the DMSO control.

Lipid ClassDirection of ChangeNumber of Significantly Altered SpeciesKey Observations
Triacylglycerols (TAGs)Increase20 (out of top 25 hits)A widespread and significant accumulation across various TAG species, confirming the potent inhibition of the initial step of lipolysis.[2]
Diacylglycerols (DAGs)Decrease3 (out of top 25 hits)A reduction in DAG levels, consistent with the blockage of TAG breakdown into DAGs.[2]
Ceramides (Cer)Moderate ChangesNot specifiedMinor alterations observed, suggesting a lesser direct impact on this lipid class.[2]
GlycerophospholipidsModerate ChangesNot specifiedMinor alterations observed, suggesting a lesser direct impact on this lipid class.[2]

Experimental Protocols

The validation of lipidomic changes following this compound treatment was conducted using a robust experimental workflow.

Untargeted Lipidomic Analysis of HepG2 Cells

Cell Culture and Treatment: Human HepG2 cells were cultured under standard conditions. For the experiment, cells were incubated with either 40 μM this compound or DMSO (as a vehicle control) for a duration of 3 hours. The experiment was performed with five biological replicates (n=5).[1]

Lipid Extraction: Following incubation, total lipids were extracted from the HepG2 cells. The specific lipid extraction method employed was not detailed in the provided information.

Lipid Analysis by UHPLC-MS: The extracted lipids were subjected to analysis using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).[1][3] This technique allows for the separation and identification of a wide range of lipid species. In this study, 219 distinct lipid species were detected.[1][3]

Data Analysis: The resulting lipidomic data was analyzed using supervised multivariate statistical analysis, specifically Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA).[1][3] This method is used to identify the variables (in this case, lipid species) that contribute most significantly to the differences between the this compound treated group and the control group. Univariate statistical analysis was also performed to further detail the alterations in individual lipid species.[2]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lipid_extraction Lipid Extraction cluster_analysis Lipidomic Analysis HepG2 HepG2 Cells Treatment Incubation (3h) HepG2->Treatment Extraction Total Lipid Extraction Treatment->Extraction NG497 40 µM this compound NG497->Treatment DMSO DMSO (Control) DMSO->Treatment UHPLC_MS UHPLC-MS Analysis Extraction->UHPLC_MS Data_Analysis OPLS-DA & Univariate Analysis UHPLC_MS->Data_Analysis

Caption: Experimental workflow for untargeted lipidomics.

signaling_pathway NG497 This compound ATGL ATGL NG497->ATGL Inhibits TAG Triacylglycerols (TAGs) (Accumulate) ATGL->TAG Hydrolyzes DAG Diacylglycerols (DAGs) (Decrease) TAG->DAG ATGL-mediated hydrolysis FA Fatty Acids DAG->FA

Caption: this compound mechanism of action in lipid metabolism.

References

Safety Operating Guide

Proper Disposal Procedures for NG-497: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for NG-497 (CAS 2598242-66-9), a selective inhibitor of human adipose triglyceride lipase (ATGL). The information herein is compiled to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Given the nature of research compounds, it is imperative to handle this compound with a conservative approach to safety.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for understanding its handling and disposal requirements.

PropertyValueSource
CAS Number 2598242-66-9[1][2]
Molecular Formula C₁₈H₂₁NO₄[1]
Molecular Weight 315.4 g/mol [1]
Appearance Crystalline solid[1]
Solubility Soluble in DMSO[1]
Storage Temperature -20°C[1]

Hazard Classification and Safety Precautions

There are differing classifications regarding the hazards of this compound. According to the Safety Data Sheet (SDS) from Cayman Chemical, the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[1]. However, the SDS from DC Chemicals classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. Therefore, it is strongly recommended to handle this compound as a hazardous substance and to adhere to the more stringent safety precautions.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Safety goggles with side shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or other impervious clothing.

  • Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation[2].

Experimental Protocol: Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste.

Materials Required
  • Personal Protective Equipment (PPE) as specified above.

  • Labeled hazardous waste container.

  • Spill kit appropriate for chemical spills.

  • Sealable bags for contaminated solid waste.

Procedure
  • Waste Segregation:

    • All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be segregated as hazardous waste. Do not mix with non-hazardous waste.

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound in a clearly labeled, sealed container designated for hazardous chemical waste. This includes any contaminated gloves, weighing paper, and other disposable materials[2].

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a labeled, sealed, and appropriate chemical waste container.

    • Do not dispose of this compound solutions down the drain [2].

  • Spill Cleanup:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing full PPE, absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or scoop the material to avoid dust generation.

    • Place all contaminated materials into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or as determined by your institution's safety office) and collect all cleaning materials for proper disposal[2].

  • Final Disposal:

    • All waste must be disposed of through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[2].

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste spill Accidental Spill Occurs start->spill Potential Event solid_waste Solid Waste (e.g., contaminated gloves, tubes) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid final_disposal Dispose via Institutional Hazardous Waste Program collect_solid->final_disposal collect_liquid->final_disposal spill_cleanup Follow Spill Cleanup Protocol (Full PPE) spill->spill_cleanup spill_cleanup->final_disposal end End final_disposal->end

Caption: Logical workflow for the proper disposal of this compound chemical waste.

Signaling Pathway of ATGL Inhibition by this compound

This diagram illustrates the mechanism of action of this compound as an inhibitor of the adipose triglyceride lipase (ATGL) signaling pathway.

cluster_lipolysis Lipolysis Pathway Triglycerides Triglycerides ATGL ATGL Triglycerides->ATGL Substrate Diglycerides Diglycerides ATGL->Diglycerides Produces FattyAcids1 Fatty Acids ATGL->FattyAcids1 Releases HSL HSL Diglycerides->HSL Substrate Monoglycerides Monoglycerides HSL->Monoglycerides Produces FattyAcids2 Fatty Acids HSL->FattyAcids2 Releases MGL MGL Monoglycerides->MGL Substrate Glycerol Glycerol MGL->Glycerol Produces FattyAcids3 Fatty Acids MGL->FattyAcids3 Releases NG497 This compound NG497->ATGL Inhibits

Caption: this compound inhibits the ATGL-mediated breakdown of triglycerides.

References

Personal protective equipment for handling NG-497

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of NG-497. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for the use of this compound.

Compound Information and Safety Data Summary

This compound is identified as a selective inhibitor of human adipose triglyceride lipase (ATGL).[1] It is supplied as a crystalline solid.[2] The following table summarizes key safety and handling information.

ParameterValueSource
CAS Number 2598242-66-9[2]
Molecular Formula C₁₈H₂₁NO₄[2]
Formula Weight 315.4 g/mol [2]
Appearance Crystalline solid[2]
Storage Temperature -20°C[2]
Solubility DMSO: 3 mg/mL[2]

Personal Protective Equipment (PPE)

Due to the nature of this compound as a research chemical, direct contact should be avoided. The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye/Face Protection Safety glasses with side shields or safety goggles.
Skin and Body Protection Laboratory coat.
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and to ensure laboratory safety.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Prepare workspace Prepare workspace Don PPE->Prepare workspace Retrieve from -20°C Retrieve from -20°C Prepare workspace->Retrieve from -20°C Equilibrate to room temp Equilibrate to room temp Retrieve from -20°C->Equilibrate to room temp Weigh solid Weigh solid Equilibrate to room temp->Weigh solid Dissolve in DMSO Dissolve in DMSO Weigh solid->Dissolve in DMSO Store stock solution Store stock solution Dissolve in DMSO->Store stock solution Clean workspace Clean workspace Store stock solution->Clean workspace Dispose of waste Dispose of waste Clean workspace->Dispose of waste Doff PPE Doff PPE Dispose of waste->Doff PPE

Caption: Standard workflow for the safe handling of this compound in a laboratory setting.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure all required PPE is worn correctly.

    • Prepare a clean and designated workspace, preferably in a chemical fume hood.

  • Retrieval and Equilibration:

    • Retrieve the vial of this compound from -20°C storage.[2]

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing and Dissolving:

    • Carefully weigh the desired amount of the crystalline solid in a suitable container.

    • To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 3 mg/mL.[2]

  • Storage of Stock Solutions:

    • For short-term storage, stock solutions can be kept at -20°C for up to one month.

    • For long-term storage, it is recommended to store stock solutions at -80°C for up to six months.[1]

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.

Disposal Decision Tree:

start Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Dispose in Sharps Container for Chemical Waste is_sharp->sharps_container Yes solid_waste Solid Waste (e.g., contaminated tips, tubes) is_liquid->solid_waste No liquid_container Dispose in Designated Liquid Chemical Waste Container is_liquid->liquid_container Yes solid_container Dispose in Designated Solid Chemical Waste Container solid_waste->solid_container liquid_waste Liquid Waste (e.g., unused solution)

Caption: Decision-making process for the proper segregation and disposal of this compound waste.

Disposal Protocol:

  • Solid Waste:

    • All solid waste, including contaminated gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled solid chemical waste container.

  • Liquid Waste:

    • Unused or waste solutions of this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not dispose of down the drain.

  • Sharps:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

  • Final Disposal:

    • All waste containers should be collected and disposed of by the institution's environmental health and safety (EHS) department.

Experimental Protocol: Inhibition of Lipolysis in Adipocytes

The following is a general protocol for an experiment to test the inhibitory effect of this compound on lipolysis in adipocytes, based on published research.[3]

Experimental Workflow:

Culture Adipocytes Culture Adipocytes Pre-incubate with this compound Pre-incubate with this compound Culture Adipocytes->Pre-incubate with this compound Stimulate Lipolysis Stimulate Lipolysis Pre-incubate with this compound->Stimulate Lipolysis Collect Supernatant Collect Supernatant Stimulate Lipolysis->Collect Supernatant Measure FA and Glycerol Measure FA and Glycerol Collect Supernatant->Measure FA and Glycerol Analyze Data Analyze Data Measure FA and Glycerol->Analyze Data

Caption: Workflow for an in vitro experiment to assess the inhibitory activity of this compound.

Methodology:

  • Cell Culture:

    • Culture human adipocytes (e.g., SGBS cells) to differentiation.

  • Pre-incubation:

    • Pre-incubate the differentiated adipocytes with varying concentrations of this compound for 1 hour.

  • Lipolysis Stimulation:

    • Stimulate lipolysis by adding a known agonist, such as isoproterenol (1 µM), to the cell culture medium.

  • Sample Collection:

    • After 1 hour of stimulation, collect the supernatant from each well.

  • Quantification:

    • Determine the concentration of free fatty acids (FA) and glycerol in the supernatant using commercially available kits.

  • Data Analysis:

    • Analyze the data to determine the dose-dependent inhibition of FA and glycerol release by this compound and calculate the IC₅₀ value. Published studies have shown an IC₅₀ of 1.5 µM for both FA and glycerol release in human SGBS adipocytes.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.